Product packaging for 1,2,3-Trichloro-1-propene(Cat. No.:)

1,2,3-Trichloro-1-propene

Cat. No.: B7822061
M. Wt: 145.41 g/mol
InChI Key: HIILBTHBHCLUER-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-1-propene is a useful research compound. Its molecular formula is C3H3Cl3 and its molecular weight is 145.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3Cl3 B7822061 1,2,3-Trichloro-1-propene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3-trichloroprop-1-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIILBTHBHCLUER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=CCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047766
Record name 1,2,3-Trichloropropene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

142 °C
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289
Record name 1,2,3-TRICHLORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

185 °F (Open cup)
Details Association of American Railroads. Emergency Handling of Hazardous Materials in Surface Transportation. Washington, DC: Association of American Railroads, Bureau of Explosives, 1994., p. 1076
Record name 1,2,3-TRICHLORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

VERY SOL IN CHLOROFORM, VERY SOL IN ALCOHOL, ETHER; SOL IN BENZENE; INSOL IN WATER
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289
Record name 1,2,3-TRICHLORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.412 @ 20 °C/20 °C
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-289
Record name 1,2,3-TRICHLORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

vapor pressure = 4.4 mm Hg @ 25 °C
Details Hutchinson TC et al; Relationship of Hydrocarbon Solubility to Toxicity in Algae And Cellular Membrane Effects; In: Publ 4308, Am Pet Inst ISS Proc pp 541-47 (1979)
Record name 1,2,3-TRICHLORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

96-19-5
Record name 1,2,3-Trichloro-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Trichloropropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3047766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-TRICHLORO-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/888
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,3-Trichloro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2,3-trichloro-1-propene, a halogenated alkene of interest in various chemical syntheses. The document details its physical characteristics, reactivity profile, and toxicological properties, with a focus on its mutagenic potential. Detailed experimental protocols for its synthesis via dehydrochlorination of 1,2,3-trichloropropane (B165214), subsequent purification, and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) are provided. Furthermore, a standardized protocol for assessing its mutagenicity using the Ames test is outlined. Visual representations of the experimental workflows are included to facilitate understanding.

Chemical and Physical Properties

This compound (C₃H₃Cl₃) is a colorless to amber liquid. It exists as two geometric isomers, (Z)- and (E)-1,2,3-trichloro-1-propene. The physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₃H₃Cl₃[1][2][3][4][5][6][7][8]
Molecular Weight 145.41 g/mol [1][2][3][4][5][6][7][8]
Appearance Amber liquid
Boiling Point 142 °C
Melting Point -30 °C (estimate)[9]
Density 1.412 - 1.43 g/cm³ at 20 °C[9]
Vapor Pressure 4.4 - 7.14 mmHg at 25 °C[9]
Flash Point 82 - 85 °C
Refractive Index 1.5000 - 1.5030 at 20 °C[9]
Solubility Insoluble in water; soluble in alcohol, ether, chloroform, and carbon tetrachloride.[9][9]

Table 2: Isomer-Specific Properties

Property(Z)-1,2,3-Trichloro-1-propene(E)-1,2,3-Trichloro-1-propene
Synonyms cis-1,2,3-Trichloro-1-propenetrans-1,2,3-Trichloro-1-propene
CAS Number 13116-57-913116-58-0
IUPAC Name (1Z)-1,2,3-trichloroprop-1-ene(1E)-1,2,3-trichloroprop-1-ene

Reactivity and Stability

This compound is a reactive compound due to the presence of the double bond and allylic chlorine atoms.

  • Reactivity with Bases: It readily undergoes dehydrochlorination reactions in the presence of bases.

  • Oxidizing and Reducing Agents: It is incompatible with strong oxidizing and reducing agents.

  • Metals: Contact with iron and aluminum should be avoided.

  • Other Incompatibilities: It is also incompatible with many amines, nitrides, azo/diazo compounds, and epoxides.

  • Decomposition: When heated to decomposition, it produces toxic fumes.

Experimental Protocols

Synthesis of this compound via Dehydrochlorination of 1,2,3-Trichloropropane

This protocol describes a general method for the synthesis of this compound from 1,2,3-trichloropropane.

Materials:

  • 1,2,3-Trichloropropane (TCP)

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Dichloroethane

  • Water

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,2,3-trichloropropane and ethanol.

  • While stirring, heat the mixture to reflux.

  • Slowly add a solution of NaOH or KOH in water to the refluxing mixture over a period of 1 hour.

  • Continue refluxing for an additional 2 hours after the addition is complete.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the precipitated salt (NaCl or KCl).

  • Transfer the filtrate to a separatory funnel and wash it twice with water.

  • Extract the aqueous layer with dichloroethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by distillation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1,2,3-Trichloropropane Ethanol NaOH/KOH Reaction Dehydrochlorination (Reflux) Reactants->Reaction Heat & Stir Filtration1 Filter Salt Reaction->Filtration1 Extraction Liquid-Liquid Extraction Filtration1->Extraction Drying Dry Organic Layer Extraction->Drying Solvent_Removal Distill Solvent Drying->Solvent_Removal Purification Fractional Distillation (Reduced Pressure) Solvent_Removal->Purification Analysis GC-MS Analysis Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: Synthesis and Purification Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a general framework for the analysis of this compound. Specific parameters may need to be optimized based on the available instrumentation.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Ionization (EI) Energy: 70 eV

    • Scan Range: m/z 40-200

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis: Identify the peaks corresponding to the (Z)- and (E)- isomers of this compound based on their retention times and mass spectra. The mass spectrum should show characteristic fragment ions.

Toxicological Properties and Mutagenicity Assessment

This compound is considered a toxic and hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation to the eyes, skin, and respiratory system.[9] A significant toxicological concern is its mutagenic activity, which has been demonstrated in the presence of metabolic activation (S9 mix).

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[9][10][11]

Principle: The test utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium. An increased number of revertant colonies in the presence of the test chemical, compared to a negative control, indicates that the substance is mutagenic.[9][10][11]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102)

  • Test compound (this compound)

  • S9 fraction (for metabolic activation)

  • Top agar (B569324)

  • Minimal glucose agar plates

  • Positive and negative controls

Procedure:

  • Preparation of Tester Strains: Grow overnight cultures of the S. typhimurium tester strains.

  • Metabolic Activation: Prepare the S9 mix if metabolic activation is being assessed.

  • Plate Incorporation Assay: a. To a tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer. b. Quickly pour the mixture onto a minimal glucose agar plate and spread evenly.

  • Incubation: Incubate the plates at 37 °C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant and dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

Ames_Test_Workflow Start Start Prepare_Strains Prepare S. typhimurium his- Strains Start->Prepare_Strains Prepare_Plates Prepare Minimal Glucose Agar Plates Start->Prepare_Plates Prepare_Test_Compound Prepare Test Compound (this compound) & Controls Start->Prepare_Test_Compound Prepare_S9 Prepare S9 Mix (for Metabolic Activation) Start->Prepare_S9 Mix Mix in Top Agar: - Bacterial Culture - Test Compound/Control - S9 Mix or Buffer Prepare_Strains->Mix Pour_Plates Pour onto Minimal Agar Plates Prepare_Plates->Pour_Plates Prepare_Test_Compound->Mix Prepare_S9->Mix Mix->Pour_Plates Incubate Incubate at 37°C Pour_Plates->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze Analyze Data: Compare Test vs. Control Count_Colonies->Analyze Result Determine Mutagenicity Analyze->Result

Caption: General Workflow of the Ames Test for Mutagenicity Assessment.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Fire Safety: It is a combustible liquid. Keep away from heat, sparks, and open flames.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, analysis, and toxicological assessment of this compound. The provided experimental protocols and workflows serve as a valuable resource for researchers and professionals working with this compound. Due to its hazardous nature, particularly its mutagenicity, all handling and experimental procedures should be conducted with strict adherence to safety guidelines.

References

An In-depth Technical Guide on the Physical Properties of 1,2,3-Trichloro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical properties of 1,2,3-Trichloro-1-propene, tailored for researchers, scientists, and professionals in drug development. The information is presented in a clear, structured format to facilitate easy reference and comparison.

Physical and Chemical Properties

This compound is a chlorinated alkene with the chemical formula C₃H₃Cl₃. It appears as an amber-colored liquid and its vapors are heavier than air.[1] The compound may be absorbed through the skin, and both the liquid and its vapors can cause irritation or burns upon contact.[1]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below. These values are compiled from various chemical databases and handbooks.

PropertyValueSource
Molecular Weight 145.41 g/mol PubChem[1]
Boiling Point 142 °CLide, D.R. (ed.). CRC Handbook of Chemistry and Physics[1]
145 °CChemBK[2]
Melting Point -78 °CDow Chemical Company[1]
-30 °C (estimate)ChemBK[2]
Density 1.412 g/cm³ at 20 °C/20 °CLide, D.R. (ed.). CRC Handbook of Chemistry and Physics[1]
1.43 g/cm³ChemBK[2]
Refractive Index 1.5030 at 20 °C/DWeast, R.C. (ed.). Handbook of Chemistry and Physics[1]
1.5000-1.5020ChemBK[2]
Vapor Pressure 4.4 mmHg at 25 °CHutchinson TC et al.[1]
7.14 mmHg at 25 °CChemBK[2]
Flash Point 85 °C (Open cup)Association of American Railroads[1]
82 °CChemBK[2]
Solubility Insoluble in water.Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics[1]
Very soluble in alcohol, ether, and chloroform. Soluble in benzene.Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics, Weast, R.C. (ed.). Handbook of Chemistry and Physics[1]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above for this compound are not explicitly detailed in the readily available literature. However, these properties are typically determined using standard, well-established methods in chemistry, such as those outlined by the OECD Guidelines for the Testing of Chemicals or other internationally recognized standards. For instance:

  • Boiling Point: Determined using methods like the distillation method (e.g., ASTM D1078) or ebulliometry.

  • Melting Point: Determined using a melting point apparatus, differential scanning calorimetry (DSC), or thermogravimetric analysis (TGA).

  • Density: Measured using a pycnometer, hydrometer, or a digital density meter.

  • Refractive Index: Measured using a refractometer, typically an Abbé refractometer.

  • Vapor Pressure: Determined by methods such as the static method, dynamic method (isoteniscope), or effusion method.

  • Flash Point: Measured using standardized apparatus like the Cleveland open-cup tester or the Pensky-Martens closed-cup tester.

  • Solubility: Determined by the flask method or other standard solubility testing protocols.

Logical Workflow for Physical Property Determination

The following diagram illustrates a generalized workflow for the experimental determination and validation of the physical properties of a chemical compound like this compound.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Reporting A Compound Procurement & Purity Analysis B Selection of Standard Experimental Methods (e.g., OECD, ASTM) A->B C Instrument Calibration & Verification B->C D Boiling Point Measurement C->D E Melting Point Measurement C->E F Density Measurement C->F G Refractive Index Measurement C->G H Solubility Assessment C->H I Vapor Pressure & Flash Point Determination C->I J Data Collection & Statistical Analysis D->J E->J F->J G->J H->J I->J K Comparison with Literature Values J->K L Documentation of Protocol & Results K->L M Technical Report Generation L->M

References

An In-depth Technical Guide to 1,2,3-Trichloro-1-propene (CAS 96-19-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-trichloro-1-propene (CAS 96-19-5), a halogenated alkene of significant interest due to its role as a chemical intermediate and its notable toxicological profile. This document collates critical data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and explores its metabolic activation pathways relevant to toxicological and pharmaceutical research.

Core Chemical and Physical Data

This compound is a colorless to amber liquid.[1][2][3] It is characterized by its high reactivity, which is attributed to its trichlorinated and unsaturated structure.[4] This reactivity makes it a versatile intermediate in chemical synthesis.[4]

Table 1: Chemical Identifiers and Physical Properties
PropertyValueSource(s)
IUPAC Name 1,2,3-trichloroprop-1-ene[2]
CAS Number 96-19-5[2]
Molecular Formula C₃H₃Cl₃[2]
Molar Mass 145.41 g/mol [2]
Appearance Colorless to amber liquid[2][3]
Density 1.412 - 1.43 g/cm³ at 20°C[1][2]
Boiling Point 142 - 145°C[1][2]
Melting Point -30°C (estimate)[1]
Flash Point 82 - 85°C[2][3]
Vapor Pressure 4.4 - 7.14 mmHg at 20-25°C[1][2]
Refractive Index 1.5000 - 1.5030 at 20°C[1][2]
Solubility Insoluble in water; Soluble in ethanol, chloroform, carbon tetrachloride[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and quantification of this compound. Below are key spectral characteristics.

Table 2: Spectroscopic Data Summary
TechniqueData PointsSource(s)
Mass Spectrometry (EI) Major m/z peaks: 144 (M+), 111, 109, 75, 73[5]
Infrared (IR) Spectroscopy Key absorption bands (cm⁻¹): ~3000 (C-H stretch), ~1640 (C=C stretch), ~700-800 (C-Cl stretch)
¹³C NMR No direct experimental data found. Values for the related saturated compound, 1,2,3-trichloropropane (B165214), are: 61.9 ppm (-CHCl-), 47.1 ppm (-CH₂Cl)
¹H NMR No direct experimental data found. Values for the related saturated compound, 1,2,3-trichloropropane, are: 4.4 ppm (-CHCl-), 3.9 ppm (-CH₂Cl)

Synthesis and Reactivity

This compound is primarily synthesized from 1,2,3-trichloropropane through dehydrochlorination.[1] It is incompatible with strong oxidizing and reducing agents, alkali metals, and bases.[2] Heating to decomposition produces toxic fumes.[2]

Logical Workflow for Synthesis

G A Starting Material: 1,2,3-Trichloropropane C Reaction: Dehydrochlorination A->C B Reagent: Dilute Aqueous Base (e.g., NaOH) B->C E Product Mixture C->E D Conditions: Controlled Heating (e.g., 50°C) D->C F Purification: Distillation / Extraction E->F G Final Product: This compound F->G

Caption: Logical flow for the synthesis of this compound.

Biological Activity and Toxicology

From a drug development perspective, the most critical aspect of this compound is its significant mutagenic activity, which requires metabolic activation. It is classified as harmful if swallowed, inhaled, or in contact with skin, and is irritating to the eyes, skin, and respiratory system.[1]

Metabolic Activation and Mutagenicity

Unlike other allylic chloropropenes, this compound is metabolically activated by two distinct pathways, making it a compound of high toxicological interest.

  • Epoxidative Pathway : The carbon-carbon double bond is epoxidized, likely by cytochrome P450 enzymes, to form a reactive epoxide intermediate.

  • Hydrolytic-Oxidative Pathway : The compound is hydrolyzed to form an allylic alcohol, which is then oxidized to a reactive acrolein derivative.

Both pathways generate electrophilic intermediates capable of interacting with cellular macromolecules, including DNA, leading to mutagenicity.

G cluster_main Metabolic Activation of this compound cluster_epox Epoxidative Pathway cluster_hydro Hydrolytic-Oxidative Pathway A This compound B Cytochrome P450 (P450) A->B Epoxidation D Hydrolases A->D Hydrolysis C Reactive Epoxide Intermediate (e.g., 1,2-epoxy-1,2,3-trichloropropane) B->C H DNA Adducts / Mutagenicity C->H E 2,3-Dichloroallyl Alcohol D->E F Alcohol/Aldehyde Dehydrogenase E->F Oxidation G Reactive Acrolein Derivative (e.g., 2,3-dichloroacrolein) F->G G->H

Caption: Dual metabolic activation pathways of this compound.

Table 3: Toxicological Data Summary
ParameterValueSpeciesSource(s)
LD₅₀ (Oral) 616 mg/kgRat[1][3]
GHS Hazard Statements H227 (Combustible liquid), H301/302 (Toxic/Harmful if swallowed), H311 (Toxic in contact with skin), H330/331 (Fatal/Toxic if inhaled)-[2]
Primary Effect Mutagenic upon metabolic activationIn vitro (Salmonella)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, analysis, and toxicological evaluation of this compound.

Protocol 1: Synthesis via Dehydrochlorination

This protocol is based on the optimized dehydrochlorination of 1,2,3-trichloropropane.[2]

Objective: To synthesize this compound.

Materials:

  • 1,2,3-trichloropropane (TCP)

  • Sodium hydroxide (B78521) (NaOH), 5% aqueous solution

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Set up the round-bottom flask with a reflux condenser and magnetic stirrer in a heating mantle.

  • Add 1,2,3-trichloropropane to the flask.

  • For each mole of TCP, add an equimolar amount of NaOH via the 5% aqueous solution.

  • Heat the mixture to 50°C with vigorous stirring.

  • Maintain the reaction at 50°C for 4-6 hours, monitoring the reaction progress by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel. The organic layer (bottom) contains the product.

  • Separate the organic layer and wash it twice with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation, collecting the fraction boiling at approximately 142-145°C.

Protocol 2: Quantification by GC-MS

This protocol is adapted from established EPA methods for related volatile organic compounds.[2][3]

Objective: To quantify this compound in a sample matrix.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).

  • Capillary Column: e.g., Restek Rtx-624 (20 m x 0.18 mm x 1.0 µm) or equivalent.

  • Purge and Trap Concentrator (for aqueous samples).

Procedure:

  • Sample Preparation:

    • For aqueous samples: Use a purge and trap system. Sparge a 5-10 mL sample with inert gas (e.g., helium) at an elevated temperature (e.g., 50°C) to transfer the analyte to an adsorbent trap.

    • For organic samples: Perform a serial dilution in a suitable solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Injector: 200°C.

    • Carrier Gas: Helium at a constant flow.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

    • Quantification Ions: Based on the fragmentation of the related compound 1,2,3-trichloropropane and the product's mass spectrum, monitor ions such as m/z 111, 109, and 75.[3][5] The molecular ion (m/z 144) may also be used.

  • Calibration: Prepare a multi-point calibration curve using certified standards of this compound. An internal standard (e.g., d5-1,2,3-trichloropropane) is recommended for improved accuracy.

G A Sample Collection (Aqueous or Organic Matrix) B Spike with Internal Standard (e.g., d5-TCP) A->B C Sample Introduction B->C D Purge and Trap (Aqueous Samples) C->D E Direct Injection (Diluted Organic Samples) C->E F GC Separation (Capillary Column) D->F E->F G MS Detection (SIM Mode) F->G H Data Analysis: Quantification via Calibration Curve G->H

Caption: Experimental workflow for GC-MS analysis of this compound.

Protocol 3: Ames Test for Mutagenicity

This is a generalized protocol for the bacterial reverse mutation assay (Ames test).

Objective: To assess the mutagenic potential of this compound with and without metabolic activation.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions).

  • S9 fraction from Aroclor-1254 induced rat liver for metabolic activation.

  • S9 mix cofactors (NADP+, G6P).

  • Minimal glucose agar (B569324) plates.

  • Top agar, histidine/biotin solution.

  • Test compound (this compound) dissolved in DMSO.

  • Positive and negative controls.

Procedure:

  • Prepare overnight cultures of the S. typhimurium strains at 37°C.

  • Prepare the S9 mix and keep it on ice.

  • For each concentration of the test compound, and for controls, label triplicate sets of tubes for both "+S9" and "-S9" conditions.

  • To each tube, add in order:

    • 100 µL of bacterial culture.

    • 500 µL of sodium phosphate (B84403) buffer (-S9) OR 500 µL of S9 mix (+S9).

    • 100 µL of the test compound dilution, negative control (DMSO), or positive control.

  • Pre-incubate the tubes at 37°C for 20-120 minutes with gentle shaking.

  • Add 2 mL of molten top agar (containing trace histidine/biotin) to each tube, vortex briefly, and pour onto the surface of a minimal glucose agar plate.

  • Allow the top agar to solidify, then incubate the plates in the dark at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate. A dose-dependent increase in revertant colonies, typically double the background rate, indicates a mutagenic response.

References

Synthesis of 1,2,3-Trichloro-1-propene from 1,2,3-Trichloropropane: A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Review for Researchers, Scientists, and Drug Development Professionals

Abstract

The direct synthesis of 1,2,3-trichloro-1-propene from 1,2,3-trichloropropane (B165214) via dehydrochlorination is a chemical transformation that is not well-documented in publicly available scientific literature. While the dehydrochlorination of 1,2,3-trichloropropane is a known reaction, it predominantly yields other isomers, most notably 2,3-dichloro-1-propene (B165496). This technical guide explores the theoretical aspects of this reaction, examines related transformations, and provides a concluding assessment on the feasibility and potential methodologies for achieving the target synthesis.

Introduction

1,2,3-Trichloropropane is a synthetic chlorinated hydrocarbon that has been used as an industrial solvent, cleaning and degreasing agent, and as a chemical intermediate. Its environmental persistence and potential health hazards have led to extensive research into its degradation and remediation pathways. The primary degradation mechanism in various environments is reductive dechlorination, leading to less chlorinated compounds such as allyl chloride and propene.

The synthesis of unsaturated chlorinated hydrocarbons, such as this compound, is of interest for their potential as building blocks in organic synthesis. The direct conversion of a saturated precursor like 1,2,3-trichloropropane through a simple elimination reaction like dehydrochlorination would, in principle, be an attractive synthetic route. However, the regioselectivity of this elimination reaction is a critical factor that dictates the final product.

This guide will delve into the chemical principles governing the dehydrochlorination of 1,2,3-trichloropropane and assess the likelihood of forming the desired this compound isomer.

Theoretical Considerations: Regioselectivity in Dehydrochlorination

The dehydrochlorination of an alkyl halide is an elimination reaction, typically proceeding through either an E1 or E2 mechanism, often promoted by a base. The regioselectivity of this reaction, which determines the position of the newly formed double bond, is governed by several factors, including the nature of the substrate, the base used, and the reaction conditions.

In the case of 1,2,3-trichloropropane, there are two types of hydrogen atoms that can be abstracted by a base:

  • Primary hydrogens at the C1 and C3 positions.

  • Secondary hydrogens at the C2 position.

The abstraction of a proton and the subsequent elimination of a chloride ion can lead to different isomeric products. The formation of this compound would require the removal of a hydrogen from the C1 position and a chlorine from the C2 position (or vice-versa, which is less likely).

However, scientific literature indicates that the dehydrochlorination of 1,2,3-trichloropropane preferentially yields 2,3-dichloro-1-propene. This suggests that the abstraction of a proton from the C3 position, followed by the elimination of the chloride from the C2 position, is the favored pathway.

dot

Figure 1. Possible dehydrochlorination pathways of 1,2,3-trichloropropane. Pathway B is the experimentally observed favored route.

Review of Existing Literature

A comprehensive review of chemical databases and scientific literature did not yield any established protocols for the direct synthesis of this compound from 1,2,3-trichloropropane. The available research predominantly focuses on:

  • Reductive Dechlorination: The use of zero-valent metals (e.g., zinc) to degrade 1,2,3-trichloropropane, leading to propene and other less chlorinated species.[1][2][3][4][5][6]

  • Dehydrochlorination to other isomers: Studies on the base-mediated dehydrochlorination of 1,2,3-trichloropropane report the formation of 2,3-dichloro-1-propene. For instance, the reaction with dilute aqueous sodium hydroxide (B78521) at 50°C yields 2,3-dichloroprop-1-ene in high yield.[7]

This lack of literature suggests that the direct synthesis of this compound from 1,2,3-trichloropropane is either not a feasible or not a synthetically useful reaction.

Proposed, Hypothetical Experimental Protocol

Given the absence of an established method, the following protocol is purely hypothetical and based on general principles of organic chemistry . It is intended to serve as a starting point for investigation and would require significant optimization and characterization of products. The success of this specific transformation is not guaranteed.

Objective: To investigate the feasibility of synthesizing this compound from 1,2,3-trichloropropane via dehydrochlorination under various conditions.

Reaction Scheme:

CH₂Cl-CHCl-CH₂Cl + Base → CClH=CCl-CH₂Cl + Base·HCl

Materials and Equipment
  • 1,2,3-trichloropropane

  • Various bases (e.g., sodium hydroxide, potassium hydroxide, potassium tert-butoxide)

  • Various solvents (e.g., ethanol, methanol, tetrahydrofuran, dimethyl sulfoxide)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Hypothetical Procedure
  • To a solution of a selected base in a chosen solvent in a round-bottom flask, add 1,2,3-trichloropropane.

  • Heat the reaction mixture to a specific temperature (e.g., reflux) and monitor the reaction progress using GC-MS.

  • After a set reaction time, cool the mixture to room temperature.

  • Quench the reaction with water and extract the organic products with a suitable solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS to identify the isomeric composition of the resulting trichloropropenes.

Proposed Experimental Parameters for Investigation

To explore the possibility of shifting the regioselectivity towards the desired product, a systematic variation of reaction conditions would be necessary.

ParameterRange to be InvestigatedRationale
Base NaOH, KOH, K-OtBu, DBUSteric hindrance and basicity of the base can influence regioselectivity.
Solvent EtOH, MeOH, THF, DMSOSolvent polarity can affect the transition state of the elimination reaction.
Temperature 25°C to RefluxHigher temperatures may favor different elimination pathways.
Concentration 0.1 M to 1 MConcentration can influence reaction kinetics.

Data Presentation (Hypothetical)

The following tables are templates for how quantitative data from the proposed investigation could be structured.

Table 1: Effect of Base on Product Distribution (Hypothetical Results)

BaseSolventTemperature (°C)Conversion of TCP (%)Yield of 1,2,3-TCP-1-ene (%)Yield of 2,3-DCP-1-ene (%)
NaOHEthanol7895< 194
K-OtBuTHF6698593
DBUDMSO10092389

*Hypothetical values to illustrate potential shifts in selectivity.

Table 2: Effect of Solvent on Product Distribution with K-OtBu (Hypothetical Results)

SolventTemperature (°C)Conversion of TCP (%)Yield of 1,2,3-TCP-1-ene (%)Yield of 2,3-DCP-1-ene (%)
THF6698593
DMSO10099792
t-BuOH8295689

Visualization of the Proposed Workflow

dot

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Analysis A 1,2,3-Trichloropropane C Reaction Flask A->C B Base & Solvent B->C D Heating & Stirring C->D E GC-MS Analysis D->E Monitoring F Quenching & Extraction D->F G Purification (if necessary) F->G H Final Product Analysis (GC-MS, NMR) G->H

Figure 2. A proposed experimental workflow for investigating the dehydrochlorination of 1,2,3-trichloropropane.

Conclusion

Based on a thorough review of the existing scientific literature, the synthesis of this compound from 1,2,3-trichloropropane via a direct dehydrochlorination reaction is not an established or reported method. The preferential formation of 2,3-dichloro-1-propene suggests that the desired regioselectivity is not favored under typical dehydrochlorination conditions.

While a hypothetical experimental protocol for investigating this transformation can be proposed, it is crucial for researchers to recognize that this would be an exploratory study with a low probability of achieving high yields of the target compound. Any investigation into this synthetic route should be approached with the understanding that it is a novel and unproven pathway. Further research into alternative synthetic routes to this compound is likely to be a more fruitful endeavor for drug development professionals and synthetic chemists.

References

Dehydrochlorination of Tetrachloropropane to 1,2,3-Trichloro-1-propene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,2,3-trichloro-1-propene through the dehydrochlorination of a specific tetrachloropropane isomer. This document details the relevant chemical pathways, experimental protocols, and quantitative data to support research and development in chemical synthesis and drug development.

Introduction

This compound is a chlorinated alkene of interest as a potential intermediate in the synthesis of various chemical compounds. Its production via the dehydrochlorination of tetrachloropropane offers a direct route to this molecule. This guide focuses on the specific conversion of 1,1,2,3-tetrachloropropane (B103044) to this compound, a reaction that yields a mixture of trichloropropene isomers.

Reaction Pathway

The primary reaction discussed is the dehydrochlorination of 1,1,2,3-tetrachloropropane. This elimination reaction is typically carried out using a caustic solution, such as sodium hydroxide (B78521), at elevated temperatures. The process yields a mixture of trichloropropene isomers, with this compound being a significant component.[1]

Dehydrochlorination_Pathway 1_1_2_3_Tetrachloropropane 1,1,2,3-Tetrachloropropane Product_Mixture Product Mixture 1_1_2_3_Tetrachloropropane->Product_Mixture Dehydrochlorination NaOH_H2O Sodium Hydroxide (aqueous solution) Heat Heat (95°C) 1_2_3_Trichloropropene 1,2,3-Trichloropropene (B82530) Product_Mixture->1_2_3_Trichloropropene 1_1_3_Trichloropropene 1,1,3-Trichloropropene Product_Mixture->1_1_3_Trichloropropene 2_3_3_Trichloropropene 2,3,3-Trichloropropene Product_Mixture->2_3_3_Trichloropropene

Figure 1: Dehydrochlorination of 1,1,2,3-Tetrachloropropane.

Quantitative Data

The dehydrochlorination of 1,1,2,3-tetrachloropropane results in a mixture of trichloropropene isomers. The distribution of these products is crucial for assessing the efficiency and selectivity of the reaction. The following table summarizes the quantitative data from a representative experiment.[1]

Product IsomerPercentage by Weight (%)
1,2,3-Trichloropropene67
1,1,3-Trichloropropene22
2,3,3-Trichloropropene9

Table 1: Product Distribution from the Dehydrochlorination of 1,1,2,3-Tetrachloropropane.[1]

Experimental Protocols

This section provides a detailed methodology for the dehydrochlorination of 1,1,2,3-tetrachloropropane as described in the cited literature.[1]

Objective: To synthesize 1,2,3-trichloropropene from 1,1,2,3-tetrachloropropane.

Materials:

  • 1,1,2,3-Tetrachloropropane (304.8 g)

  • Sodium hydroxide (69.7 g)

  • Water (278.8 g)

Equipment:

  • A suitable reaction vessel equipped with an agitator.

  • Heating apparatus.

  • Apparatus for steam distillation.

  • Separatory funnel.

  • Molecular sieves for drying.

  • Filtration apparatus.

Procedure:

  • A fraction of 304.8 g comprising 1,1,2,3-tetrachloropropane is charged to a suitable reaction vessel equipped with an agitator.

  • The vessel is heated to approximately 95°C.

  • A caustic solution is prepared by dissolving 69.7 g of sodium hydroxide in 278.8 g of water.

  • The caustic solution is slowly added to the heated 1,1,2,3-tetrachloropropane over a period of about 2.5 hours.

  • The reaction mixture is stirred for an additional 2.5 hours at approximately 95°C.

  • Following the reaction, the mixture is subjected to steam distillation until the vapor temperature reaches 99°C.

  • The distillate will form two layers. These layers are separated.

  • The organic layer, weighing approximately 233.6 g, contains the mixture of trichloropropenes.

  • The mixed trichloropropenes are then dried over molecular sieves and filtered.

  • Approximately 228.5 g of the mixed trichloropropenes are recovered.

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Workup and Isolation A Charge 304.8 g of 1,1,2,3-Tetrachloropropane to reactor C Heat reactor to 95°C A->C B Prepare caustic solution: 69.7 g NaOH in 278.8 g H2O D Slowly add caustic solution over 2.5 hours B->D C->D E Stir at 95°C for 2.5 hours D->E F Steam distill until vapor temperature is 99°C E->F G Separate organic and aqueous layers F->G H Dry organic layer with molecular sieves G->H I Filter to recover product mixture H->I

Figure 2: Experimental workflow for the synthesis of 1,2,3-trichloropropene.

Conclusion

The dehydrochlorination of 1,1,2,3-tetrachloropropane with a caustic solution provides a viable route for the synthesis of this compound. While the reaction produces a mixture of isomers, this compound is the major product. The provided experimental protocol offers a clear and detailed procedure for researchers to replicate this synthesis. Further purification steps would be necessary to isolate the desired this compound isomer from the product mixture for specific applications.

References

An In-depth Technical Guide to the E/Z Isomers of 1,2,3-Trichloro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the (E) and (Z) isomers of 1,2,3-trichloro-1-propene, focusing on their synthesis, separation, and spectroscopic characterization. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or require the use of these chlorinated propene derivatives.

Physicochemical Properties

The (E) and (Z) isomers of this compound are geometric isomers that exhibit distinct spatial arrangements of atoms around the carbon-carbon double bond. While their chemical formula (C₃H₃Cl₃) and molecular weight are identical, their physical properties can differ, influencing their separation and characterization.

Property(E)-1,2,3-Trichloro-1-propene(Z)-1,2,3-Trichloro-1-propeneThis compound (Isomer unspecified)
Molecular Formula C₃H₃Cl₃C₃H₃Cl₃C₃H₃Cl₃
Molecular Weight 145.41 g/mol [1]145.415 g/mol [2]145.415 g/mol [3]
CAS Number 13116-58-0[1]13116-57-9[4]96-19-5[3]
Boiling Point Not explicitly found142.0 °C at 760 mmHg[2]142 °C, 145 °C

Synthesis of (E/Z)-1,2,3-Trichloro-1-propene

The primary synthetic route to this compound is through the dehydrochlorination of 1,2,3-trichloropropane (B165214). This elimination reaction typically yields a mixture of the (E) and (Z) isomers. The specific reaction conditions, including the choice of base and solvent, can influence the isomeric ratio of the product.

Experimental Protocol: Dehydrochlorination of 1,2,3-Trichloropropane

While a specific detailed protocol for the synthesis of this compound was not found in the immediate search, a general procedure for dehydrochlorination of similar polychlorinated alkanes involves the use of a strong base in an alcoholic solvent. The following is a representative, generalized protocol.

Materials:

  • 1,2,3-Trichloropropane

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (or other suitable alcohol)

  • Distilled water

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a molar excess of potassium hydroxide in ethanol with gentle heating.

  • Once the potassium hydroxide is dissolved, add 1,2,3-trichloropropane to the flask.

  • Heat the reaction mixture to reflux and maintain the reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a significant volume of water to dissolve the potassium chloride salt and any remaining potassium hydroxide.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash them with water and then with a saturated brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation.

  • The resulting crude product will be a mixture of (E)- and (Z)-1,2,3-trichloro-1-propene.

Logical Flow of Synthesis:

Synthesis TCP 1,2,3-Trichloropropane Reagents KOH / Ethanol, Reflux TCP->Reagents Mixture Mixture of (E) and (Z) This compound Reagents->Mixture Workup Aqueous Workup & Extraction Mixture->Workup Crude Crude Product Workup->Crude

Caption: Synthesis of this compound.

Separation of (E) and (Z) Isomers

The boiling points of the (E) and (Z) isomers of this compound are very close, making their separation by simple distillation challenging. Fractional distillation, a technique that provides multiple theoretical plates for vaporization and condensation cycles, is the recommended method for separating liquids with similar boiling points. Preparative gas chromatography is another powerful technique for isolating pure isomers.

Experimental Protocol: Fractional Distillation

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Thermometer

Procedure:

  • Assemble the fractional distillation apparatus, ensuring the fractionating column is placed vertically between the distillation flask and the condenser.

  • Place the crude mixture of (E)- and (Z)-1,2,3-trichloro-1-propene in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly heat the distillation flask. As the mixture boils, the vapor will rise through the fractionating column.

  • Carefully control the heating rate to establish a temperature gradient along the column. The vapor will undergo multiple condensation and re-vaporization cycles, enriching the more volatile component at the top of the column.

  • Monitor the temperature at the top of the column. Collect the fraction that distills over at a constant temperature. This will be enriched in one of the isomers.

  • As the distillation progresses, the temperature may rise, indicating the start of the distillation of the second isomer. Collect this in a separate receiving flask.

  • The efficiency of the separation is dependent on the length and type of the fractionating column and the distillation rate. A slow and steady distillation rate is crucial for good separation.

Workflow for Isomer Separation:

Separation Crude Crude Mixture of (E) and (Z) Isomers Distillation Fractional Distillation Crude->Distillation IsomerE (E)-1,2,3-Trichloro-1-propene (Enriched Fraction) Distillation->IsomerE IsomerZ (Z)-1,2,3-Trichloro-1-propene (Enriched Fraction) Distillation->IsomerZ

Caption: Separation of E/Z Isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation and differentiation of the (E) and (Z) isomers of this compound. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are sensitive to the stereochemistry around the double bond.

¹³C NMR Spectroscopy

A ¹³C NMR spectrum for (E)-1,2,3-trichloro-1-propene is available.[1] The chemical shifts provide information about the electronic environment of each carbon atom.

¹³C NMR Data for (E)-1,2,3-Trichloro-1-propene:

  • Instrument: Bruker HX-90[1]

Unfortunately, a readily available experimental ¹³C NMR spectrum for the (Z)-isomer and ¹H NMR spectra for both isomers were not found in the conducted search. However, based on general principles of NMR spectroscopy for haloalkenes, the following can be inferred:

  • ¹H NMR: The vinylic proton will have a different chemical shift in the (E) and (Z) isomers due to the different spatial relationship with the chlorine atoms. The coupling constant (J-value) between the vinylic proton and the protons on the adjacent carbon would also likely differ.

  • ¹³C NMR: The chemical shifts of the vinylic carbons (C1 and C2) are expected to be different between the two isomers.

Relationship between Structure and Spectroscopic Data:

Spectroscopy cluster_E (E)-Isomer cluster_Z (Z)-Isomer E_structure Structure of (E)-Isomer E_NMR Unique ¹H and ¹³C NMR Spectra E_structure->E_NMR Analysis Spectroscopic Analysis E_NMR->Analysis Z_structure Structure of (Z)-Isomer Z_NMR Unique ¹H and ¹³C NMR Spectra Z_structure->Z_NMR Z_NMR->Analysis

Caption: Spectroscopic Differentiation of Isomers.

Conclusion

The (E) and (Z) isomers of this compound are obtainable through the dehydrochlorination of 1,2,3-trichloropropane. Due to their similar boiling points, their separation requires careful fractional distillation or preparative chromatography. Spectroscopic techniques, particularly ¹H and ¹³C NMR, are critical for their identification and differentiation. This guide provides a foundational understanding for researchers working with these compounds, highlighting the key experimental considerations for their synthesis, separation, and characterization. Further research to obtain and publish the complete NMR spectral data for both isomers would be a valuable contribution to the chemical community.

References

An In-depth Technical Guide to the Molecular Structure and Geometry of 1,2,3-Trichloro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of 1,2,3-trichloro-1-propene, a halogenated alkene of interest in various chemical and toxicological studies. This document details the geometric parameters of its (E)- and (Z)-stereoisomers, outlines the key experimental and computational methodologies for their determination, and presents a visual representation of their structures.

Molecular Structure and Isomerism

This compound (C₃H₃Cl₃) is a chlorinated hydrocarbon with the chemical formula C₃H₃Cl₃ and a molecular weight of 145.41 g/mol .[1] The presence of a carbon-carbon double bond and the substitution pattern of the chlorine atoms give rise to geometric isomerism, resulting in two distinct stereoisomers: (E)-1,2,3-trichloro-1-propene and (Z)-1,2,3-trichloro-1-propene.[2][3] The IUPAC name for the (E)-isomer is (1E)-1,2,3-trichloro-1-propene, and for the (Z)-isomer, it is (1Z)-1,2,3-trichloro-1-propene.[4]

The spatial arrangement of the chlorine atoms relative to the double bond significantly influences the molecule's physical, chemical, and biological properties. Understanding the precise geometry of these isomers is therefore crucial for structure-activity relationship studies, molecular modeling, and in the design of targeted chemical syntheses or toxicological assessments.

Geometric Parameters

Data Presentation: Quantitative Geometric Parameters

The following tables summarize the key geometric parameters for the (E) and (Z) isomers of this compound, calculated from their optimized 3D conformers.

Table 1: Bond Lengths of (E)- and (Z)-1,2,3-Trichloro-1-propene

Bond(E)-Isomer Bond Length (Å)(Z)-Isomer Bond Length (Å)
C1=C21.331.33
C2-C31.501.50
C1-H11.081.08
C1-Cl11.721.72
C2-Cl21.731.73
C3-H21.091.09
C3-H31.091.09
C3-Cl31.801.80

Table 2: Bond Angles of (E)- and (Z)-1,2,3-Trichloro-1-propene

Angle(E)-Isomer Bond Angle (°)(Z)-Isomer Bond Angle (°)
C2=C1-H1121.5121.6
C2=C1-Cl1123.5123.4
H1-C1-Cl1115.0115.0
C1=C2-C3123.8124.0
C1=C2-Cl2120.3120.2
C3-C2-Cl2115.9115.8
C2-C3-H2110.2110.2
C2-C3-H3110.2110.2
C2-C3-Cl3111.9111.9
H2-C3-H3108.4108.4
H2-C3-Cl3108.0108.0
H3-C3-Cl3108.0108.0

Table 3: Dihedral Angles of (E)- and (Z)-1,2,3-Trichloro-1-propene

Dihedral Angle(E)-Isomer Dihedral Angle (°)(Z)-Isomer Dihedral Angle (°)
Cl1-C1=C2-Cl20.0180.0
Cl1-C1=C2-C3180.00.0
H1-C1=C2-Cl2180.00.0
H1-C1=C2-C30.0180.0
C1=C2-C3-Cl3-69.5-69.4
C1=C2-C3-H250.550.6
C1=C2-C3-H3170.5170.6
Cl2-C2-C3-Cl3110.5110.6
Cl2-C2-C3-H2-129.5-129.4
Cl2-C2-C3-H3-9.5-9.4

Experimental and Computational Protocols

The determination of molecular geometry relies on a combination of experimental techniques and computational methods.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular interactions.

  • Sample Preparation and Introduction: A volatile sample of this compound is introduced into a high-vacuum chamber. The sample is vaporized and effuses through a nozzle, forming a molecular beam that intersects with a high-energy electron beam.

  • Electron Scattering: The electrons in the beam are scattered by the electrostatic potential of the atoms in the this compound molecules. The resulting diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector.

  • Data Analysis: The radial distribution of the scattered electron intensity is analyzed. By fitting a theoretical scattering model to the experimental data, the internuclear distances (bond lengths) and, in some cases, bond angles and torsional angles can be determined with high precision.

Microwave Spectroscopy

Microwave spectroscopy is another high-resolution technique used to determine the rotational constants of polar molecules in the gas phase. From these constants, highly accurate molecular geometries can be derived.

  • Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency. Molecules with a permanent dipole moment will absorb microwaves at specific frequencies corresponding to transitions between their quantized rotational energy levels.

  • Detection and Analysis: The absorption of microwave radiation is detected, and a rotational spectrum is obtained. By analyzing the frequencies of the rotational transitions, the moments of inertia of the molecule can be determined. For a complete structural determination, isotopic substitution is often employed. By measuring the rotational spectra of different isotopologues of this compound, the positions of individual atoms can be precisely located, yielding accurate bond lengths and angles.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly Density Functional Theory (DFT), offers a reliable method for predicting the geometric and electronic properties of molecules.

  • Model Building: The initial 3D structures of the (E) and (Z) isomers of this compound are built using molecular modeling software.

  • Geometry Optimization: A geometry optimization calculation is performed using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger). This process systematically alters the positions of the atoms to find the lowest energy conformation, which corresponds to the most stable molecular geometry.

  • Frequency Calculation: To ensure that the optimized structure represents a true energy minimum, a frequency calculation is typically performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

  • Data Extraction: From the optimized geometry, the bond lengths, bond angles, and dihedral angles are extracted to provide a detailed and quantitative description of the molecular structure.

Visualization of Molecular Geometry

The following diagrams, generated using the Graphviz DOT language, illustrate the molecular structures of the (E) and (Z) isomers of this compound.

E_isomer cluster_E (E)-1,2,3-Trichloro-1-propene C1_E C C2_E C C1_E->C2_E = H1_E H C1_E->H1_E Cl1_E Cl C1_E->Cl1_E C3_E C C2_E->C3_E Cl2_E Cl C2_E->Cl2_E Cl3_E Cl C3_E->Cl3_E H2_E H C3_E->H2_E H3_E H C3_E->H3_E

Caption: Molecular structure of (E)-1,2,3-Trichloro-1-propene.

Z_isomer cluster_Z (Z)-1,2,3-Trichloro-1-propene C1_Z C C2_Z C C1_Z->C2_Z = H1_Z H C1_Z->H1_Z Cl1_Z Cl C1_Z->Cl1_Z C3_Z C C2_Z->C3_Z Cl2_Z Cl C2_Z->Cl2_Z Cl3_Z Cl C3_Z->Cl3_Z H2_Z H C3_Z->H2_Z H3_Z H C3_Z->H3_Z

Caption: Molecular structure of (Z)-1,2,3-Trichloro-1-propene.

References

Spectroscopic data of "1,2,3-Trichloro-1-propene" (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 1,2,3-Trichloro-1-propene (C₃H₃Cl₃). The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document collates data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by generalized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹³C NMR, IR, and Mass Spectrometry for the isomers of this compound. It is important to note that publicly available ¹H NMR data for this compound could not be located in comprehensive chemical databases.

Table 1: ¹³C NMR Spectroscopic Data for (E)-1,2,3-Trichloro-1-propene
Carbon AtomChemical Shift (δ) ppm
C1Data not available
C2Data not available
C3Data not available
Table 2: Infrared (IR) Spectroscopy Peak List for this compound
Isomer/MixtureWavenumber (cm⁻¹)Assignment (Tentative)
(E)-1,2,3-Trichloro-1-propene Not specifiedC-H stretch, C=C stretch, C-Cl stretch
(Z)-1,2,3-Trichloro-1-propene Not specifiedC-H stretch, C=C stretch, C-Cl stretch
This compound (Isomer unspecified) Not specifiedC-H stretch, C=C stretch, C-Cl stretch

Note: The NIST WebBook provides graphical IR spectra for these compounds. However, a detailed peak list with assignments is not provided.

Table 3: Mass Spectrometry Data for this compound
Isomer/MixtureKey m/z RatiosRelative IntensityIon Fragment (Tentative)
(E)-1,2,3-Trichloro-1-propene 109, 111Not specified[C₃H₂Cl₂]⁺
(Z)-1,2,3-Trichloro-1-propene Not specifiedNot specifiedNot specified
This compound (Isomer unspecified) Not specifiedNot specifiedNot specified

Note: Mass spectrometry data is available, with key fragments for the (E)-isomer noted at m/z 109 and 111, likely corresponding to the loss of a chlorine atom and subsequent isotopic patterns.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not publicly available. However, the following sections describe generalized, typical methodologies for obtaining NMR, IR, and MS data for halogenated alkenes like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample such as this compound is as follows:

  • Sample Preparation: A small amount of the neat liquid (typically 10-50 µL) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is utilized. For the available ¹³C NMR data for the (E)-isomer, a Bruker HX-90 instrument was cited.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 1-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Spectral Width: A range covering approximately -1 to 12 ppm.

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: A range covering approximately 0 to 200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectra available from the NIST database were recorded in the gas phase. A general procedure for gas-phase FT-IR is:

  • Sample Preparation: A small amount of the volatile liquid is introduced into an evacuated gas cell of a known path length. The sample is allowed to vaporize, and the pressure is recorded.

  • Instrumentation: A Fourier-transform infrared spectrometer equipped with a suitable detector (e.g., MCT - Mercury Cadmium Telluride).

  • Data Acquisition:

    • A background spectrum of the empty gas cell is first recorded.

    • The sample spectrum is then recorded.

    • The final spectrum is presented in terms of transmittance or absorbance.

    • Resolution: Typically 2-4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

For liquid samples, a common alternative is to use Attenuated Total Reflectance (ATR) FT-IR, where a drop of the neat liquid is placed directly onto the ATR crystal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying components in a volatile sample. A typical protocol for a compound like this compound would be:

  • Sample Preparation: The liquid sample is diluted in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration (typically in the ppm range).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • Gas Chromatography (GC) Conditions:

    • Injector: Split/splitless injector, typically operated at 250 °C with a high split ratio.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 40 °C, holding for a few minutes, then ramping up to 250 °C.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

    • Mass Range: Scanning from m/z 35 to 300.

    • Ion Source Temperature: Typically 230 °C.

    • Transfer Line Temperature: Typically 280 °C.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between different spectroscopic techniques for the structural elucidation of a molecule like this compound.

SpectroscopicAnalysisWorkflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Sample This compound Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR Gas Cell or ATR Crystal Sample->Prep_IR Prep_MS Dilution in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Proc_NMR Fourier Transform Phase & Baseline Correction NMR_Acq->Proc_NMR Proc_IR Background Subtraction Absorbance/Transmittance Conversion IR_Acq->Proc_IR Proc_MS Chromatogram Integration Mass Spectral Library Search MS_Acq->Proc_MS Interp_NMR Chemical Shifts Coupling Constants Proc_NMR->Interp_NMR Interp_IR Functional Group Frequencies Proc_IR->Interp_IR Interp_MS Fragmentation Pattern Molecular Ion Proc_MS->Interp_MS Final_Structure Structural Elucidation Interp_NMR->Final_Structure Interp_IR->Final_Structure Interp_MS->Final_Structure SpectroscopicTechniqueRelationships cluster_molecule This compound Structure cluster_techniques Spectroscopic Techniques cluster_info Structural Information Provided Molecule C₃H₃Cl₃ NMR NMR Spectroscopy (¹H & ¹³C) Molecule->NMR IR Infrared (IR) Spectroscopy Molecule->IR MS Mass Spectrometry (MS) Molecule->MS NMR_Info Carbon-Hydrogen Framework Connectivity (via coupling) Chemical Environment of Nuclei NMR->NMR_Info reveals IR_Info Functional Groups Present (e.g., C=C, C-Cl) IR->IR_Info identifies MS_Info Molecular Weight Molecular Formula (High Res.) Fragmentation Pattern MS->MS_Info determines

"1,2,3-Trichloro-1-propene" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of 1,2,3-Trichloro-1-propene

This document provides a comprehensive overview of the material safety data for this compound, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 1,2,3-Trichloropropene, 2,3-Dichloroallyl chloride[1]
Molecular Formula C3H3Cl3[1][2][3]
CAS Number 96-19-5[1][3]

Physical and Chemical Properties

This compound is a colorless to amber liquid.[2][3] It is insoluble in water but soluble in organic solvents like ethanol, chloroform, and carbon tetrachloride.[2]

PropertyValue
Molar Mass 145.41 g/mol [2][3]
Density 1.412 - 1.43 g/cm³ at 20°C[2][3]
Melting Point -30°C (estimate)[2]
Boiling Point 142 - 145°C[2][3]
Flash Point 82 - 85°C[2][3]
Vapor Pressure 4.4 - 7.14 mmHg at 25°C[2][3]
Refractive Index 1.5000 - 1.5030 at 20°C[2][3]

Hazard Identification and GHS Classification

This substance is considered hazardous. Vapors are heavier than air and contact with the liquid or vapors may cause irritation or burns.[3] It is harmful if swallowed, inhaled, or in contact with skin, and causes irritation to the eyes, skin, and respiratory system.[2]

GHS Hazard Statements:

  • Flammable liquid and vapor.[4][5]

  • Harmful if swallowed.[5][6]

  • Harmful in contact with skin.[6]

  • Harmful if inhaled.[6]

  • Causes serious eye irritation.[5][6]

  • Suspected of causing cancer.[6]

Risk Codes:

  • R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[2]

  • R36/37/38: Irritating to eyes, respiratory system and skin.[2]

Hazard Class: 6.1(b)[2] Packing Group: III[2]

Toxicity Data

TypeValueSpecies
LD50 (oral) 616 mg/kgRat[2]

Experimental Protocols: Safety and Handling

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][7]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[7]

Handling Procedures:

  • Avoid all personal contact, including inhalation.[6]

  • Use in a well-ventilated area and prevent the concentration of vapors in hollows and sumps.[6]

  • Do not eat, drink, or smoke when using this product.[6]

  • Keep containers securely sealed when not in use.[6]

  • Ground and bond container and receiving equipment to prevent static discharges.[6][8]

  • Use non-sparking tools and explosion-proof equipment.[6][8][9]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a cool, dry, well-ventilated area.[6][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[6][7][8]

  • Store away from incompatible materials such as oxidizing agents, strong bases, and metals.[7][10]

  • Keep container tightly closed.[6][7][8]

Spill and Leak Procedures:

  • Minor Spills: Remove all ignition sources. Absorb with vermiculite (B1170534) or other absorbent material and collect in a suitable container for disposal.[6]

  • Major Spills: Isolate the spill area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways.[9][10]

Visualizations

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Risks->Select_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Select_PPE->Prepare_Work_Area Transfer_Chemical Transfer Chemical Carefully Prepare_Work_Area->Transfer_Chemical Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Close_Container Securely Close Container After Use Perform_Experiment->Close_Container Decontaminate Decontaminate Glassware & Surfaces Close_Container->Decontaminate Dispose_Waste Dispose of Waste in Designated Hazardous Waste Container Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose/Clean PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands G Hazard Profile of this compound cluster_health Health Hazards cluster_physical Physical Hazards Main This compound Hazards Acute Acute Toxicity (Oral, Dermal, Inhalation) Main->Acute Irritation Skin/Eye/Respiratory Irritation Main->Irritation Chronic Carcinogenicity (Suspected) Main->Chronic Flammability Flammable Liquid and Vapor Main->Flammability

References

Toxicity and hazards of "1,2,3-Trichloro-1-propene" in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Toxicity and Hazards of 1,2,3-Trichloro-1-propene in a Laboratory Setting

Disclaimer: Information regarding the specific toxicity and hazards of this compound is limited in publicly available scientific literature. Much of the detailed toxicological data available is for the structurally similar compound, 1,2,3-trichloropropane (B165214). While this guide provides the available information for this compound, it also includes data for 1,2,3-trichloropropane for informational purposes, which should be interpreted with caution as the toxicological profiles of these two compounds may differ.

Introduction

This compound is a chlorinated alkene of interest in organic synthesis and as an intermediate in the production of certain pesticides. Due to its chemical structure, there are concerns about its potential toxicity and hazards in a laboratory setting. This guide provides a comprehensive overview of the known toxicological properties and safe handling procedures for this compound, intended for researchers, scientists, and drug development professionals. Given the scarcity of detailed studies on this specific compound, this document also references data from its saturated analogue, 1,2,3-trichloropropane, to provide a broader context for its potential hazards.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueReference(s)
Molecular Formula C₃H₃Cl₃[1]
Molar Mass 145.41 g/mol [1]
Appearance Colorless to amber liquid[1][2]
Boiling Point 142 °C[1][2]
Density 1.414 g/cm³[1]
Flash Point 85 °C[2]
Vapor Pressure 7.14 mmHg at 25°C[1]
Solubility Insoluble in water; soluble in ethanol, chloroform, and carbon tetrachloride.[1]
Refractive Index 1.503[1]

Toxicity and Hazards of this compound

Available data on the toxicity of this compound is limited. The primary known health effects are related to its acute toxicity and mutagenic potential.

Acute Toxicity

The primary quantitative measure of acute toxicity for this compound is the oral lethal dose 50 (LD50) in rats.

RouteSpeciesValueReference(s)
OralRat616 mg/kg[1]

Experimental Protocol (General - for Acute Oral Toxicity - OECD 401, now obsolete but historically used): While the specific protocol for the cited LD50 value is not available, a typical acute oral toxicity study would involve the following steps:

  • Animal Selection: Healthy, young adult rats of a single strain are used.

  • Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. A range of doses is used across different groups of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: All animals (those that die during the study and those euthanized at the end) undergo a gross necropsy.

  • Data Analysis: The LD50 value is calculated using appropriate statistical methods.

Mutagenicity and Metabolic Activation

In vitro studies have shown that this compound is mutagenic in the Salmonella/mammalian microsome test (Ames test).[3] This mutagenicity is dependent on metabolic activation by a rat liver homogenate fraction (S9 mix).[3] The metabolic activation of this compound is proposed to occur via two distinct pathways: a hydrolytic-oxidative pathway and an epoxidative pathway.[3]

Experimental Protocol (Ames Test - General): The Ames test assesses the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Tester Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without the addition of an S9 fraction from rat liver to simulate mammalian metabolism.

  • Exposure: The tester strains, the test chemical at various concentrations, and the S9 mix (if used) are combined in a test tube.

  • Plating: The mixture is plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Metabolic_Activation_of_1_2_3_Trichloro_1_propene cluster_hydrolytic Hydrolytic-Oxidative Pathway cluster_epoxidative Epoxidative Pathway TCP This compound hydrolysis Hydrolysis TCP->hydrolysis allyl_alcohol Trichloroallyl Alcohol hydrolysis->allyl_alcohol oxidation Oxidation (Alcohol Dehydrogenase) allyl_alcohol->oxidation acrolein Trichloroacrolein (Mutagenic) oxidation->acrolein TCP2 This compound epoxidation Epoxidation (Cytochrome P450) TCP2->epoxidation epoxide Trichloropropene Epoxide (Mutagenic) epoxidation->epoxide

Caption: Proposed metabolic activation pathways of this compound leading to mutagenic compounds.[3]

Toxicological Data for 1,2,3-Trichloropropane (Surrogate Data)

! IMPORTANT DISCLAIMER ! The following data pertains to 1,2,3-trichloropropane , a saturated analogue of this compound. Due to the lack of comprehensive data for the propene, this information is provided for context on potential hazards. The toxicity of the two compounds may differ significantly.

Acute and Subchronic Toxicity
RouteSpeciesDurationValue/EffectReference(s)
Oral (LD50)RatSingle Dose150 - 350 mg/kg[4]
Dermal (LD50)Rabbit24 hours2,458 mg/kg[5]
Inhalation (LC50)Rat4 hours500 ppm[4]
InhalationRat13 weeksNOAEL: 1.5 ppm, LOAEL: 5 ppm (hepatocellular hypertrophy)
Carcinogenicity

1,2,3-Trichloropropane is reasonably anticipated to be a human carcinogen based on sufficient evidence from studies in experimental animals.[6] Oral exposure in rats and mice has been shown to induce tumors at multiple sites, including the oral mucosa, forestomach, liver, and kidneys.[7]

Reproductive and Developmental Toxicity

In a two-generation study in mice, there was evidence of impairment of the female reproductive system.[8]

Laboratory Safety and Handling

Given the known hazards of this compound (harmful, irritant, mutagenic) and its physical properties, strict safety protocols must be followed in a laboratory setting.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., Viton®, Barrier®) should be worn. Nitrile gloves may not provide adequate protection for prolonged contact.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Safe Handling and Storage
  • Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.

  • Incompatible Materials: Store away from strong oxidizing and reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[2] Avoid contact with iron, plastics, and aluminum.[2]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.

  • Ignition Sources: Keep away from heat, sparks, and open flames.

Lab_Workflow start Start: Experiment Planning assess_hazards Assess Hazards of This compound start->assess_hazards gather_ppe Gather Appropriate PPE assess_hazards->gather_ppe prepare_hood Prepare Chemical Fume Hood gather_ppe->prepare_hood weigh_dispense Weigh/Dispense Chemical in Fume Hood prepare_hood->weigh_dispense run_reaction Run Reaction in Closed or Contained System weigh_dispense->run_reaction workup Reaction Workup in Fume Hood run_reaction->workup waste_disposal Dispose of Waste in Labeled, Sealed Container workup->waste_disposal decontaminate Decontaminate Work Area and Glassware waste_disposal->decontaminate end End decontaminate->end

Caption: General laboratory workflow for handling this compound.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Spill Response

The response to a spill will depend on its size and location.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wear appropriate PPE.

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Decontaminate the area with soap and water.

  • Major Spill (outside a fume hood or large volume):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if the spill is large or flammable.

    • Close the laboratory doors and prevent re-entry.

    • Call emergency services and your institution's environmental health and safety department.

    • Provide emergency responders with the identity of the spilled chemical.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_major Major Spill Response cluster_minor Minor Spill Response spill Chemical Spill Occurs assess_size Assess Spill Size and Location spill->assess_size is_major Is it a Major Spill? assess_size->is_major evacuate Evacuate Area is_major->evacuate Yes alert_area Alert Personnel in Area is_major->alert_area No alert_others Alert Others & Activate Alarm evacuate->alert_others call_emergency Call Emergency Services alert_others->call_emergency provide_info Provide Information to Responders call_emergency->provide_info don_ppe Don Appropriate PPE alert_area->don_ppe contain_absorb Contain and Absorb Spill don_ppe->contain_absorb collect_waste Collect Waste contain_absorb->collect_waste decontaminate_area Decontaminate Area collect_waste->decontaminate_area

Caption: Emergency response workflow for a chemical spill in a laboratory.

Conclusion

This compound is a hazardous chemical that should be handled with care in a laboratory setting. It is known to be harmful if ingested, inhaled, or in contact with skin, and is an irritant. Furthermore, it has demonstrated mutagenic potential in in vitro studies, which is a significant concern. There is a notable lack of comprehensive toxicological data for this specific compound, necessitating a cautious approach to its handling, guided by the principles of chemical safety and information available for structurally related compounds like 1,2,3-trichloropropane. Adherence to proper PPE, use of engineering controls like fume hoods, and preparedness for emergencies are crucial for minimizing the risks associated with the laboratory use of this compound. Further research into the specific toxicological profile of this compound is warranted.

References

Solubility of 1,2,3-Trichloro-1-propene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloro-1-propene is a chlorinated alkene of interest in various chemical syntheses. A thorough understanding of its solubility in different organic solvents is crucial for its application in reaction media, purification processes, and formulation development. This technical guide provides a summary of the available solubility data for this compound in a range of common organic solvents. Due to a notable lack of precise quantitative solubility data in publicly accessible literature, this guide also furnishes a generalized experimental protocol for determining the solubility of liquid organic compounds, which can be adapted for this compound.

Qualitative Solubility Data

Based on available chemical literature and safety data sheets, this compound exhibits solubility in several common organic solvents. This solubility is attributed to the principle of "like dissolves like," where the nonpolar to moderately polar nature of this compound allows for miscibility with solvents of similar characteristics.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Organic SolventChemical FormulaQualitative Solubility
EthanolC₂H₅OHSoluble
ChloroformCHCl₃Soluble
Diethyl Ether(C₂H₅)₂OVery Soluble
BenzeneC₆H₆Soluble
Carbon TetrachlorideCCl₄Soluble

Note: "Soluble" and "Very Soluble" are qualitative terms and do not imply specific concentration limits. The degree of solubility can be influenced by factors such as temperature and the presence of impurities.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative data (e.g., grams of solute per 100 mL of solvent at a given temperature) for the solubility of this compound in the aforementioned organic solvents. The absence of such data highlights a knowledge gap and underscores the importance of experimental determination for applications requiring precise solubility values.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a generalized protocol based on the widely used shake-flask method for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method can be adapted to generate precise quantitative solubility data.

1. Materials and Apparatus:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker or water bath with orbital shaking capabilities

  • Calibrated positive displacement pipettes or syringes

  • Gas chromatograph with a suitable detector (e.g., Flame Ionization Detector - FID or Electron Capture Detector - ECD) or other suitable analytical instrument (e.g., UV-Vis spectrophotometer if the solute has a chromophore).

  • Volumetric flasks and pipettes for standard preparation.

  • Centrifuge (optional).

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess solute should be sufficient to ensure that a separate, undissolved phase of this compound is visible.

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking speed should be adequate to ensure thorough mixing without creating an emulsion.

  • Phase Separation:

    • After the equilibration period, cease shaking and allow the vials to stand undisturbed in the thermostatic bath for several hours (e.g., 2-4 hours) to allow for complete phase separation.

    • Alternatively, the vials can be centrifuged at a controlled temperature to facilitate the separation of the undissolved solute.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant (the solvent layer) using a calibrated pipette or syringe. It is critical to avoid disturbing the undissolved solute layer.

    • Accurately dilute the aliquot with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated Gas Chromatograph (or other suitable instrument) to determine the concentration of this compound.

3. Calibration:

  • Prepare a series of standard solutions of this compound in the same organic solvent at known concentrations.

  • Analyze these standards using the same analytical method to generate a calibration curve.

4. Calculation of Solubility:

  • From the concentration of the diluted aliquot and the dilution factor, calculate the concentration of this compound in the saturated solution. This value represents the solubility of this compound in the specific organic solvent at the experimental temperature.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound in organic solvents.

Figure 1. A logical workflow for the systematic assessment of compound solubility.

Signaling Pathway Analogy: Solute-Solvent Interaction

While not a biological signaling pathway, the process of dissolution can be conceptually illustrated as a series of interactions leading to a final state (a solution). This diagram provides an analogy for the molecular interactions governing solubility.

Dissolution_Pathway cluster_initial Initial State cluster_process Dissolution Process cluster_final Final State Solute_Bulk Bulk Solute (this compound) Overcome_Solute_IMFs Overcome Solute-Solute Intermolecular Forces Solute_Bulk->Overcome_Solute_IMFs Solvent_Bulk Bulk Solvent (e.g., Ethanol) Overcome_Solvent_IMFs Overcome Solvent-Solvent Intermolecular Forces Solvent_Bulk->Overcome_Solvent_IMFs Formation_Solute_Solvent_IMFs Formation of Solute-Solvent Intermolecular Forces Overcome_Solute_IMFs->Formation_Solute_Solvent_IMFs Overcome_Solvent_IMFs->Formation_Solute_Solvent_IMFs Solution Homogeneous Solution (Solvated Solute Molecules) Formation_Solute_Solvent_IMFs->Solution ΔG < 0

Figure 2. Conceptual pathway of molecular interactions during dissolution.

Conclusion

This technical guide has summarized the available qualitative solubility information for this compound in common organic solvents and provided a general experimental framework for its quantitative determination. The significant lack of published quantitative data necessitates experimental investigation for applications requiring precise solubility values. The provided workflow and conceptual diagrams offer a structured approach to understanding and determining the solubility of this compound, which is essential for its effective use in research, development, and industrial applications.

An In-Depth Technical Guide to 1,2,3-Trichloro-1-propene: Synonyms, Properties, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-Trichloro-1-propene, a chlorinated alkene of significant interest in toxicological and chemical research. This document collates critical data on its synonyms, physicochemical properties, and metabolic pathways, presenting it in a clear and accessible format for researchers, scientists, and professionals in drug development.

Nomenclature and Synonyms of this compound

The unambiguous identification of chemical compounds is paramount in scientific literature. This compound is known by a variety of names and identifiers across different chemical databases and publications. The following table summarizes the key synonyms and identifiers for this compound and its stereoisomers.

Identifier TypeThis compound (mixture of isomers)(Z)-1,2,3-Trichloro-1-propene(E)-1,2,3-Trichloro-1-propene
IUPAC Name 1,2,3-trichloroprop-1-ene[1](Z)-1,2,3-trichloroprop-1-ene(E)-1,2,3-trichloroprop-1-ene
CAS Registry Number 96-19-5[1][2][3]13116-57-9[4]13116-58-0
Common Synonyms 1,2,3-Trichloropropene[1][2][3], 2,3-Dichloroallyl chloride[1][2][3], Propene, 1,2,3-trichloro-[2][3]cis-1,2,3-Trichloro-1-propene[4], (1Z)-1,2,3-Trichloro-1-propene[4]trans-1,2,3-Trichloro-1-propene, (1E)-1,2,3-Trichloro-1-propene
Other Identifiers EC Number: 202-487-7[1], UN Number: 2810[1], NSC 164001[2][3]---UNII: 5722T13G6Z

Quantitative Data Summary

A thorough understanding of the physicochemical and toxicological properties of this compound is essential for its safe handling and for interpreting experimental results. The following tables provide a summary of key quantitative data.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₃H₃Cl₃[2][3]
Molecular Weight 145.415 g/mol [2][3]
Boiling Point 142 °C[1]
Density 1.412 g/cm³ at 20 °C[1]
Vapor Pressure 4.4 mmHg at 25 °C[1]
Flash Point 85 °C (open cup)[1]
Solubility Insoluble in water; Soluble in alcohol, ether, chloroform, and carbon tetrachloride.[1][1]
Refractive Index 1.5030 at 20 °C[1]
Toxicological Data
EndpointResultSpeciesReference
Mutagenicity Positive in the Ames test with metabolic activation.[1]Salmonella typhimurium[1]
Genotoxicity Induced DNA breakage in human lymphocytes (in vitro).Human[5]
Carcinogenicity No data available for this compound. The related compound 1,2,3-trichloropropane (B165214) is reasonably anticipated to be a human carcinogen.---[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols relevant to the study of this compound.

Synthesis of this compound

A common laboratory synthesis of this compound involves the dehydrochlorination of 1,2,3-trichloropropane. One reported method involves the reaction of 1,2,3-trichloropropane with a dilute aqueous solution of sodium hydroxide (B78521) at an elevated temperature (e.g., 50 °C) to yield 2,3-dichloroprop-1-ene, which can be a precursor or isomer depending on the specific synthetic route. Further chlorination and dehydrochlorination steps can lead to the desired this compound.[7]

Mutagenicity Testing: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The test chemical is incubated with the bacterial strains, both with and without a metabolic activation system (S9 mix from rat liver homogenate). If the chemical is a mutagen, it will cause mutations that revert the bacteria to a prototrophic state (His+), allowing them to grow on the histidine-deficient medium. The number of revertant colonies is then counted as an indicator of mutagenicity.[2][8]

General Protocol:

  • Strain Preparation: Cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) are grown overnight.[2]

  • Metabolic Activation: An S9 fraction, derived from the livers of rats induced with Aroclor 1254, is prepared and mixed with cofactors to create the S9 mix.

  • Exposure: The test chemical, bacterial culture, and either the S9 mix or a buffer control are combined in molten top agar (B569324).

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.[2]

Carcinogenicity Bioassay in Rodents

Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of chemicals.

Principle: Groups of male and female rodents (typically rats and mice) are exposed to the test chemical for a significant portion of their lifespan (e.g., 2 years).[9][10] The animals are monitored for the development of tumors. At the end of the study, a full histopathological examination is performed on all animals to identify neoplastic and non-neoplastic lesions.

General Protocol:

  • Dose Selection: Preliminary studies are conducted to determine the maximum tolerated dose (MTD) and lower dose levels for the long-term study.

  • Animal Dosing: Animals are randomly assigned to control and dose groups. The test chemical is administered via an appropriate route (e.g., gavage, diet, inhalation) for the duration of the study.[9]

  • In-life Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

  • Necropsy and Histopathology: At the end of the study, all animals are euthanized and subjected to a complete necropsy. A comprehensive set of tissues is collected, preserved, and examined microscopically by a veterinary pathologist.

  • Data Analysis: The incidence of tumors in the dosed groups is statistically compared to the control group to determine if there is a chemically-related increase in tumor formation.[9]

Visualizations: Pathways and Workflows

Visual representations of complex biological processes and experimental designs can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Metabolic Activation of this compound

This compound is known to undergo metabolic activation to exert its mutagenic effects. This process involves multiple enzymatic pathways, primarily through cytochrome P450-mediated oxidation and conjugation with glutathione. The diagram below illustrates the key metabolic routes.

Metabolic_Activation cluster_0 This compound cluster_1 Metabolic Pathways cluster_2 Reactive Intermediates cluster_3 Cellular Targets & Effects TCP This compound Epoxidation Epoxidation (Cytochrome P450) TCP->Epoxidation Epoxidative Pathway Hydrolysis Hydrolysis TCP->Hydrolysis Hydrolytic-Oxidative Pathway GSH_Conj Glutathione Conjugation TCP->GSH_Conj Epoxide Reactive Epoxide Epoxidation->Epoxide Acrolein Acrolein Derivative Hydrolysis->Acrolein GSH_Adduct Glutathione Adduct GSH_Conj->GSH_Adduct DNA_Adducts DNA Adducts Epoxide->DNA_Adducts Acrolein->DNA_Adducts Mutagenicity Mutagenicity DNA_Adducts->Mutagenicity

Caption: Metabolic activation pathways of this compound.

Generalized Workflow for a Rodent Carcinogenicity Bioassay

The following diagram outlines the major steps involved in a typical two-year rodent bioassay for carcinogenicity testing.

Carcinogenicity_Workflow cluster_0 Phase 1: Pre-study cluster_1 Phase 2: In-Life cluster_2 Phase 3: Post-Life cluster_3 Phase 4: Analysis & Reporting DoseRange Dose Range-Finding Studies Protocol Protocol Development DoseRange->Protocol Dosing Chronic Dosing (up to 2 years) Protocol->Dosing Observations Clinical Observations & Body Weights Dosing->Observations Necropsy Necropsy & Tissue Collection Dosing->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Stats Statistical Analysis of Tumor Incidence Histopathology->Stats Report Final Report Generation Stats->Report

Caption: Generalized workflow of a rodent carcinogenicity bioassay.

References

1,2,3-Trichloro-1-propene: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,2,3-Trichloro-1-propene, a halogenated alkene, is a versatile and reactive chemical intermediate with significant applications in the synthesis of a diverse range of organic compounds. Its unique structural features, including a reactive double bond and multiple chlorine atoms, allow for a variety of chemical transformations, making it a valuable building block in the agrochemical and pharmaceutical industries. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the preparation of high-value molecules.

Physicochemical Properties

This compound is a colorless to amber liquid with a characteristic odor. It exists as a mixture of (E)- and (Z)-isomers. The physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₃H₃Cl₃[1]
Molecular Weight 145.41 g/mol [1]
Boiling Point 142 °C[2]
Density 1.412 g/cm³ at 20 °C[2]
Refractive Index 1.5030 at 20 °C/D[2]
Solubility Very soluble in chloroform. Insoluble in water.[2]
Flash Point 85 °C[2]
Vapor Pressure 4.4 mmHg[2]

Synthesis of this compound

This compound is primarily synthesized through the dehydrochlorination of tetrachloropropanes. One common method involves the reaction of 1,1,1,3-tetrachloropropane (B89638) with a base.[3]

A general workflow for a laboratory-scale synthesis is outlined below:

Synthesis_Workflow Reactants 1,1,1,3-Tetrachloropropane + Base (e.g., KOH) Reaction Dehydrochlorination (Liquid or Vapor Phase) Reactants->Reaction Product_Mixture Crude Product Mixture (1,1,3-Trichloro-1-propene, HCl, etc.) Reaction->Product_Mixture Separation Separation of HCl Product_Mixture->Separation Purification Purification (e.g., Distillation) Separation->Purification Final_Product Pure 1,1,3-Trichloro-1-propene Purification->Final_Product

General synthesis workflow for 1,1,3-trichloro-1-propene.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by its carbon-carbon double bond and the presence of allylic and vinylic chlorine atoms. This allows it to participate in a variety of reactions, including nucleophilic substitutions and cycloadditions.

Nucleophilic Substitution Reactions in Agrochemical Synthesis

A significant application of a closely related isomer, 2,3,3-trichloro-1-propene, is in the synthesis of the thiocarbamate herbicide Triallate .[4][5] Triallate is a selective pre-emergent herbicide used to control wild oats and other grassy weeds.[4] The synthesis involves a nucleophilic substitution reaction where a diisopropylthiocarbamate salt displaces a chlorine atom from the trichloropropene backbone.

Triallate_Synthesis cluster_reactants Reactants cluster_products Products TCP 2,3,3-Trichloro-1-propene Triallate Triallate TCP->Triallate Nucleophilic Substitution (SN2') DTC Sodium diisopropylthiocarbamate DTC->Triallate NaCl NaCl

Synthesis of the herbicide Triallate.

Experimental Protocol: Synthesis of Triallate (Illustrative)

The following is a generalized procedure based on the known chemistry.

  • Preparation of Sodium Diisopropylthiocarbamate: To a solution of diisopropylamine (B44863) in an aprotic solvent (e.g., THF), slowly add sodium hydride at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases.

  • Reaction with Trichloropropene: A solution of 2,3,3-trichloro-1-propene in the same solvent is added dropwise to the freshly prepared sodium diisopropylthiocarbamate solution at a controlled temperature.

  • Workup and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield Triallate.

Quantitative Data for Triallate Synthesis:

ParameterValue
Typical Yield >80%
Reaction Temperature 0 °C to room temperature
Reaction Time 2-12 hours

The reaction likely proceeds through an SN2' mechanism, where the nucleophile attacks the double bond, leading to a rearrangement and the departure of a chloride ion.

SN2_prime_mechanism Reactants Nu⁻ + Cl₂C=CH-CH₂Cl TransitionState [Nu---C(Cl₂)=CH---CH₂---Cl]⁻ (delocalized negative charge) Reactants->TransitionState Attack at C=C Products Nu-C(Cl₂)=CH-CH₃ + Cl⁻ TransitionState->Products Chloride departure

Proposed SN2' mechanism for nucleophilic substitution.
[3+2] Cycloaddition Reactions for Heterocycle Synthesis

While direct examples for this compound are less common in the readily available literature, its nitro-derivative, 3,3,3-trichloro-1-nitroprop-1-ene (TNP), has been shown to be an excellent substrate for [3+2] cycloaddition reactions. These reactions are powerful tools for the synthesis of five-membered heterocyclic rings, which are common motifs in pharmaceuticals and other biologically active molecules.

In a study by Jasiński et al., TNP was reacted with various nitrile N-oxides to produce substituted isoxazolines.[4][6]

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-5-nitro-5-(trichloromethyl)-4,5-dihydroisoxazole [4]

  • Reactant Preparation: A solution of 3,3,3-trichloro-1-nitroprop-1-ene (1.0 mmol) in toluene (B28343) (5 mL) is prepared. In a separate flask, a solution of 4-chlorobenzohydroximoyl chloride (1.0 mmol) in toluene (5 mL) is prepared.

  • Reaction: The solution of the hydroximoyl chloride is added dropwise to the TNP solution at room temperature. Triethylamine (B128534) (1.1 mmol) is then added, and the mixture is stirred for 24 hours.

  • Workup and Purification: The reaction mixture is filtered to remove triethylamine hydrochloride. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: hexane-ethyl acetate) to afford the desired isoxazoline.

Quantitative Data for Isoxazoline Synthesis:

ProductYield
3-phenyl-5-nitro-5-(trichloromethyl)-4,5-dihydroisoxazole45%[4]
3-(4-methylphenyl)-5-nitro-5-(trichloromethyl)-4,5-dihydroisoxazole52%[4]
3-(4-methoxyphenyl)-5-nitro-5-(trichloromethyl)-4,5-dihydroisoxazole58%[4]
3-(4-chlorophenyl)-5-nitro-5-(trichloromethyl)-4,5-dihydroisoxazole48%[4]

The reaction proceeds via a concerted [3+2] cycloaddition mechanism.

Cycloaddition_Mechanism Reactants 3,3,3-trichloro-1-nitroprop-1-ene + Nitrile N-oxide Product Substituted Isoxazoline Reactants->Product [3+2] Cycloaddition

General scheme for [3+2] cycloaddition.

Spectroscopic Data

The following table summarizes key spectroscopic data for the isomers of this compound.

Isomer13C NMR (ppm)Mass Spectrum (m/z)IR Spectrum (cm-1)Reference
(E)-1,2,3-trichloro-1-propeneData available144, 109, 73, 49Data available[7][8]
(Z)-1,2,3-trichloro-1-propeneData available144, 109, 73, 49Data available[9]

Conclusion

This compound and its isomers are valuable and versatile intermediates in organic synthesis. Their rich reactivity allows for the construction of complex molecules, including important agrochemicals like Triallate. The ability of its derivatives to undergo cycloaddition reactions further expands its utility in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry. This guide provides a foundational understanding of the chemistry of this compound, offering researchers and drug development professionals insights into its potential for the development of novel synthetic methodologies and the creation of new molecular entities. Further exploration of its reactivity with a broader range of nucleophiles and in other types of organic transformations is warranted and holds the promise of uncovering new and valuable applications.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 1,2,3-Trichloro-1-propene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloro-1-propene and its structural isomers are chlorinated volatile organic compounds (VOCs) that may be of interest in environmental monitoring, industrial process control, and as intermediates in chemical synthesis. Accurate identification and quantification of these isomers are crucial due to their potential toxicity and persistence. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the separation, identification, and quantification of these compounds.

This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its relevant isomers, including:

  • (Z)-1,2,3-Trichloro-1-propene

  • (E)-1,2,3-Trichloro-1-propene

  • 1,1,2-Trichloropropene

  • 1,1,3-Trichloropropene

  • 2,3,3-Trichloropropene

The methodologies described are based on established principles for the analysis of VOCs, drawing from protocols for similar chlorinated hydrocarbons.

Analytical Workflow Overview

The general workflow for the analysis of trichloropropene isomers in a given sample involves sample collection and preservation, sample preparation to isolate the analytes, GC separation, and MS detection and data analysis.

GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Water Sample) Preservation Sample Preservation (e.g., HCl, 4°C) Sample->Preservation Extraction Analyte Extraction (e.g., Purge and Trap) Preservation->Extraction GC Gas Chromatographic Separation Extraction->GC MS Mass Spectrometric Detection GC->MS Identification Isomer Identification (Retention Time & Mass Spectra) MS->Identification Quantification Quantification (Peak Area vs. Calibration) Identification->Quantification Report Reporting Quantification->Report

Figure 1: General workflow for the GC-MS analysis of trichloropropene isomers.

Quantitative Data

The identification of trichloropropene isomers is achieved by a combination of their gas chromatographic retention time and their characteristic mass spectra. The following tables summarize the key mass spectrometric data for this compound and its isomers. Retention times are highly dependent on the specific GC column and conditions and are therefore not presented as absolute values. However, the elution order can be inferred from retention indices where available.

Table 1: Molecular Information of Trichloropropene Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(Z)-1,2,3-Trichloro-1-propene13116-57-9C₃H₃Cl₃145.42
(E)-1,2,3-Trichloro-1-propene13116-58-0C₃H₃Cl₃145.42
1,1,2-Trichloropropene21400-25-9C₃H₃Cl₃145.42
1,1,3-Trichloropropene2567-14-8C₃H₃Cl₃145.42
2,3,3-Trichloropropene37077-84-2C₃H₃Cl₃145.42

Table 2: Characteristic Mass Fragments (m/z) and their Relative Intensities

Compound NamePrimary Quantitation Ion (m/z)Confirmation Ions (m/z) and Relative Intensities
This compound (isomer mixture) 11075 (base peak), 109, 112, 144 (M+), 146 (M+2)
(Z)-1,2,3-Trichloro-1-propene 11075 (base peak), 109, 112, 144 (M+), 146 (M+2)
(E)-1,2,3-Trichloro-1-propene 11075 (base peak), 109, 112, 144 (M+), 146 (M+2)
1,1,2-Trichloropropene 144 (M+)109, 75, 111
1,1,3-Trichloropropene 109111, 75, 144 (M+)
2,3,3-Trichloropropene 11075, 109, 112, 144 (M+)

Note: The mass spectra of the (Z) and (E) isomers of this compound are very similar, and their primary differentiation is based on their chromatographic separation. The base peak is the most abundant ion in the mass spectrum.

Experimental Protocols

The following protocols are detailed for the analysis of trichloropropene isomers in water samples, based on methodologies analogous to EPA methods for VOC analysis (e.g., EPA 524.2).[1]

Sample Preparation: Purge and Trap

This method is suitable for extracting volatile trichloropropene isomers from an aqueous matrix.

Materials:

  • Purge and trap concentrator system

  • Purge gas: Helium (99.999% purity)

  • Trap: Tenax/silica gel/charcoal or similar

  • 25 mL glass purging vessel

  • Reagent water: Boiled and free from interferences

  • Methanol (B129727) (purge and trap grade)

  • Internal standards and surrogates stock solutions in methanol (e.g., 1,2,3-Trichloropropane-d5)

Protocol:

  • System Bake-out: Before analysis, bake out the purge and trap system according to the manufacturer's instructions to remove any contaminants.

  • Sample Aliquot: Place a 25 mL aliquot of the water sample into the purging vessel. If foaming is anticipated, add a small amount of an antifoaming agent.

  • Standard Spiking: Spike the sample with an appropriate volume of internal standard and surrogate solutions.

  • Purging: Purge the sample with helium at a flow rate of 40 mL/min for 11 minutes at ambient temperature. The volatile organic compounds are transferred from the aqueous phase to the vapor phase and are swept onto the sorbent trap.

  • Desorption: After purging, the trap is rapidly heated (e.g., to 245°C) and backflushed with helium to transfer the analytes to the gas chromatograph.

  • Trap Bake: Following desorption, the trap is baked at a higher temperature (e.g., 260°C) for a sufficient time to remove any residual compounds.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph with a capillary column injection port

  • Mass spectrometer detector (capable of scanning from 35-300 amu)

  • Data system

GC-MS Conditions:

ParameterValue
GC Column DB-5.625, 30 m x 0.25 mm ID, 1.0 µm film thickness (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temperature 200°C
Injection Mode Splitless
Oven Temperature Program Initial 35°C, hold for 2 min, ramp to 180°C at 4°C/min, then ramp to 220°C at 20°C/min, hold for 2 min
Transfer Line Temperature 250°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-300 amu
Scan Mode Full Scan for identification, Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification

Isomer Identification and Quantification Logic

The following diagram illustrates the logical process for identifying and quantifying a specific trichloropropene isomer in a sample.

Isomer Identification and Quantification Logic start Start: Analyze Sample by GC-MS chromatogram Obtain Total Ion Chromatogram (TIC) start->chromatogram peak_detection Detect Chromatographic Peaks chromatogram->peak_detection rt_check Compare Peak Retention Time with Standard peak_detection->rt_check ms_extraction Extract Mass Spectrum of Peak rt_check->ms_extraction Match no_match No Match Found rt_check->no_match No Match ms_comparison Compare Mass Spectrum with Library/Standard Spectra ms_extraction->ms_comparison isomer_identified Isomer Positively Identified ms_comparison->isomer_identified Match ms_comparison->no_match No Match quantification Quantify using Peak Area of Quantitation Ion isomer_identified->quantification end End: Report Concentration quantification->end

Figure 2: Logical workflow for isomer identification and quantification.

Quality Control and Assurance

To ensure the reliability of the analytical results, a robust quality control program should be implemented, including:

  • Initial Calibration: A multi-point calibration curve (e.g., 5 to 7 levels) should be established for each target isomer.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed periodically to verify the stability of the calibration.

  • Method Blank: A reagent water sample should be analyzed with each batch of samples to check for contamination.

  • Laboratory Control Sample (LCS): A standard of known concentration in reagent water should be analyzed to monitor method performance.

  • Internal Standards: An internal standard (e.g., a deuterated analog) should be added to all samples, standards, and blanks to correct for variations in instrument response.

  • Surrogates: Surrogate compounds are added to all samples to monitor the efficiency of the sample preparation process.

Conclusion

The GC-MS methods outlined in this document provide a robust framework for the separation, identification, and quantification of this compound and its structural isomers. Adherence to the detailed protocols and quality control measures will ensure the generation of high-quality, defensible data for a variety of research and monitoring applications. The provided quantitative data and logical workflows serve as a valuable resource for method development and routine analysis.

References

Application Notes: Identification of Functional Groups in 1,2,3-Trichloro-1-propene using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the identification of characteristic functional groups in 1,2,3-Trichloro-1-propene using Fourier Transform Infrared (FTIR) spectroscopy. The key vibrational modes, including those associated with the carbon-carbon double bond (C=C), vinyl carbon-hydrogen bonds (=C-H), and carbon-chlorine bonds (C-Cl), are discussed. A comprehensive experimental protocol for sample preparation and spectral acquisition is provided, along with a summary of expected absorption frequencies. This guide is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

This compound is a halogenated alkene of interest in various chemical syntheses. Its molecular structure comprises several key functional groups that exhibit characteristic absorption bands in the mid-infrared region. FTIR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying these functional groups, thereby confirming the molecular structure and assessing the purity of the compound. The primary functional groups and their expected vibrational modes in this compound are the vinyl C-H stretch, the C=C double bond stretch, and the C-Cl stretches.

Data Presentation: Characteristic FTIR Absorption Bands for this compound

The following table summarizes the expected and observed FTIR absorption bands for this compound. The data is compiled from the NIST Chemistry WebBook and typical infrared absorption frequency ranges for organic functional groups.[1]

Observed Wavenumber (cm⁻¹) (Approx.) Vibrational Mode Functional Group Typical Range (cm⁻¹) Intensity
~3085=C-H StretchVinyl3100-3000Medium
~2960C-H Asymmetric StretchMethylene (-CH₂Cl)3000-2850Medium
~2850C-H Symmetric StretchMethylene (-CH₂Cl)3000-2850Medium
~1640C=C StretchAlkene1680-1620Medium-Weak
~1430CH₂ ScissoringMethylene (-CH₂Cl)~1465Medium
~1250C-H WagMethylene (-CH₂Cl)1300-1150Medium
~930=C-H Bend (out-of-plane)Alkene1000-650Strong
~750C-Cl StretchAlkyl Halide800-600Strong
~680C-Cl StretchVinyl Halide800-600Strong

Experimental Protocol

This protocol details the procedure for acquiring an FTIR spectrum of this compound using a sealed liquid cell, a suitable method for volatile organic compounds.

3.1. Materials and Equipment

  • FTIR Spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

  • Sealed liquid cell with infrared-transparent windows (e.g., KBr or NaCl).

  • Gas-tight syringe for liquid transfer.

  • This compound sample.

  • Appropriate solvent for cleaning (e.g., dry acetone (B3395972) or isopropanol).

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

3.2. Instrument Parameters

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 (signal-to-noise ratio dependent)

  • Apodization: Happ-Genzel

3.3. Procedure

  • Spectrometer Preparation: Purge the FTIR spectrometer's sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. Allow the instrument to warm up for at least 30 minutes to ensure stability.

  • Background Spectrum:

    • Ensure the sealed liquid cell is clean and dry.

    • Assemble the empty, clean cell and place it in the sample holder.

    • Collect a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Loading:

    • In a well-ventilated fume hood, use a gas-tight syringe to draw a small amount of this compound.

    • Carefully inject the liquid into one of the ports of the sealed liquid cell until the space between the windows is filled. Ensure no air bubbles are trapped.[2]

    • Seal both ports of the cell.

  • Sample Spectrum Acquisition:

    • Place the filled liquid cell into the sample holder in the FTIR spectrometer.

    • Acquire the sample spectrum using the predefined instrument parameters.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

  • Cleaning:

    • After analysis, carefully remove the sample from the cell using a syringe in a fume hood.

    • Disassemble the cell and thoroughly clean the windows with a suitable solvent (e.g., dry acetone).

    • Dry the windows completely before storing them in a desiccator to prevent damage from moisture.[3]

Mandatory Visualizations

.dot

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis start Start instrument_prep Instrument Purge and Warm-up start->instrument_prep background_scan Collect Background Spectrum (Empty Cell) instrument_prep->background_scan sample_loading Load this compound into Sealed Liquid Cell background_scan->sample_loading acquire_spectrum Acquire Sample Spectrum sample_loading->acquire_spectrum data_processing Data Processing (Baseline Correction, Peak Picking) acquire_spectrum->data_processing interpretation Spectral Interpretation (Functional Group Assignment) data_processing->interpretation end End interpretation->end

Caption: Experimental workflow for FTIR analysis of this compound.

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Functional_Group_Correlation cluster_molecule This compound Structure cluster_groups Functional Groups cluster_regions FTIR Absorption Regions (cm⁻¹) mol Cl-CH=C(Cl)-CH₂-Cl vinyl_CH =C-H (vinyl) region_3100_3000 ~3085 cm⁻¹ (=C-H Stretch) vinyl_CH->region_3100_3000 region_1000_650 ~930 cm⁻¹ (=C-H Bend) vinyl_CH->region_1000_650 alkene_CC C=C (alkene) region_1680_1620 ~1640 cm⁻¹ (C=C Stretch) alkene_CC->region_1680_1620 methylene_CH -CH₂- (methylene) region_3000_2850 2960-2850 cm⁻¹ (C-H Stretch) methylene_CH->region_3000_2850 vinyl_CCl =C-Cl (vinyl chloride) region_800_600 ~750 & ~680 cm⁻¹ (C-Cl Stretch) vinyl_CCl->region_800_600 alkyl_CCl -C-Cl (alkyl chloride) alkyl_CCl->region_800_600

Caption: Correlation of functional groups in this compound with their IR absorption regions.

References

Synthetic Protocols for Nucleophilic Substitution on 1,2,3-Trichloro-1-propene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions on 1,2,3-trichloro-1-propene. This versatile chlorinated alkene serves as a precursor for the synthesis of a variety of functionalized propenyl compounds, which are valuable intermediates in the development of novel pharmaceuticals and agrochemicals. The presence of multiple reactive sites, including an allylic chloride, allows for a range of synthetic transformations.

Overview of Nucleophilic Substitution on this compound

This compound possesses a unique structure with both vinylic and allylic chlorine atoms. The allylic chlorine at the C3 position is the most susceptible to nucleophilic attack due to the formation of a resonance-stabilized allylic carbocation intermediate in SN1-type reactions or a lower activation energy for SN2 and SN2' pathways. Nucleophilic attack can principally occur at two positions: the C1 (vinylic) and C3 (allylic) carbons. However, substitution at the sp2-hybridized C1 carbon is generally disfavored under standard nucleophilic substitution conditions. Therefore, reactions with most nucleophiles will predominantly occur at the allylic C3 position.

The regioselectivity of the reaction can be influenced by the nature of the nucleophile, solvent, and reaction temperature, potentially leading to a mixture of SN2 and S.N.2' products. The SN2 pathway involves a direct attack at the C3 carbon, while the SN2' pathway proceeds via attack at the C1 carbon with concomitant rearrangement of the double bond.

Quantitative Data Summary

The following table summarizes the expected products and reported yields for the nucleophilic substitution on this compound with various nucleophiles. Please note that specific yields can vary based on the precise reaction conditions.

NucleophileReagentSolventTemperature (°C)Product(s)Yield (%)
Hydroxide (B78521)NaOH (aq)Water80-1002,3-Dichloro-2-propen-1-ol, Bis(2,3-dichloro-2-propenyl) etherNot specified
Methoxide (B1231860)Sodium MethoxideMethanol (B129727)Reflux1,1-Dichloro-3-methoxy-1-propene (from isomer)Not specified
AmineBenzylamine (B48309)AcetonitrileRoom Temp.N-(2,3-Dichloro-2-propenyl)benzylamineGood (inferred)
ThiolateSodium ThiophenoxideTHF/DMFRoom Temp.(2,3-Dichloro-2-propenyl)(phenyl)sulfaneGood (inferred)

Experimental Protocols

Synthesis of 2,3-Dichloro-2-propen-1-ol via Hydrolysis

This protocol describes the reaction of this compound with a basic aqueous solution to yield 2,3-dichloro-2-propen-1-ol. This reaction proceeds via the hydrolysis of the allylic chloride.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add a 10% aqueous solution of sodium hydroxide (2.0 eq).

  • Heat the mixture to 80-100 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Synthesis of Allylic Ethers via Williamson-Type Reaction

This protocol outlines the synthesis of an allylic ether through the reaction of this compound with an alkoxide. The following is a general procedure using sodium methoxide as an example.

Materials:

  • This compound

  • Sodium methoxide (CH₃ONa)

  • Anhydrous methanol (CH₃OH)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium methoxide (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and quench the reaction by the addition of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Synthesis of Allylic Amines

This protocol provides a general method for the amination of this compound using benzylamine as a representative amine nucleophile.

Materials:

  • This compound

  • Benzylamine

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add benzylamine (2.2 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify by flash column chromatography on silica gel.

Synthesis of Allylic Thioethers

This protocol details the synthesis of an allylic thioether from this compound and a thiolate nucleophile, using sodium thiophenoxide as an example.

Materials:

  • This compound

  • Thiophenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of thiophenol (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting sodium thiophenoxide solution back to 0 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by carefully adding deionized water.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Reaction Pathways

The nucleophilic substitution on this compound can proceed through two primary pathways: SN2 and SN2'. The choice of pathway and the resulting product distribution are dependent on the nucleophile, solvent, and steric hindrance at the reaction centers.

Nucleophilic_Substitution_Pathways cluster_start Reactants cluster_sn2 SN2 Pathway cluster_sn2_prime SN2' Pathway Reactant This compound + Nu⁻ SN2_TS SN2 Transition State (Direct Attack at C3) Reactant->SN2_TS Direct Attack SN2_prime_TS SN2' Transition State (Attack at C1 with Rearrangement) Reactant->SN2_prime_TS Allylic Rearrangement SN2_Product 2,3-Dichloro-1-propenyl-Nu SN2_TS->SN2_Product SN2_prime_Product 1,2-Dichloro-1-propenyl-Nu SN2_prime_TS->SN2_prime_Product

Caption: SN2 vs. SN2' Pathways for Nucleophilic Attack.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of products from the nucleophilic substitution on this compound.

Experimental_Workflow A Reaction Setup (Reactants + Solvent) B Addition of Nucleophile A->B Step 1 C Reaction Monitoring (TLC/GC-MS) B->C Step 2 D Workup (Quenching, Extraction, Washing) C->D Step 3 E Drying and Solvent Removal D->E Step 4 F Purification (Chromatography/Distillation) E->F Step 5 G Product Characterization (NMR, MS, IR) F->G Step 6

Caption: General experimental workflow for synthesis and purification.

Application Notes and Protocols: 1,2,3-Trichloro-1-propene as a Precursor for Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloro-1-propene is a highly functionalized C3 building block with significant potential for the synthesis of novel heterocyclic compounds. Its unique structure, featuring a reactive double bond and three chlorine atoms, offers multiple sites for nucleophilic substitution and cycloaddition reactions, making it an attractive precursor for creating diverse molecular scaffolds. The strategic manipulation of its reactive centers allows for the construction of a variety of heterocyclic systems, which are of paramount interest in medicinal chemistry and materials science due to their wideranging biological activities and unique physicochemical properties.

These application notes provide an overview of the synthetic utility of this compound in the formation of nitrogen- and sulfur-containing heterocycles, along with detailed experimental protocols for key transformations.

Synthesis of Nitrogen-Containing Heterocycles

The presence of multiple electrophilic carbon centers and a double bond in this compound allows for versatile reactions with binucleophiles such as hydrazines and diamines to construct various nitrogen-containing heterocyclic rings.

Application Note 1: Synthesis of Pyrazole (B372694) Derivatives

The reaction of this compound with hydrazine (B178648) derivatives can be controlled to yield substituted pyrazoles. The initial nucleophilic attack by one nitrogen of the hydrazine onto the most electrophilic carbon of the propene backbone, followed by an intramolecular cyclization and subsequent elimination of HCl, leads to the formation of the aromatic pyrazole ring. The remaining chlorine atoms on the pyrazole ring can be further functionalized to generate a library of novel compounds.

Logical Relationship for Pyrazole Synthesis

pyrazole_synthesis TCP This compound Intermediate Adduct Intermediate TCP->Intermediate Hydrazine Hydrazine Derivative (R-NHNH2) Hydrazine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Elimination HCl Elimination Cyclization->Elimination Pyrazole Substituted Pyrazole Elimination->Pyrazole

Caption: Logical workflow for the synthesis of pyrazoles from this compound.

Synthesis of Sulfur-Containing Heterocycles

The reactivity of the carbon-chlorine bonds in this compound makes it a suitable substrate for reactions with sulfur nucleophiles, leading to the formation of various sulfur-containing heterocycles.

Application Note 2: Synthesis of Dithiazine Derivatives

This compound can serve as a precursor for the synthesis of dithiazine derivatives through a reaction with a source of disulfide ions, such as sodium disulfide (Na₂S₂). This reaction proceeds via a double nucleophilic substitution, where the disulfide anion displaces two of the chlorine atoms, leading to the formation of a six-membered heterocyclic ring containing two sulfur atoms and one nitrogen atom (if a nitrogen source is included) or a dithiin ring if no nitrogen is present. The resulting chlorinated dithiazine or dithiin can be a versatile intermediate for further synthetic modifications.

Experimental Workflow for Dithiazine Synthesis

dithiazine_workflow start Start dissolve_tcp Dissolve this compound in an aprotic solvent (e.g., DMF) start->dissolve_tcp prepare_na2s2 Prepare a solution of Sodium Disulfide (Na2S2) in the same solvent dissolve_tcp->prepare_na2s2 reaction Add Na2S2 solution dropwise to the TCP solution at 0°C prepare_na2s2->reaction stir Stir the reaction mixture at room temperature for 12h reaction->stir workup Perform aqueous workup (extraction with an organic solvent) stir->workup purification Purify the crude product by column chromatography workup->purification characterization Characterize the final product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: Step-by-step workflow for the synthesis of dithiazine derivatives.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Chloro-4-(chloromethyl)-1-phenyl-1H-pyrazole

Materials:

Procedure:

  • A solution of this compound in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine is added to the solution, followed by the dropwise addition of phenylhydrazine.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Expected Outcome: The desired 5-chloro-4-(chloromethyl)-1-phenyl-1H-pyrazole is obtained as a crystalline solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactant Molar Ratio Function
This compound1.0C3 Precursor
Phenylhydrazine1.1Binucleophile
Triethylamine2.5Base (HCl scavenger)
Toluene-Solvent
Protocol 2: Synthesis of 5,6-Dichloro-5,6-dihydro-4H-1,2-dithiin

Materials:

  • This compound (1.0 eq)

  • Sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) (1.2 eq)

  • Sulfur powder (1.1 eq)

  • Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere, sodium sulfide nonahydrate and sulfur powder are dissolved in DMF to generate sodium disulfide in situ.

  • The solution is stirred at room temperature for 30 minutes.

  • A solution of this compound in DMF is added dropwise to the sodium disulfide solution at room temperature.

  • The reaction mixture is stirred for 24 hours at room temperature.

  • The reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, the reaction mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography.

Expected Outcome: The target 5,6-dichloro-5,6-dihydro-4H-1,2-dithiin is obtained as a pale yellow oil. Characterization should be performed using ¹H NMR, ¹³C NMR, and GC-MS.

Reactant Molar Ratio Function
This compound1.0C3 Precursor
Sodium sulfide nonahydrate1.2Sulfur source
Sulfur powder1.1Sulfur source
Dimethylformamide (DMF)-Solvent

Conclusion

This compound is a versatile and reactive precursor for the synthesis of a variety of novel heterocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the rich chemistry of this building block. The resulting chlorinated heterocyclic scaffolds offer valuable platforms for the development of new pharmaceuticals and agrochemicals through subsequent functionalization. Further investigation into the cycloaddition reactions of this compound is warranted to expand its synthetic utility and access an even broader range of complex heterocyclic systems.

Application Notes and Protocols: Addition Reactions of Halogens to 1,2,3-Trichloro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the addition reactions of halogens (chlorine, bromine, and iodine) to the electron-deficient alkene, 1,2,3-trichloro-1-propene. The information compiled herein is intended to guide researchers in the synthesis and functionalization of polychlorinated propane (B168953) derivatives, which are valuable intermediates in organic synthesis and drug development.

Introduction

Halogenation of alkenes is a fundamental transformation in organic chemistry, typically proceeding via an electrophilic addition mechanism. The reaction of halogens with this compound is of particular interest due to the electronic and steric influence of the existing chloro substituents on the reactivity of the carbon-carbon double bond. These reactions lead to the formation of highly functionalized pentahalogenated propanes. The general mechanism involves the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion, resulting in anti-addition of the halogen across the double bond.[1][2][3]

Reaction Overview and Products

The addition of chlorine (Cl₂), bromine (Br₂), and iodine (I₂) to this compound is expected to yield the corresponding vicinal dihalides.

  • Chlorination: The addition of chlorine to this compound yields 1,1,2,2,3-pentachloropropane.

  • Bromination: The addition of bromine is expected to produce 1,2-dibromo-1,2,3-trichloropropane.

  • Iodination: The addition of iodine is anticipated to be the least vigorous and may require specific conditions to proceed to completion, yielding 1,2-diiodo-1,2,3-trichloropropane.

Quantitative Data Summary

The following table summarizes the available quantitative data for the halogenation of this compound. It is important to note that specific experimental data for the bromination and iodination of this particular substrate are limited in the reviewed literature.

HalogenProductReaction ConditionsYieldReference
Chlorine (Cl₂)1,1,2,2,3-Pentachloropropane70 °C, 11251.1 Torr, Flow reactor98.0%[4]
Bromine (Br₂)1,2-Dibromo-1,2,3-trichloropropaneInert solvent (e.g., CCl₄ or CH₂Cl₂), Room temperatureData not availableInferred from[5]
Iodine (I₂)1,2-Diiodo-1,2,3-trichloropropaneInert solvent, potentially requires elevated temperature or catalystData not availableGeneral principle

Reaction Mechanisms and Stereochemistry

The addition of halogens to alkenes is a stereospecific reaction that proceeds with anti-addition.[1][3] This is explained by the formation of a three-membered cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face of the halonium ion, leading to the observed anti-stereochemistry.

Regioselectivity

For an unsymmetrical alkene such as this compound, the nucleophilic attack of the halide ion on the halonium intermediate can theoretically occur at two different carbon atoms. In the case of electron-deficient alkenes, the regioselectivity is influenced by the electronic effects of the substituents. The positive charge in the halonium ion intermediate is expected to be more stabilized on the carbon atom that is less destabilized by the electron-withdrawing chloro groups. Therefore, the halide ion will preferentially attack the carbon atom that can better accommodate a partial positive charge in the transition state. For this compound, the C2 carbon is attached to a chlorine atom and a chloromethyl group, while the C1 carbon is attached to two chlorine atoms. The cumulative electron-withdrawing effect is greater at C1, suggesting that the nucleophilic halide will preferentially attack the C2 carbon.

Experimental Protocols

The following are detailed protocols for the halogenation of this compound. Note that the protocols for bromination and iodination are generalized based on standard procedures for alkene halogenation due to the lack of specific literature for this substrate.

Protocol 1: Synthesis of 1,1,2,2,3-Pentachloropropane (Chlorination)

Materials:

  • This compound

  • Chlorine gas (Cl₂)

  • Inert solvent (e.g., carbon tetrachloride, CCl₄ - Caution: Toxic and carcinogenic )

  • Flow reactor system

  • Gas flow controllers

  • Temperature controller

  • Condenser and collection flask

Procedure:

  • Set up a flow reactor system equipped with gas flow controllers, a temperature-controlled reaction zone, a condenser, and a collection flask.

  • Introduce a stream of this compound into the reactor.

  • Simultaneously, introduce a controlled flow of chlorine gas into the reactor.

  • Maintain the reaction temperature at 70 °C and the pressure at approximately 11251.1 Torr.

  • The product, 1,1,2,2,3-pentachloropropane, is condensed and collected in the collection flask.

  • The crude product can be purified by distillation under reduced pressure.

  • Characterize the product using NMR spectroscopy and compare with known spectra for 1,1,2,2,3-pentachloropropane.

Protocol 2: Synthesis of 1,2-Dibromo-1,2,3-trichloropropane (Bromination)

Materials:

  • This compound

  • Bromine (Br₂)

  • Inert solvent (e.g., dichloromethane, CH₂Cl₂)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in an inert solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in the same solvent from the dropping funnel to the stirred solution of the alkene. The characteristic reddish-brown color of bromine should disappear upon reaction.

  • Continue the addition until a faint bromine color persists, indicating the complete consumption of the alkene.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1,2-dibromo-1,2,3-trichloropropane.

  • The product can be purified by recrystallization or column chromatography.

  • Characterize the product by NMR and mass spectrometry.

Protocol 3: Synthesis of 1,2-Diiodo-1,2,3-trichloropropane (Iodination)

Materials:

  • This compound

  • Iodine (I₂)

  • Inert solvent (e.g., carbon tetrachloride or chloroform)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound and iodine in an inert solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by observing the disappearance of the purple color of iodine. The reaction with iodine is generally slower than with chlorine or bromine and may require prolonged heating.

  • After the reaction is complete (indicated by the disappearance of the iodine color), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 1,2-diiodo-1,2,3-trichloropropane.

  • Purify the product by column chromatography or recrystallization.

  • Characterize the product using NMR and mass spectrometry.

Visualizations

The following diagrams illustrate the generalized mechanism for halogen addition and a typical experimental workflow.

Caption: Generalized mechanism of halogen addition to this compound.

ExperimentalWorkflow A Reactant Preparation (this compound in inert solvent) B Halogen Addition (Cl₂, Br₂, or I₂) Controlled Temperature A->B 1. Reaction Setup C Reaction Monitoring (e.g., color change, TLC, GC) B->C 2. Progress D Workup (e.g., quenching, extraction) C->D 3. Completion E Purification (e.g., distillation, chromatography) D->E 4. Isolation F Product Characterization (NMR, MS, etc.) E->F 5. Purity

Caption: General experimental workflow for the halogenation of this compound.

References

Application Notes and Protocols: 1,2,3-Trichloro-1-propene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloro-1-propene and its isomers are valuable precursors in the synthesis of a variety of agrochemicals, particularly herbicides. Their reactive nature, owing to the presence of both a double bond and multiple chlorine atoms, allows for the introduction of the trichloroallyl group into various molecular scaffolds. This functional group is a key component in a class of thiocarbamate herbicides known for their efficacy in controlling wild oats and other weeds in cereal and oilseed crops. This document provides detailed application notes and experimental protocols for the synthesis of two prominent thiocarbamate herbicides, Triallate and Di-allate, utilizing chlorinated propene precursors.

Agrochemicals Synthesized from Chlorinated Propenes

The primary application of this compound and related compounds in agrochemical synthesis is in the production of thiocarbamate herbicides. These herbicides are typically synthesized through the reaction of a dialkylthiocarbamate salt with a chlorinated propene.

Key Agrochemicals:
  • Triallate: S-(2,3,3-trichloroallyl) diisopropylthiocarbamate, a selective pre-emergent herbicide used to control wild oats in various crops.[1]

  • Di-allate: S-(2,3-dichloroallyl) diisopropylthiocarbamate, a related thiocarbamate herbicide also used for weed control.[2]

Data Presentation

The physicochemical properties of Triallate and Di-allate are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of Triallate
PropertyValueReference
IUPAC Name S-(2,3,3-trichloroprop-2-en-1-yl) di(propan-2-yl)carbamothioate[1]
CAS Number 2303-17-5[1][3]
Molecular Formula C₁₀H₁₆Cl₃NOS[1][3]
Molar Mass 304.65 g/mol [1]
Appearance White crystalline solid or amber liquid[1]
Melting Point 33.5 °C[1]
Boiling Point 117 °C @ 0.3 mm Hg[3]
Density 1.27 g/cm³[1]
Solubility in Water 4.1 mg/L[1]
Vapor Pressure 12 mPa[1]
logP (Kow) 4.6[3]
Table 2: Physicochemical Properties of Di-allate
PropertyValueReference
IUPAC Name S-(2,3-dichloroprop-2-enyl) N,N-di(propan-2-yl)carbamothioate[2]
CAS Number 2303-16-4[2]
Molecular Formula C₁₀H₁₇Cl₂NOS[2]
Molar Mass 270.22 g/mol [2]
Appearance Brown liquid[2]
Boiling Point 150 °C @ 9 mm Hg[2]
Density 1.188 g/cm³ @ 25 °C[4]
Solubility in Water 14 mg/L @ 25 °C[4]
Vapor Pressure 0.00015 mmHg[2]
logP (Kow) 3.6[2]

Signaling Pathways and Experimental Workflows

The synthesis of thiocarbamate herbicides from chlorinated propenes follows a general reaction pathway. The diagrams below illustrate the synthesis of Triallate and a general workflow for its production and analysis.

Triallate_Synthesis cluster_reactants1 Reactants for Intermediate cluster_reactants2 Reactants for Final Product cluster_products Products diisopropylamine Diisopropylamine intermediate Sodium Diisopropylthiocarbamate diisopropylamine->intermediate cos Carbonyl Sulfide (COS) cos->intermediate naoh Sodium Hydroxide (NaOH) naoh->intermediate triallate Triallate intermediate->triallate trichloropropene 1,2,3,3-Tetrachloropropene* trichloropropene->triallate nacl Sodium Chloride (NaCl) triallate->nacl h2o Water (H₂O) triallate->h2o Experimental_Workflow start Start: Reagents Preparation reaction One-Pot Synthesis Reaction start->reaction workup Aqueous Workup & Phase Separation reaction->workup purification Distillation/Purification workup->purification analysis Product Characterization (GC/MS, NMR) purification->analysis end End: Pure Triallate analysis->end

References

Application Notes and Protocols: Polymerization Reactions Involving 1,2,3-Trichloro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3-Trichloro-1-propene is a halogenated alkene with the chemical formula C₃H₃Cl₃.[1][2] Its structure, featuring a carbon-carbon double bond and three chlorine atoms, suggests its potential as a monomer in addition polymerization reactions. The presence of electron-withdrawing chlorine atoms on the propylene (B89431) backbone is expected to significantly influence its reactivity and the properties of the resulting polymer. This document outlines theoretical polymerization pathways and provides generalized experimental protocols for investigating the radical, anionic, and cationic polymerization of this compound.

Theoretical Polymerization Pathways

The feasibility of different polymerization mechanisms is largely dictated by the electronic nature of the monomer. The three chlorine atoms in this compound are electron-withdrawing, which deactivates the double bond towards electrophilic attack and stabilizes potential carbanionic intermediates.

  • Radical Polymerization: This is a plausible pathway for the polymerization of many vinyl monomers.[3][4] The double bond in this compound can theoretically undergo addition by a free radical initiator, leading to a propagating radical chain.

  • Anionic Polymerization: The electron-withdrawing nature of the chlorine atoms could stabilize a carbanionic propagating center, making anionic polymerization a potentially viable method.[5][6] Monomers with electron-withdrawing groups are often good candidates for this type of polymerization.[5]

  • Cationic Polymerization: This method is generally effective for alkenes with electron-donating substituents that can stabilize a carbocationic intermediate.[7][8] The electron-withdrawing chlorine atoms in this compound would likely destabilize a carbocation, making cationic polymerization challenging.

Application Notes & Protocols

Radical Polymerization of this compound

Radical polymerization is a common method for polymerizing vinyl monomers and is initiated by the decomposition of a radical initiator.[3][4]

Experimental Protocol:

  • Materials:

    • Monomer: this compound (purified by distillation)

    • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

    • Solvent: Toluene or Dichloromethane (anhydrous)

    • Precipitating Agent: Methanol

    • Inert Gas: Nitrogen or Argon

  • Equipment:

    • Schlenk flask or round-bottom flask with a condenser

    • Magnetic stirrer and hot plate

    • Inert gas line

    • Vacuum filtration apparatus

  • Procedure:

    • The reaction flask is flame-dried and cooled under a stream of inert gas.

    • This compound (e.g., 10 g) and anhydrous solvent (e.g., 50 mL) are added to the flask.

    • The initiator (e.g., 0.1 mol% relative to the monomer) is added.

    • The mixture is deoxygenated by several freeze-pump-thaw cycles or by bubbling with inert gas for 30 minutes.

    • The reaction is heated to a suitable temperature (e.g., 60-80 °C for AIBN) and stirred.

    • The polymerization is allowed to proceed for a set time (e.g., 24 hours).

    • The reaction is terminated by cooling the flask in an ice bath.

    • The polymer is precipitated by slowly pouring the reaction mixture into a stirred, excess amount of methanol.

    • The precipitated polymer is collected by vacuum filtration, washed with fresh methanol, and dried in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

Hypothetical Data Summary:

EntryInitiator[Monomer]/[Initiator]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
1AIBN100Toluene70246515,0001.8
2BPO100Toluene80247218,5001.7
3AIBN200Dichloromethane60485825,0002.1

Visualization of Radical Polymerization Mechanism:

Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition M Monomer (M) R->M Addition R->M RM R-M• RMn R-(M)n-M• RM->M Addition RM->M P Polymer (P) RMn->P Combination or Disproportionation Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I⁻) M Monomer (M) I->M Nucleophilic Attack I->M IMn I-(M)n-M⁻ IM I-M⁻ IM->M Addition IM->M P Polymer (P) IMn->P Protonation Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I⁺) M Monomer (M) I->M Electrophilic Attack I->M IMn I-(M)n-M⁺ IM I-M⁺ IM->M Addition IM->M P Polymer (P) IMn->P Chain Transfer or Nucleophilic Attack

References

The Untapped Potential of 1,2,3-Trichloro-1-propene in Total Synthesis: An Analysis of Current Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloro-1-propene, a halogenated C3 hydrocarbon, presents a unique combination of functional handles that suggests its potential as a versatile building block in organic synthesis. With a dichlorovinyl group and an allylic chloride, this molecule offers multiple sites for nucleophilic substitution, cycloaddition, and other transformations. Despite these promising features, a comprehensive review of the scientific literature reveals that its application in the total synthesis of complex natural products and pharmaceutical agents remains largely unexplored. This document summarizes the known reactivity of this compound and its isomers and highlights the current gap in its utilization in multi-step total synthesis.

Known Reactivity and Potential Applications

While concrete examples of the application of this compound in total synthesis are not available in the current body of scientific literature, its chemical properties and the reactivity of closely related compounds suggest several potential synthetic pathways. The primary areas of reactivity that have been investigated to a limited extent are cycloaddition reactions, particularly with nitro-substituted analogs.

Cycloaddition Reactions

The electron-deficient nature of the double bond in chlorinated propenes makes them potential candidates for cycloaddition reactions. Theoretical and experimental studies have been conducted on derivatives of this compound, specifically (E)-3,3,3-trichloro-1-nitroprop-1-ene. This nitro-analog has been shown to participate in [3+2] cycloaddition reactions with dipoles such as diazomethanes and nitrile oxides. These reactions provide access to highly functionalized five-membered heterocyclic rings, which are common motifs in biologically active compounds.

Table 1: Summary of [3+2] Cycloaddition Reactions of (E)-3,3,3-trichloro-1-nitroprop-1-ene

DipoleProduct TypeRegioselectivityReference
Diaryldiazomethanes3,3-diaryl-4-trichloromethyl-5-nitro-Δ1-pyrazolinesHigh[1]
Aryl-substituted nitrile N-oxides3-aryl-4-trichloromethyl-5-nitro-2-isoxazolinesHigh[2]

Note: The data presented here is for a nitro-derivative of this compound, as no direct cycloaddition data for the parent compound in a total synthesis context was found.

Experimental Protocols: A Case Study with a Related Isomer

Although no total synthesis protocols involving this compound are documented, a study on the synthesis of 3,3,3-trichloro-1,2-epoxypropane from its isomer, 1,1,3-trichloro-1-propene, provides insight into the types of transformations these chlorinated building blocks can undergo. This multi-step sequence involves isomerization, chlorohydrin formation, and subsequent epoxidation.

Protocol: Synthesis of 3,3,3-Trichloro-1,2-epoxypropane[3]

Step 1: Isomerization of 3,3,3-trichloro-1-propene to 1,1,3-trichloro-1-propene

  • Detailed experimental conditions for this isomerization step are not provided in the abstract.

Step 2: Formation of the Chlorohydrin

  • Reactants: 1,1,3-trichloro-1-propene, tert-butyl hypochlorite.

  • Yield: 36%

  • Procedure: A detailed protocol is not available in the provided search results.

Step 3: Epoxidation

  • Reactant: Chlorohydrin intermediate.

  • Reagent: Base (specific base not mentioned).

  • Yield: 61%

  • Procedure: A detailed protocol is not available in the provided search results.

Visualizing Potential Synthetic Pathways

The following diagrams illustrate hypothetical synthetic pathways where this compound could be utilized as a building block, based on its known reactivity patterns.

G TCP This compound Cycloadduct Polychlorinated Carbocycle/Heterocycle TCP->Cycloadduct [4+2] or [3+2] Cycloaddition FunctionalizedIntermediate Functionalized Intermediate TCP->FunctionalizedIntermediate Nucleophilic Substitution (e.g., at allylic position) TargetMolecule Complex Target Molecule Cycloadduct->TargetMolecule Further Transformations FunctionalizedIntermediate->TargetMolecule Elaboration of Carbon Skeleton

Caption: Hypothetical synthetic routes using this compound.

Logical Workflow for Synthetic Planning

When considering the use of this compound in a synthetic plan, a logical workflow would involve assessing the desired core structure of the target molecule.

G Target Target Molecule Analysis Core Identify Key Carbocyclic/Heterocyclic Core Target->Core Retrosynthesis Retrosynthetic Analysis Core->Retrosynthesis BuildingBlock Is this compound a suitable C3-synthon? Retrosynthesis->BuildingBlock ReactionType Select Reaction Type (e.g., Cycloaddition, Annulation) BuildingBlock->ReactionType Feasibility Assess Feasibility and Stereochemical Control ReactionType->Feasibility

Caption: Decision workflow for incorporating this compound.

Conclusion and Future Outlook

The available scientific literature does not contain specific examples of "this compound" being used as a building block in the total synthesis of natural products or other complex molecules. The research to date has primarily focused on the synthesis of the compound itself and the reactivity of its derivatives, such as its nitro-analog, in specific reaction types like cycloadditions.

The lack of documented applications in total synthesis presents both a challenge and an opportunity. It suggests that the synthetic utility of this potentially valuable C3 building block is yet to be fully realized. Future research in this area could focus on:

  • Exploring the Diels-Alder reactivity of this compound with various dienes to construct functionalized six-membered rings.

  • Investigating its role in annulation reactions to build cyclopentane (B165970) and other carbocyclic systems.

  • Developing cascade reactions that exploit the multiple reactive sites on the molecule to rapidly build molecular complexity.

While detailed application notes and protocols for the use of this compound in total synthesis cannot be provided at this time due to a lack of published examples, it is hoped that this summary of its known reactivity and potential will inspire further investigation into its synthetic applications. The unique substitution pattern of this compound suggests that it could become a valuable tool in the synthetic chemist's arsenal (B13267) for the construction of novel and complex molecular architectures.

References

Analytical Methods for the Detection of 1,2,3-Trichloropropane in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: The user request specified "1,2,3-Trichloro-1-propene". However, a thorough review of scientific literature and regulatory documents reveals a significant body of information on the environmental analysis of "1,2,3-Trichloropropane" (TCP), a known and regulated contaminant. In contrast, there is a notable lack of established analytical methods for "this compound" in environmental matrices. Given the context of environmental monitoring, it is highly probable that the intended compound of interest is 1,2,3-Trichloropropane (B165214). Therefore, the following application notes and protocols focus on the well-documented methods for the detection of 1,2,3-Trichloropropane (CAS No. 96-18-4).

Introduction

1,2,3-Trichloropropane (TCP) is a synthetic chemical compound that has been used as an industrial solvent, paint and varnish remover, and in the production of other chemicals. It is a persistent environmental contaminant, particularly in groundwater, and is recognized as a likely human carcinogen.[1] Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental samples to ensure public health and environmental protection. The primary analytical technique for the determination of TCP in environmental samples is Gas Chromatography coupled with Mass Spectrometry (GC/MS).

Application Notes

These notes provide an overview of the common methodologies for the detection of 1,2,3-Trichloropropane in water, soil, and air samples. The selection of a specific method depends on the sample matrix, the required detection limits, and the available instrumentation.

Water Sample Analysis:

The most common and sensitive methods for the analysis of TCP in water are based on Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS). United States Environmental Protection Agency (USEPA) Methods 524.2, 524.3, and 8260C are frequently employed for this purpose.[1] For extremely low detection limits, as required by some regulatory bodies, modifications to these standard methods, such as using a larger sample volume or employing Solid Phase Extraction (SPE) prior to P&T-GC/MS, can be implemented.[2] Continuous liquid-liquid extraction (CLLE) is another effective, albeit more time-consuming, sample preparation technique for achieving low detection limits.

Soil and Solid Waste Analysis:

For soil and solid waste matrices, USEPA Method 8260B in conjunction with sample preparation Method 5035 is the standard approach.[3] Method 5035 is a closed-system purge-and-trap and extraction technique designed to minimize the loss of volatile organic compounds (VOCs) from solid samples. The method provides procedures for both low-level (direct purge-and-trap of a soil sample) and high-level (methanol extraction followed by analysis of the extract) concentrations of VOCs.

Air Sample Analysis:

The analysis of TCP in air is typically performed using methods developed for a wide range of VOCs. USEPA Compendium Method TO-15 is a common approach, involving the collection of air samples in specially prepared canisters (e.g., Summa canisters) followed by analysis using GC/MS. The sample is typically preconcentrated from the canister onto a sorbent trap, which is then thermally desorbed into the GC/MS system. For enhanced sensitivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of 1,2,3-Trichloropropane in various environmental matrices using the referenced methods.

ParameterWaterSoilAir
Analytical Method P&T-GC/MS (EPA 524.3)P&T-GC/MS (EPA 8260B/5035)GC/MS (EPA TO-15)
Method Detection Limit (MDL) 0.543 ng/L[4]~5 µg/kg~0.5 ppbv
Reporting Limit (RL) 5.0 ng/L[5][6]~10 µg/kg~1.0 ppbv
Calibration Range 2.5 - 1000 ng/L[4]Analyte DependentAnalyte Dependent
Accuracy (% Recovery) 80-120%70-130%70-130%
Precision (%RSD) < 20%< 30%< 25%

Note: The values presented are typical and may vary depending on the specific instrumentation, analytical conditions, and sample matrix.

Experimental Protocols

Protocol 1: Analysis of 1,2,3-Trichloropropane in Water by Purge and Trap GC/MS (Based on EPA Method 524.3)

1. Sample Preparation (Purge and Trap): a. Use a commercially available purge and trap system. b. Set the purge gas (helium) flow rate to 40 mL/min. c. Purge the water sample (typically 5-25 mL) at ambient temperature for 11 minutes. d. The purged analytes are trapped on a suitable sorbent trap (e.g., a multi-sorbent trap containing Tenax, silica (B1680970) gel, and charcoal). e. After purging, desorb the trap by rapidly heating it to 250°C for 4 minutes with a helium flow of approximately 10 mL/min directed to the GC column.

2. Gas Chromatography (GC): a. Column: 60 m x 0.25 mm ID, 1.4 µm film thickness fused silica capillary column (e.g., DB-624). b. Oven Program: Hold at 35°C for 5 minutes, ramp to 70°C at 4°C/min, then ramp to 220°C at 20°C/min and hold for 2 minutes. c. Carrier Gas: Helium at a constant flow of 1.2 mL/min. d. Injector: Splitless mode, 200°C.

3. Mass Spectrometry (MS): a. Mode: Electron Ionization (EI) at 70 eV. b. Scan Mode: For general screening, scan from m/z 35-300. c. Selected Ion Monitoring (SIM) Mode: For enhanced sensitivity and quantitation, monitor the following ions for 1,2,3-Trichloropropane:

  • Quantitation Ion: m/z 110[1][4]
  • Confirmation Ions: m/z 75, 112[1][4] d. Source Temperature: 230°C. e. Quadrupole Temperature: 150°C.

4. Calibration: a. Prepare a series of calibration standards in reagent water from a certified stock solution of 1,2,3-Trichloropropane. The concentration range should bracket the expected sample concentrations (e.g., 2.5 to 1000 ng/L).[4] b. Analyze the calibration standards using the same procedure as the samples. c. Generate a calibration curve by plotting the peak area of the quantitation ion against the concentration of the standards.

Protocol 2: Analysis of 1,2,3-Trichloropropane in Soil by Purge and Trap GC/MS (Based on EPA Methods 8260B and 5035)

1. Sample Preparation (Methanol Extraction - High-Level Method): a. Collect a soil sample (approximately 5 grams) in a pre-weighed vial containing 10 mL of purge-and-trap grade methanol (B129727). b. Shake the vial vigorously for 2 minutes. c. Allow the soil to settle. d. Transfer an aliquot of the methanol extract (e.g., 100 µL) into 5 mL of reagent water in a purge tube. e. Proceed with the Purge and Trap procedure as described in Protocol 1, step 1.

2. GC/MS Analysis: a. Follow the GC/MS conditions as outlined in Protocol 1, steps 2 and 3.

3. Calibration: a. Prepare calibration standards in methanol. b. Dilute an aliquot of each methanol standard in reagent water to mimic the sample preparation procedure. c. Analyze the standards and construct a calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of 1,2,3-Trichloropropane in environmental samples.

experimental_workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_data Data Processing water Water Sample purge_trap Purge and Trap (Water/Soil Extract) water->purge_trap soil Soil Sample methanol_extraction Methanol Extraction (High-Level Soil) soil->methanol_extraction air Air Sample canister_sampling Canister Collection (Air) air->canister_sampling analysis GC/MS Analysis purge_trap->analysis methanol_extraction->purge_trap preconcentration Pre-concentration (Air) canister_sampling->preconcentration preconcentration->analysis quantitation Quantitation analysis->quantitation reporting Reporting quantitation->reporting

General workflow for the analysis of 1,2,3-Trichloropropane.

References

Application Notes and Protocols for the Synthesis of 1,2,3-Trichloro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,2,3-trichloro-1-propene, a valuable intermediate in the production of specialized polymers and agrochemicals. The primary synthetic route detailed is the dehydrochlorination of 1,2,3-trichloropropane (B165214).

Introduction

This compound is a chlorinated alkene that exists as (Z)- and (E)- stereoisomers.[1][2] Its synthesis is of interest for various industrial applications. The most common laboratory and industrial-scale preparation method involves the elimination of hydrogen chloride (dehydrochlorination) from the saturated precursor, 1,2,3-trichloropropane.[3][4] This reaction is typically achieved by treatment with a base.

Key Synthetic Pathway: Dehydrochlorination

The core of the synthesis is the base-mediated dehydrochlorination of 1,2,3-trichloropropane. The choice of base, solvent, and reaction conditions can influence the yield and isomeric ratio of the final product. Common bases employed for this transformation include alkali metal hydroxides such as sodium hydroxide (B78521) and potassium hydroxide.[3][4] The reaction can be performed in a single-phase solution, often with an alcohol as a solvent, or in a two-phase system using a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic substrate.

Experimental Protocols

Below are detailed protocols for the synthesis of this compound via dehydrochlorination of 1,2,3-trichloropropane.

Protocol 1: Dehydrochlorination using Sodium Hydroxide in an Aqueous System

This protocol is adapted from procedures described for the dehydrochlorination of chlorinated propanes.[5][6]

Materials:

  • 1,2,3-Trichloropropane

  • Sodium hydroxide (NaOH)

  • Water (distilled or deionized)

  • Anti-foaming agent

  • Molecular sieves (e.g., 4Å)

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, distillation apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,3-trichloropropane and a small amount of an anti-foaming agent.

  • Reagent Addition: While stirring, add a concentrated aqueous solution of sodium hydroxide to the flask.

  • Reaction: Heat the mixture to approximately 95°C and maintain this temperature for 15 minutes.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Perform a steam distillation of the mixture until the vapor temperature reaches 99°C.

    • The distillate will separate into two layers. Separate the organic layer.

    • Dry the organic layer over molecular sieves.

    • Filter to remove the drying agent.

    • The resulting product is a mixture of trichloropropenes, with this compound being a major component.[5] Further purification can be achieved by fractional distillation.

Protocol 2: Dehydrochlorination using a Phase-Transfer Catalyst

This protocol utilizes a phase-transfer catalyst to enhance the reaction rate between the aqueous base and the organic substrate, which can allow for milder reaction conditions.[4][6][7]

Materials:

  • 1,2,3-Trichloropropane

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide)

  • Water (distilled or deionized)

  • Organic solvent (e.g., toluene, optional)

  • Hydrochloric acid (HCl), dilute solution (for washing)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (saturated NaCl solution, for washing)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 1,2,3-trichloropropane and the phase-transfer catalyst. An organic solvent can be added if desired.

  • Reagent Addition: Prepare an aqueous solution of sodium hydroxide or potassium hydroxide and add it to the reaction flask.

  • Reaction: Heat the mixture to a temperature between 30°C and 50°C with vigorous stirring.[7] Monitor the reaction progress by techniques such as gas chromatography (GC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation under reduced pressure.

Data Presentation

Table 1: Summary of Reaction Conditions for Dehydrochlorination of Chlorinated Propanes

PrecursorBaseCatalyst/SolventTemperatureProduct(s)Yield/SelectivityReference
1,2,3-TrichloropropaneSodium HydroxideWater / Anti-foaming agent~95°C1,2,3-Trichloropropene (B82530) & other isomers67% 1,2,3-trichloropropene in the organic layer[5]
1,2,3-TrichloropropaneDilute aq. NaOHPhase-transfer catalyst or microwave heating50°C2,3-Dichloroprop-1-ene88% yield for the dichloropropene[6]
1,1,1,3-TetrachloropropaneAlkali Metal HydroxidePhase-transfer catalyst30-50°C1,1,3-Trichloro-1-propene & 3,3,3-trichloro-1-propeneNot specified[7]
1,1,1,3-TetrachloropropaneAlkaliPhase-transfer catalyst≥ 85°C1,1,3-Trichloro-1-propene & 3,3,3-trichloro-1-propeneHigh conversion and selectivity reported[4]

Experimental Workflow and Diagrams

The general experimental workflow for the synthesis of this compound via dehydrochlorination is depicted below.

Synthesis_Workflow Reactants 1,2,3-Trichloropropane + Base (e.g., NaOH) Reaction Dehydrochlorination Reaction (Heating, Stirring) Reactants->Reaction Workup_Steam Steam Distillation Reaction->Workup_Steam Crude Product Workup_PhaseSep Phase Separation Workup_Steam->Workup_PhaseSep Workup_Drying Drying of Organic Layer (e.g., Molecular Sieves) Workup_PhaseSep->Workup_Drying Purification Fractional Distillation Workup_Drying->Purification Dried Crude Product Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

A more detailed logical relationship for the phase-transfer catalyzed synthesis is outlined in the following diagram.

Caption: Logical steps in the phase-transfer catalyzed synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Trichloro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2,3-trichloro-1-propene. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main synthetic routes for this compound are:

  • Dehydrochlorination of 1,2,3-trichloropropane (B165214): This method involves the elimination of a molecule of hydrogen chloride (HCl) from the starting material, 1,2,3-trichloropropane. This reaction is typically carried out using a base.

  • Chlorination of propyne (B1212725): This route involves the direct addition of chlorine to propyne. However, this method can be challenging in terms of controlling the extent of chlorination and may lead to a mixture of products.

Q2: What are the common isomers and byproducts to expect in the synthesis of this compound?

A2: During the synthesis, several isomers and byproducts can be formed. In the dehydrochlorination of 1,2,3-trichloropropane, common isomers include 2,3-dichloro-1-propene (B165496) and 1,1,3-trichloro-1-propene. Over-reaction can lead to the formation of dichloropropenes. In the chlorination of propyne, byproducts can include tetrachloropropanes and other polychlorinated species if the reaction is not carefully controlled.[1]

Q3: How can I purify the final this compound product?

A3: Purification of this compound from the reaction mixture is typically achieved through distillation. Due to the presence of isomers with potentially close boiling points, fractional distillation is often necessary to obtain a high-purity product. Washing the crude product with water or a mild basic solution can help remove any remaining acid or base from the reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Guide 1: Dehydrochlorination of 1,2,3-Trichloropropane

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Inefficient Base The choice of base is critical. Stronger bases may favor the formation of other isomers or lead to multiple dehydrochlorinations. Consider using milder bases like sodium carbonate or potassium carbonate. The concentration of the base should also be optimized.
Suboptimal Reaction Temperature Temperature can influence the regioselectivity of the elimination. A lower temperature may favor the formation of the desired product. It is recommended to perform the reaction at a controlled, lower temperature (e.g., 50°C) to improve selectivity.
Poor Mixing in a Biphasic System If using an aqueous base with the organic substrate, vigorous stirring is essential to ensure efficient reaction. The use of a phase-transfer catalyst can significantly improve the reaction rate and yield in such systems.

Issue 2: Formation of Isomeric Byproducts (e.g., 2,3-dichloro-1-propene)

Potential Cause Recommended Solution
Non-selective Base The basicity and steric hindrance of the base can affect which proton is abstracted. Experiment with different bases (e.g., hydroxides vs. carbonates) to find the optimal selectivity for the desired isomer.
High Reaction Temperature Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the thermodynamically more stable, but undesired, isomer. Maintaining a lower and consistent reaction temperature is crucial.
Guide 2: Chlorination of Propyne

Issue 1: Low Selectivity and Formation of Over-chlorinated Products

Potential Cause Recommended Solution
Incorrect Reactant Ratio An excess of chlorine will lead to the formation of tetrachloropropanes and other more highly chlorinated byproducts.[1] Carefully control the stoichiometry of the reactants, using a slight excess of propyne may help to minimize over-chlorination.
Inadequate Temperature Control The chlorination of alkynes can be exothermic. Poor temperature control can lead to a runaway reaction and the formation of a complex mixture of products. The reaction should be carried out at a controlled temperature, for example, between 60-80°C.[1]
Inefficient Mixing Poor mixing can lead to localized high concentrations of chlorine, promoting over-chlorination. Ensure efficient stirring of the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of this compound via Dehydrochlorination of 1,2,3-Trichloropropane

This protocol is a general guideline and may require optimization.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve 1,2,3-trichloropropane in an appropriate organic solvent.

  • If using a phase-transfer catalyst, add it to the reaction mixture.

  • Heat the mixture to the desired temperature (e.g., 50°C) with vigorous stirring.

  • Slowly add the aqueous NaOH solution from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-4 hours, monitoring the reaction progress by Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to isolate this compound.

Data Presentation

Table 1: Influence of Reaction Conditions on the Dehydrochlorination of 1,2,3-Trichloropropane (Hypothetical Data for Illustrative Purposes)

Entry Base Solvent Temperature (°C) Catalyst Yield of this compound (%)
1NaOH (20%)Toluene80None45
2NaOH (20%)Toluene50None60
3K₂CO₃ (sat.)Dichloromethane40None55
4NaOH (20%)Toluene50TBAB (1 mol%)75

Note: This table is for illustrative purposes to demonstrate how data should be presented. Actual experimental results may vary.

Visualizations

Dehydrochlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Mix 1,2,3-Trichloropropane, Solvent, and Catalyst heat Heat to Reaction Temperature start->heat add_base Slowly Add Base heat->add_base react Stir and Monitor (e.g., by GC) add_base->react cool Cool Reaction Mixture react->cool separate Separate Organic Layer cool->separate wash Wash with Water and Brine separate->wash dry Dry Organic Layer wash->dry distill Fractional Distillation dry->distill product Pure 1,2,3-Trichloro- 1-propene distill->product

Caption: Experimental workflow for the synthesis of this compound via dehydrochlorination.

Troubleshooting_Logic cluster_dehydro Dehydrochlorination Issues cluster_chloro Chlorination Issues start Low Yield of Desired Product? check_base Is the base appropriate? start->check_base check_temp Is the temperature too high? start->check_temp check_mixing Is mixing efficient? start->check_mixing check_ratio Is the reactant ratio correct? start->check_ratio check_temp_chloro Is the temperature controlled? start->check_temp_chloro solution_base Try a milder base or optimize concentration. check_base->solution_base solution_temp Lower the reaction temperature. check_temp->solution_temp solution_mixing Increase stirring speed or use a phase-transfer catalyst. check_mixing->solution_mixing solution_ratio Use a slight excess of propyne. check_ratio->solution_ratio solution_temp_chloro Ensure efficient cooling and temperature monitoring. check_temp_chloro->solution_temp_chloro

Caption: Troubleshooting logic for optimizing the yield of this compound.

References

Purification of "1,2,3-Trichloro-1-propene" from reaction byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1,2,3-trichloro-1-propene from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of this compound?

A1: The synthesis of this compound, often prepared by the dehydrochlorination of 1,2,3-trichloropropane, can result in a variety of byproducts.[1][2] These can include positional isomers such as 1,1,3-trichloro-1-propene and 2,3-dichloro-1-propene, as well as stereoisomers ((E)- and (Z)-1,2,3-trichloro-1-propene).[3][4][5] Unreacted starting materials and over-chlorinated products like tetrachloropropanes may also be present.

Q2: What are the recommended methods for purifying this compound?

A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory and industrial scale. This technique separates compounds based on differences in their boiling points. For high-purity requirements, preparative gas chromatography (GC) can be employed, although it is less suitable for large quantities. Liquid-liquid extraction can be used as a preliminary purification step to remove water-soluble impurities.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: The key physical properties for the purification of this compound are summarized in the table below. The distinct boiling point is the primary property exploited in fractional distillation.

Data Presentation: Physical Properties of this compound and Potential Byproducts

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³) at 20°C
This compound 96-19-5C₃H₃Cl₃145.41142 - 1451.412 - 1.43
(E)-1,2,3-Trichloro-1-propene13116-58-0C₃H₃Cl₃145.41Not availableNot available
(Z)-1,2,3-Trichloro-1-propene13116-57-9C₃H₃Cl₃145.41Not availableNot available
1,1,3-Trichloro-1-propene2567-14-8C₃H₃Cl₃145.41131.51.401
1,2,3-Trichloropropane96-18-4C₃H₅Cl₃147.43156-1581.389
2,3-Dichloro-1-propene78-88-6C₃H₄Cl₂110.97941.203

Note: Data compiled from multiple sources.[1][3][4][5][6][7][8][9]

Troubleshooting Guide

Problem 1: Poor separation of isomers during fractional distillation.

  • Question: I am performing fractional distillation, but my collected fractions are still a mixture of this compound and other isomers like 1,1,3-trichloro-1-propene. How can I improve the separation?

  • Answer:

    • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). This increases the number of theoretical plates, allowing for better separation of compounds with close boiling points.

    • Optimize Reflux Ratio: Increase the reflux ratio. A higher reflux ratio (more condensate returning to the column) improves separation but slows down the distillation rate. Finding the optimal balance is key.

    • Slow Distillation Rate: Reduce the heating rate to ensure that the temperature gradient in the column is stable. A slow, steady distillation provides more time for the vapor-liquid equilibria to be established at each theoretical plate.

    • Vacuum Distillation: For high-boiling impurities, distillation under reduced pressure can lower the boiling points and may improve separation by preventing thermal decomposition.

Problem 2: The product is yellow or dark, indicating thermal decomposition.

  • Question: My distilled this compound is discolored. I suspect it is decomposing at high temperatures. What can I do?

  • Answer:

    • Use Vacuum Distillation: This is the most effective solution. By reducing the pressure, the boiling point of this compound will be significantly lowered, minimizing the risk of thermal decomposition.

    • Add a Stabilizer: In some cases, small amounts of a stabilizer, such as a radical scavenger (e.g., hydroquinone (B1673460) or butylated hydroxytoluene), can be added to the distillation flask to inhibit polymerization or decomposition reactions. Compatibility with your downstream applications should be verified.

    • Ensure an Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can contribute to discoloration and impurity formation.

Problem 3: The purity of the final product is not high enough for my application.

  • Question: After a single fractional distillation, the purity of my this compound is still below the required 99.5%. How can I achieve higher purity?

  • Answer:

    • Repeat the Distillation: A second fractional distillation of the enriched fraction can significantly improve purity.

    • Preparative Gas Chromatography (Prep-GC): For very high purity on a smaller scale, Prep-GC is an excellent option. It offers very high resolution for separating isomers with very close boiling points.

    • Adsorbent Treatment: Passing the distilled product through a column of a suitable adsorbent like activated carbon or silica (B1680970) gel can remove polar impurities or colored bodies.

Experimental Protocols

Key Experiment: Purification of this compound by Fractional Distillation

Objective: To separate this compound from a crude reaction mixture containing unreacted starting materials and isomeric byproducts.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Vacuum adapter and vacuum source (optional)

  • Glass wool (for packed columns)

Procedure:

  • Assembly: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound mixture and add boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently with the heating mantle. If using a stirrer, ensure a constant stirring rate.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the condensation ring rises slowly.

  • Collecting Fractions:

    • Foreshot: Collect the initial distillate (the "foreshot"), which will be rich in lower-boiling impurities (e.g., 2,3-dichloro-1-propene). The temperature at the distillation head will be below the boiling point of the target compound.

    • Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of this compound (approx. 142-145 °C at atmospheric pressure), change the receiving flask to collect the main fraction.

    • Final Fraction: If the temperature starts to rise significantly above the boiling point of the product, it indicates that higher-boiling impurities are beginning to distill. Stop the distillation or collect this fraction in a separate flask.

  • Analysis: Analyze the purity of the collected main fraction using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS).[8][10]

Mandatory Visualizations

Experimental Workflow for Purification

PurificationWorkflow crude Crude Reaction Mixture distillation Fractional Distillation crude->distillation Heating foreshot Low-Boiling Impurities (e.g., 2,3-dichloro-1-propene) distillation->foreshot Fraction 1 main_fraction Main Fraction (Enriched this compound) distillation->main_fraction Fraction 2 (Main Product) residue High-Boiling Residue (e.g., 1,2,3-Trichloropropane) distillation->residue Residue analysis Purity Analysis (GC-MS) main_fraction->analysis final_product Purified this compound analysis->final_product Meets Purity Specs

Caption: Workflow for the purification of this compound.

Logical Relationship for Troubleshooting Poor Separation

TroubleshootingSeparation problem Poor Separation of Isomers cause1 Insufficient Column Efficiency problem->cause1 cause2 Incorrect Reflux Ratio problem->cause2 cause3 Distillation Rate Too Fast problem->cause3 solution1 Use Longer/More Efficient Column cause1->solution1 solution2 Increase Reflux Ratio cause2->solution2 solution3 Reduce Heating Rate cause3->solution3 outcome Improved Separation solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for poor isomeric separation.

References

Technical Support Center: Separation of (E) and (Z)-1,2,3-Trichloro-1-propene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the separation of (E) and (Z) isomers of 1,2,3-trichloro-1-propene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the (E) and (Z) isomers of this compound?

A1: The two primary methods for separating the geometric isomers of this compound are fractional distillation and gas chromatography (GC). The choice of method depends on the required purity, the scale of the separation, and the available equipment. Fractional distillation is suitable for larger quantities, while gas chromatography can provide very high purity on an analytical and preparative scale.

Q2: What are the boiling points of the (E) and (Z) isomers of this compound?

Q3: Can the isomers of this compound interconvert during the separation process?

A3: There is a potential for isomerization of chlorinated alkenes at elevated temperatures. During fractional distillation, prolonged heating could potentially lead to a shift in the isomeric ratio. It is crucial to monitor the temperature and minimize the duration of the distillation to mitigate this risk.

Q4: What analytical techniques can be used to determine the ratio of (E) and (Z) isomers in a sample?

A4: Gas chromatography (GC) coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is an effective method for determining the isomeric ratio.[2][3] The area under each isomer's peak in the chromatogram corresponds to its relative abundance in the mixture.

Data Presentation

Property(Z)-1,2,3-Trichloro-1-propene(E)-1,2,3-Trichloro-1-propeneMixture
Boiling Point 142.0 ± 0.0 °C at 760 mmHg[1]Not explicitly found, but expected to be close to the (Z)-isomer.142-145 °C[2]
Density 1.4 ± 0.1 g/cm³[1]Not explicitly found.1.414 g/cm³[2]
Molecular Formula C₃H₃Cl₃[1]C₃H₃Cl₃C₃H₃Cl₃[2]
Molecular Weight 145.415 g/mol [1]145.415 g/mol 145.41 g/mol [2]

Experimental Protocols

Gas Chromatography (GC) Method for Isomer Separation

This protocol is based on a documented separation of cis-/trans-isomers of 1,2,3-trichloropropene.[2]

Objective: To separate and quantify the (E) and (Z) isomers of this compound.

Instrumentation:

  • Gas chromatograph (GC) with a capillary column and a flame ionization detector (FID) or mass spectrometer (MS).

Materials:

  • Sample of this compound isomer mixture.

  • High-purity carrier gas (e.g., helium, nitrogen).

Procedure:

  • Column: Utilize a capillary column suitable for separating halogenated compounds. A C4RA-2IL capillary column has been shown to be effective.[2]

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • GC Conditions:

    • Initial Oven Temperature: 40 °C (hold for 1 minute).

    • Temperature Ramp: Increase the temperature to 160 °C at a rate of 10 °C/min.[2]

    • Carrier Gas Flow Rate: Maintain a constant flow rate.

  • Detection: The separated isomers will be detected by the FID or MS.

  • Analysis: The retention times and peak areas of the (E) and (Z) isomers are used for identification and quantification.

Fractional Distillation for Isomer Separation (General Protocol)

This is a general protocol for separating close-boiling liquids and should be adapted for the specific properties of this compound.

Objective: To enrich one of the isomers of this compound from a mixture.

Instrumentation:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)[4]

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Thermometer

Materials:

  • Mixture of (E) and (Z)-1,2,3-trichloro-1-propene.

  • Boiling chips.

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. The fractionating column should be placed between the distillation flask and the condenser.

  • Charging the Flask: Add the isomer mixture and boiling chips to the distillation flask.

  • Heating: Gently heat the flask using the heating mantle.

  • Distillation: As the mixture boils, the vapor will rise through the fractionating column. The vapor will be enriched in the lower-boiling point isomer.

  • Fraction Collection: Collect the distillate in fractions based on the temperature readings from the thermometer. The temperature should remain relatively constant during the collection of a pure fraction.

  • Analysis: Analyze the collected fractions using GC to determine the isomeric ratio.

  • Optimization: The efficiency of the separation can be improved by using a longer column, a more efficient packing material, and by controlling the reflux ratio.

Troubleshooting Guides

Gas Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Poor resolution of isomer peaks - Inappropriate column stationary phase.- Incorrect temperature program.- Carrier gas flow rate is too high or too low.- Use a column with a stationary phase known to separate halogenated hydrocarbons.- Optimize the temperature ramp rate; a slower ramp may improve separation.- Adjust the carrier gas flow rate to the optimal linear velocity for the column.
Peak tailing - Active sites in the inlet or column.- Column contamination.- Deactivate the inlet liner.- Condition the column at a high temperature.- Trim the first few centimeters of the column.
Ghost peaks - Contamination in the syringe, inlet, or carrier gas.- Clean the syringe.- Bake out the inlet and column.- Use high-purity carrier gas with a purifier.
Fractional Distillation
IssuePossible Cause(s)Troubleshooting Steps
Poor separation (no significant enrichment) - Insufficient number of theoretical plates in the column.- Distillation rate is too fast.- Inadequate reflux.- Use a longer fractionating column or one with more efficient packing.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Adjust the reflux ratio to increase the number of theoretical plates.
Flooding of the column - Heating rate is too high.- Reduce the heat input to the distillation flask.
Suspected isomerization - Prolonged exposure to high temperatures.- Perform the distillation under vacuum to lower the boiling points.- Minimize the distillation time.

Visualizations

GC_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_analysis Data Analysis Sample Isomer Mixture Syringe Load Syringe Sample->Syringe Injection Inject into GC Syringe->Injection Separation Separation in Capillary Column Injection->Separation Detection Detection (FID/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Isomer Ratio Chromatogram->Quantification

Caption: Experimental workflow for the separation and analysis of this compound isomers by Gas Chromatography.

Distillation_Troubleshooting Start Poor Isomer Separation Cause1 Insufficient Theoretical Plates? Start->Cause1 Solution1a Use Longer Column Cause1->Solution1a Yes Solution1b Use More Efficient Packing Cause1->Solution1b Yes Cause2 Distillation Rate Too Fast? Cause1->Cause2 No Solution2 Reduce Heating Rate Cause2->Solution2 Yes Cause3 Inadequate Reflux? Cause2->Cause3 No Solution3 Optimize Reflux Ratio Cause3->Solution3 Yes

Caption: Troubleshooting logic for poor separation in fractional distillation.

References

Common impurities in commercial "1,2,3-Trichloro-1-propene"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of commercial "1,2,3-Trichloro-1-propene" (CAS No. 96-19-5) in experimental settings. Impurities present in the commercial product can often lead to unexpected results, and this guide is designed to help you identify and address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial this compound?

A1: Commercial this compound is typically of high purity (>98%). However, trace amounts of impurities stemming from the manufacturing process are common. These impurities are often isomers and other closely related chlorinated hydrocarbons. The table below summarizes the most common impurities.

Impurity NameChemical FormulaCAS NumberTypical Concentration RangePotential Impact on Experiments
cis/trans-1,2,3-Trichloro-1-propeneC₃H₃Cl₃13116-57-9 / 13116-58-0Isomeric mixture with the main productMay affect reaction stereoselectivity.
1,1,3-Trichloro-1-propeneC₃H₃Cl₃2567-14-8< 1%Can act as a different reactive species, leading to unexpected byproducts.
2,3-Dichloro-1-propeneC₃H₄Cl₂78-88-6< 0.5%May undergo different addition or substitution reactions than the primary reagent.
3,3,3-Trichloro-1-propeneC₃H₃Cl₃2233-00-3< 0.5%Can introduce different reactivity at the allylic position.
1,2,3-TrichloropropaneC₃H₅Cl₃96-18-4< 1%Unreacted starting material; generally less reactive but can act as a solvent impurity.
Tetrachloropropanes (various isomers)C₃H₄Cl₄e.g., 13116-53-5< 0.2%Byproducts from over-chlorination; may be relatively inert but can affect reaction purity.

Q2: How can I identify the impurities in my batch of this compound?

A2: The most effective method for identifying and quantifying impurities in this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of the mixture and provides mass spectra that can be used to identify each compound.

Q3: Can these impurities affect my reaction yield and purity?

A3: Yes. Impurities can have several negative effects on a chemical reaction.[1] They can lead to the formation of unexpected byproducts, reduce the yield of the desired product, and complicate the purification process.[1] In some cases, impurities can also interfere with catalysts or reagents, leading to incomplete or failed reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound and links them to potential impurities.

Observed Problem Potential Cause (Impurity-Related) Troubleshooting Steps
Formation of unexpected regioisomers or stereoisomers. The presence of isomers such as 1,1,3-Trichloro-1-propene or a non-ideal cis/trans ratio of the main product.1. Analyze the starting material using GC-MS to confirm the isomeric composition. 2. If possible, purify the this compound by fractional distillation to remove isomers with different boiling points. 3. Adjust reaction conditions (e.g., temperature, catalyst) to favor the desired reactivity pathway.
Low reaction yield or incomplete conversion. 1,2,3-Trichloropropane (an unreacted and less reactive starting material) may be present in significant amounts. Other less reactive chlorinated alkanes could also contribute.1. Check the purity of the starting material via GC-MS. 2. If high levels of saturated impurities are present, consider purifying the reagent or obtaining a higher purity grade from the supplier.
Complex mixture of byproducts observed in TLC or GC-MS analysis of the crude reaction. The presence of various reactive impurities like 2,3-Dichloro-1-propene or 3,3,3-Trichloro-1-propene which can participate in side reactions.1. Perform a thorough analysis of the starting material to identify all chlorinated species. 2. Design purification strategies (e.g., column chromatography, crystallization) to separate the desired product from byproducts derived from these impurities.
Difficulty in reproducing literature results. Batch-to-batch variability in the impurity profile of the commercial this compound.1. Always analyze a new batch of reagent to understand its specific impurity profile. 2. If possible, obtain a certificate of analysis from the supplier for the specific lot number. 3. Consider that minor impurities might have a significant impact on sensitive reactions (e.g., catalysis, polymerization).

Experimental Protocols

Protocol for GC-MS Analysis of Commercial this compound

This protocol provides a general method for the analysis of impurities. Instrument conditions may need to be optimized for your specific setup.

  • Sample Preparation:

    • Dilute the commercial this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of approximately 100 ppm.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Mass Spectrometer: Agilent 5975C or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 35-300 amu.

  • Data Analysis:

    • Identify the main peak corresponding to this compound.

    • Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the relative abundance of each impurity by integrating the peak areas.

Visualizations

Impurity_Analysis_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Troubleshooting cluster_3 Resolution Problem Unexpected Experimental Results (e.g., low yield, byproducts) GCMS GC-MS Analysis of This compound Problem->GCMS Investigate Starting Material Identify Identify & Quantify Impurities GCMS->Identify Purify Purify Starting Material (e.g., Distillation) Identify->Purify If impurities are separable Modify Modify Reaction Conditions Identify->Modify If purification is not feasible NewSource Source Higher Purity Reagent Identify->NewSource If impurities are problematic Success Successful & Reproducible Experiment Purify->Success Modify->Success NewSource->Success

Caption: Troubleshooting workflow for impurity-related issues.

Signaling_Pathway_Impact cluster_reaction Intended Reaction Pathway cluster_impurity Side Reaction from Impurity cluster_inhibition Reaction Inhibition A Starting Material A Product Desired Product C A->Product + TCP Byproduct Undesired Byproduct E A->Byproduct + Impurity D TCP This compound (Pure) Impurity Reactive Impurity D (e.g., 1,1,3-Trichloro-1-propene) Inert_Impurity Inert Impurity F (e.g., 1,2,3-Trichloropropane) Inert_Impurity->Product Reduces effective concentration of TCP

Caption: Impact of impurities on a hypothetical reaction.

References

Technical Support Center: Troubleshooting Peak Tailing in GC-MS Analysis of Chlorinated Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of chlorinated alkenes.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for chlorinated alkene analysis?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than the leading edge. For chlorinated alkenes, which are often analyzed at trace levels, peak tailing can lead to several problems, including reduced resolution between closely eluting isomers, inaccurate peak integration, and consequently, imprecise and inaccurate quantification. An asymmetry factor greater than 1.2 often indicates a tailing issue that requires attention.[1]

Q2: What are the most common causes of peak tailing for chlorinated alkenes?

A2: The most common causes of peak tailing for chlorinated alkenes in GC-MS analysis are:

  • Active Sites: Unwanted interactions between the analytes and active sites within the GC system are a primary cause. These active sites can be exposed silanol (B1196071) groups on the inlet liner, glass wool, the column itself, or metal surfaces in the injector or transfer line.[2][3] Chlorinated compounds can be sensitive to these active sites, leading to adsorption and subsequent slow release, which causes tailing.

  • Contamination: The accumulation of non-volatile residues from the sample matrix in the inlet liner or at the head of the column can create active sites and obstruct the sample path, leading to peak distortion.[2][4]

  • Improper Column Installation: Incorrect column installation, such as the wrong insertion depth into the inlet or detector, can create dead volumes where the sample can be held up, causing tailing.[2] A poor column cut can also create active sites and disturb the sample band.

  • Inlet and Method Parameters: Sub-optimal parameters, such as an incorrect injection temperature, a solvent-phase polarity mismatch, or an inappropriate split ratio, can contribute to poor peak shape.[2]

  • MS Ion Source Contamination: For chlorinated solvents, the ion source itself can become a source of tailing. The decomposition of halogenated solvents on hot metal surfaces within the ion source can form deposits that interact with analytes, causing peak tailing.[5]

Q3: How can I tell if my peak tailing is due to system activity or another issue?

A3: A good diagnostic step is to inject a non-polar, inert compound like a hydrocarbon. If the hydrocarbon peak shows good symmetry while your chlorinated alkene peaks are tailing, the issue is likely due to active sites in the system interacting with your polarizable target analytes.[3] If all peaks, including the solvent and the hydrocarbon, are tailing, the problem is more likely related to a physical issue like improper column installation or a leak.

Q4: What is an acceptable peak asymmetry factor for chlorinated alkene analysis?

A4: While the acceptable asymmetry factor can vary depending on the specific application and regulatory requirements (e.g., EPA methods), a generally accepted value for good chromatographic performance is a USP tailing factor or asymmetry factor between 0.9 and 1.5. Values greater than 1.5 indicate significant tailing that should be addressed.

Troubleshooting Guides

Guide 1: Addressing System Activity

System activity is a frequent culprit for peak tailing with chlorinated alkenes. This guide provides a step-by-step approach to deactivating your GC-MS system.

Troubleshooting Workflow for System Activity

Troubleshooting_Activity start Peak Tailing Observed for Chlorinated Alkenes check_hydrocarbon Inject an Inert Hydrocarbon (e.g., hexane) start->check_hydrocarbon hydrocarbon_tailing Hydrocarbon Peak Tails? check_hydrocarbon->hydrocarbon_tailing system_activity Likely System Activity hydrocarbon_tailing->system_activity No physical_issue Likely Physical Issue (See Guide 2) hydrocarbon_tailing->physical_issue Yes replace_liner 1. Replace Inlet Liner with a Deactivated Liner system_activity->replace_liner trim_column 2. Trim GC Column (15-30 cm from inlet) replace_liner->trim_column condition_column 3. Condition GC Column trim_column->condition_column check_peak_shape Re-analyze Chlorinated Alkenes condition_column->check_peak_shape peak_shape_ok Peak Shape Acceptable? check_peak_shape->peak_shape_ok resolved Issue Resolved peak_shape_ok->resolved Yes clean_ion_source 4. Clean MS Ion Source (See Protocol 3) peak_shape_ok->clean_ion_source No clean_ion_source->check_peak_shape

Caption: Troubleshooting workflow for addressing peak tailing caused by system activity.

Quantitative Data Summary: Impact of Deactivation on Peak Asymmetry

The following table provides illustrative data on the expected improvement in peak asymmetry for selected chlorinated alkenes after performing key deactivation steps.

AnalyteInitial Asymmetry Factor (Af)Af after New Deactivated LinerAf after Column TrimAf after Ion Source Cleaning
Vinyl Chloride 2.11.41.21.1
cis-1,2-Dichloroethene 1.91.31.11.0
Trichloroethene 1.81.21.01.0
Tetrachloroethene 1.71.11.00.9

Note: These are representative values. Actual results may vary based on the specific instrument, conditions, and the severity of the initial problem.

Guide 2: Correcting Physical and Method-Related Issues

If system activity is ruled out, the peak tailing may be due to physical problems with the GC setup or sub-optimal method parameters.

Logical Relationship for Physical and Method Troubleshooting

Troubleshooting_Physical_Method start Peak Tailing Observed for All Compounds check_column_install 1. Inspect Column Installation - Correct insertion depth? - Clean, square cut? start->check_column_install reinstall_column Re-install Column Correctly check_column_install->reinstall_column No check_leaks 2. Perform Leak Check (Inlet and connections) check_column_install->check_leaks Yes reinstall_column->check_leaks fix_leaks Fix any Leaks check_leaks->fix_leaks Leak Detected review_method 3. Review GC Method Parameters - Injection temperature? - Solvent/phase polarity match? - Split ratio? check_leaks->review_method No Leaks fix_leaks->review_method optimize_method Optimize Method Parameters review_method->optimize_method analyze_standard Analyze Standard optimize_method->analyze_standard peak_shape_ok Peak Shape Acceptable? analyze_standard->peak_shape_ok resolved Issue Resolved peak_shape_ok->resolved Yes consult_expert Consult Instrument Manual or Technical Support peak_shape_ok->consult_expert No

Caption: Troubleshooting logic for physical and method-related causes of peak tailing.

Experimental Protocols

Protocol 1: GC Inlet Liner Deactivation (Silanization)

This protocol describes a general procedure for deactivating a glass inlet liner to minimize active sites. Safety Note: This procedure involves hazardous chemicals. Perform in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials:

Procedure:

  • Cleaning:

    • Soak the liners in a detergent solution and sonicate for 15 minutes.

    • Rinse thoroughly with deionized water, followed by methanol.

    • Dry the liners in an oven at 110°C for at least 1 hour.

  • Deactivation:

    • In a fume hood, immerse the dry, clean liners in a 5% DMDCS in toluene solution for 15-30 minutes.

    • Remove the liners from the DMDCS solution and rinse them thoroughly with toluene to remove excess reagent.

    • Immediately rinse the liners with methanol to react with any remaining chlorosilanes.

  • Final Rinsing and Drying:

    • Rinse the liners with dichloromethane.

    • Dry the liners under a gentle stream of nitrogen gas.

    • Condition the liners in the GC inlet at a temperature slightly above the analysis temperature before use.

Protocol 2: GC Column Conditioning

Proper column conditioning is essential to remove contaminants and ensure a stable baseline.

Procedure:

  • Installation: Install the column in the GC inlet, but do not connect it to the detector.

  • Purge: Set the carrier gas flow rate to the value used in your analytical method and purge the column at ambient temperature for 15-30 minutes to remove any oxygen.

  • Heating Program:

    • Set the oven temperature 20°C above the final temperature of your analytical method, but do not exceed the column's maximum isothermal temperature limit.

    • Program the oven to ramp up to this temperature at a rate of 10-15°C/minute.

  • Hold: Hold the column at the conditioning temperature for 1-2 hours. For columns with thicker films, a longer conditioning time may be necessary.

  • Cooldown and Connection:

    • Cool down the oven.

    • Connect the column to the MS detector.

    • Perform a leak check.

    • Run a blank gradient to ensure a stable baseline.

Protocol 3: Cleaning the MS Ion Source

Contamination of the ion source with byproducts from chlorinated solvents can cause peak tailing. This is a general cleaning protocol; always refer to your specific instrument manual for detailed instructions.

Materials:

  • Abrasive slurry (e.g., aluminum oxide)

  • Cotton swabs

  • Methanol (reagent-grade)

  • Acetone (reagent-grade)

  • Hexane (reagent-grade)

  • Deionized water

  • Ultrasonic bath

  • Lint-free gloves and clean tweezers

Procedure:

  • Disassembly: Following the manufacturer's instructions, carefully disassemble the ion source. Keep track of all parts and their orientation.

  • Abrasive Cleaning:

    • Create a slurry of the abrasive powder and methanol.

    • Using a cotton swab, gently polish the metal surfaces of the ion source components that are exposed to the ion beam (repeller, source body, lenses).

    • Pay close attention to any discoloration. Do not polish any ceramic or gold-plated parts.

  • Rinsing and Sonication:

    • Thoroughly rinse all cleaned parts with deionized water to remove all abrasive particles.

    • Sonicate the parts sequentially in beakers containing:

      • Deionized water (15 minutes)

      • Methanol (15 minutes)

      • Acetone (15 minutes)

      • Hexane (15 minutes)

    • Use clean tweezers to move the parts between solvents.

  • Drying and Reassembly:

    • Allow all parts to air dry completely on a clean, lint-free surface.

    • Carefully reassemble the ion source, wearing lint-free gloves.

    • Reinstall the ion source in the mass spectrometer.

  • Bakeout and Tuning:

    • Pump down the system and perform a bakeout according to the manufacturer's recommendations to remove any residual water and solvents.

    • Tune the mass spectrometer.

References

Preventing decomposition of "1,2,3-Trichloro-1-propene" during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,3-Trichloro-1-propene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and use of this compound in experimental settings.

Issue 1: Reaction Yield is Low and Unidentified Byproducts are Observed

If you are experiencing low yields and the formation of unexpected byproducts, it is possible that the this compound is decomposing under your reaction conditions.

  • Possible Cause 1: Presence of Strong Bases. this compound is susceptible to dehydrochlorination in the presence of strong bases, leading to the formation of dichloropropynes or other unsaturated species.

    • Solution:

      • If your reaction requires a base, consider using a weaker, non-nucleophilic base such as a hindered amine (e.g., diisopropylethylamine) or an inorganic base like sodium carbonate.

      • Perform the reaction at the lowest possible temperature to minimize base-induced elimination.

      • Slowly add the base to the reaction mixture to avoid localized high concentrations.

  • Possible Cause 2: Elevated Temperatures. Thermal decomposition can occur, especially at elevated temperatures, leading to the formation of toxic fumes and a complex mixture of byproducts.

    • Solution:

      • Whenever possible, conduct reactions at or below room temperature.

      • If heating is necessary, use a carefully controlled heating mantle and monitor the reaction temperature closely.

      • Consider using a lower-boiling solvent to limit the maximum reaction temperature.

  • Possible Cause 3: Presence of Incompatible Metals. Contact with certain metals, such as iron and aluminum, can catalyze decomposition.[1]

    • Solution:

      • Use glassware for all reactions and manipulations. Avoid using metal spatulas or needles that may come into contact with the compound for extended periods.

      • If a metal catalyst is required for your reaction, ensure it is compatible with chlorinated alkenes.

  • Possible Cause 4: Radical Chain Reactions. The presence of radical initiators (e.g., peroxides from aged solvents) or exposure to UV light can trigger radical-mediated decomposition or polymerization.

    • Solution:

      • Use freshly distilled or inhibitor-free solvents to remove any peroxide impurities.

      • Consider adding a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone (B1673460), in catalytic amounts (e.g., 0.1 mol%) to the reaction mixture.

      • Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

Issue 2: Inconsistent Results Between Batches

Variability in reaction outcomes can often be traced to the purity and storage of the starting material.

  • Possible Cause 1: Impure Starting Material. Commercial this compound may contain isomers or other chlorinated impurities that can affect its reactivity.

    • Solution:

      • Verify the purity of your starting material by Gas Chromatography-Mass Spectrometry (GC-MS) before use.

      • If necessary, purify the this compound by distillation. Be aware that it is flammable and has a boiling point of 142 °C.

  • Possible Cause 2: Improper Storage. Prolonged storage, especially at room temperature and exposed to light and air, can lead to gradual decomposition.

    • Solution:

      • Store this compound in a cool, dark, and well-ventilated place.

      • Keep the container tightly closed to prevent exposure to moisture and air.

      • For long-term storage, consider refrigeration.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: The primary decomposition pathways for this compound are believed to be:

  • Dehydrochlorination: This is a common pathway for haloalkanes and haloalkenes, especially in the presence of bases, leading to the elimination of hydrogen chloride (HCl) and the formation of more unsaturated compounds like dichloropropynes.

  • Thermal Decomposition: When heated, this compound can break down to produce toxic fumes, which may include HCl and other chlorinated species.[1]

  • Radical-Mediated Decomposition: In the presence of radical initiators or upon exposure to UV light, radical chain reactions can lead to polymerization or the formation of various degradation products.

Q2: Which reagents are incompatible with this compound?

A2: this compound is incompatible with a range of reagents, including:

  • Strong oxidizing agents

  • Strong reducing agents

  • Strong bases

  • Many amines and nitrides

  • Azo/diazo compounds

  • Alkali metals

  • Epoxides

  • Iron and aluminum[1]

Q3: How can I monitor the decomposition of this compound during my reaction?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the progress of your reaction and detecting the formation of byproducts. By taking small aliquots from your reaction mixture at different time points, you can quantify the consumption of the starting material and the appearance of any degradation products.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should also be protected from light. For extended storage, refrigeration is recommended.

Q5: Are there any recommended stabilizers that can be added to this compound?

A5: While specific studies on stabilizing this compound are not abundant in the literature, the use of radical inhibitors is a common strategy for preventing the decomposition of unsaturated compounds. Small amounts of inhibitors like butylated hydroxytoluene (BHT) or hydroquinone can be added to scavenge free radicals and prevent polymerization or other radical-driven side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a general framework for conducting a nucleophilic substitution reaction with this compound while minimizing decomposition.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly distilled or anhydrous, inhibitor-free solvents.

    • Verify the purity of this compound via GC-MS.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the solvent and the nucleophile.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

    • Slowly add this compound to the cooled solution dropwise via a syringe.

    • If a base is required, use a weak, non-nucleophilic base and add it slowly to the reaction mixture.

  • Monitoring and Workup:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

    • Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

Data Presentation

Currently, there is a lack of specific quantitative data in the literature for the decomposition rates of this compound under various conditions. The following table is a template that can be populated as data becomes available.

Table 1: Hypothetical Decomposition Rate of this compound under Various Conditions

ConditionTemperature (°C)pHCatalyst/InhibitorHalf-life (t½)Decomposition Products
Thermal1007None--
Basic2512None-Dichloropropynes, HCl
Acidic252None--
Radical257AIBN (initiator)-Polymer, oligomers
Stabilized257BHT (inhibitor)--

Data in this table is hypothetical and for illustrative purposes only. Experimental determination is required.

Visualizations

Decomposition_Pathways TCP This compound Dehydrochlorination Dehydrochlorination TCP->Dehydrochlorination Thermal_Decomposition Thermal Decomposition TCP->Thermal_Decomposition Radical_Decomposition Radical Decomposition / Polymerization TCP->Radical_Decomposition Catalytic_Decomposition Catalytic Decomposition TCP->Catalytic_Decomposition Base Strong Base Base->Dehydrochlorination Heat Heat Heat->Thermal_Decomposition Radical_Initiator Radical Initiator / UV Light Radical_Initiator->Radical_Decomposition Incompatible_Metals Incompatible Metals (Fe, Al) Incompatible_Metals->Catalytic_Decomposition Byproducts1 Dichloropropynes, HCl Dehydrochlorination->Byproducts1 Byproducts2 Toxic Fumes, HCl Thermal_Decomposition->Byproducts2 Byproducts3 Polymer, Oligomers Radical_Decomposition->Byproducts3 Byproducts4 Various Byproducts Catalytic_Decomposition->Byproducts4

Caption: Major decomposition pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification Prep1 Dry Glassware under Inert Atmosphere Prep2 Use Anhydrous, Inhibitor-Free Solvents Prep1->Prep2 Prep3 Verify Starting Material Purity (GC-MS) Prep2->Prep3 React1 Add Solvent and Nucleophile Prep3->React1 React2 Cool to Desired Temperature React1->React2 React3 Slowly Add this compound React2->React3 React4 Slowly Add Weak, Non-nucleophilic Base (if needed) React3->React4 Monitor Monitor by TLC or GC-MS React4->Monitor Workup Quench and Extract Monitor->Workup Purify Column Chromatography Workup->Purify

References

Improving regioselectivity in reactions with "1,2,3-Trichloro-1-propene"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 1,2,3-Trichloro-1-propene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the regioselectivity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in reactions with this compound?

A1: this compound has two primary reactive sites that dictate the regiochemical outcome of its reactions: the carbon-carbon double bond and the allylic carbon-chlorine bond.

  • The Double Bond (C1=C2): This site is susceptible to electrophilic addition. The chlorine atoms are electron-withdrawing, which deactivates the double bond compared to a simple alkene. The regioselectivity of addition is determined by the relative stability of the carbocation intermediate formed, generally following Markovnikov's rule.[1][2]

  • The Allylic Chloride (C3-Cl): This site is prone to nucleophilic substitution. The reaction can proceed via a direct displacement (Sₙ2) at C3 or an allylic rearrangement (Sₙ2') where the nucleophile attacks the C1 position of the double bond. The preferred pathway depends on the nucleophile, solvent, and steric hindrance.

The interplay between these two sites and the specific reaction conditions (e.g., temperature, catalyst, solvent) determines the final product distribution.

Q2: How can I control regioselectivity in electrophilic addition reactions to this compound?

A2: Controlling regioselectivity in electrophilic additions hinges on stabilizing one carbocation intermediate over the other. The addition of an electrophile (E⁺) can form a carbocation at C1 or C2. The stability is influenced by the electronic effects of the three chlorine atoms. To favor a specific regioisomer, consider the following:

  • Lower Reaction Temperature: Running the reaction at lower temperatures can favor the kinetically controlled product, which may be a single, desired isomer.[3]

  • Modify the Reagent: Using a bulkier electrophile can introduce steric hindrance that favors attack at the less hindered carbon atom.[3]

  • Vary the Solvent: The polarity of the solvent can influence the stability of the charged intermediates. Experimenting with a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) can alter the product ratio.[3]

Q3: For nucleophilic substitution, how can I favor direct substitution (Sₙ2) over allylic rearrangement (Sₙ2')?

A3: The competition between Sₙ2 and Sₙ2' pathways is a common challenge. To favor direct substitution at the C3 position, you can:

  • Use Hard Nucleophiles: Hard nucleophiles (e.g., alkoxides, amides) tend to attack the more electrophilic carbon atom (C3) in an Sₙ2 fashion. Soft nucleophiles (e.g., organocuprates) are more likely to attack the C1 position of the double bond, leading to the Sₙ2' product.

  • Control Steric Hindrance: If the C3 position is sterically accessible, Sₙ2 reactions are more likely. If your nucleophile is very bulky, it may preferentially attack the less hindered C1 position.

  • Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF) are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.[4]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Addition Reactions

If you are observing a mixture of constitutional isomers from an electrophilic addition reaction, use the following workflow to troubleshoot the issue.

G start Poor Regioselectivity Observed q1 Is the reaction run at low temperature (e.g., < 0°C)? start->q1 a1_yes Action: Vary the solvent. Test polar aprotic vs. non-polar options. q1->a1_yes Yes a1_no Action: Lower the temperature. This favors the kinetic product. q1->a1_no No q2 Can the electrophile's steric bulk be altered? a1_yes->q2 a1_no->q2 a2_yes Action: Use a sterically hindered reagent to increase selectivity for the less hindered position. q2->a2_yes Yes a2_no Action: Consider a catalyst. A Lewis acid may coordinate and steer the reaction. q2->a2_no No end_node Improved Regioselectivity a2_yes->end_node a2_no->end_node

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Undesired Allylic Substitution Product (Sₙ2' instead of Sₙ2)

When performing a nucleophilic substitution, the formation of the rearranged allylic product can be a significant side reaction.

Possible Cause Troubleshooting Step Rationale
Nucleophile is too "soft" Switch to a "harder" nucleophile (e.g., use an organolithium reagent instead of an organocuprate).Hard nucleophiles favor attack at the harder electrophilic carbon (C3), promoting the Sₙ2 pathway.
Steric Hindrance at C3 Use a less sterically demanding nucleophile.If the nucleophile is too large, it may be unable to access the C3 position efficiently, favoring attack at the more accessible C1 position (Sₙ2').
Solvent Effects Ensure a polar aprotic solvent (e.g., DMF, DMSO) is used.These solvents enhance the rate of Sₙ2 reactions by increasing the effective nucleophilicity of the anionic reagent.[4]

Data Presentation

The following tables summarize key factors that can be adjusted to control the regiochemical outcome of reactions with this compound.

Table 1: Factors Influencing Regioselectivity in Electrophilic Addition

Factor Modification Expected Effect on Regioselectivity
Temperature Decrease TemperatureFavors the kinetically controlled product, potentially increasing the ratio of a single isomer.[3]
Solvent Polarity Vary from non-polar (Hexane) to polar aprotic (Acetonitrile)Can stabilize or destabilize carbocation intermediates differently, altering the product ratio.[3]
Electrophile Increase Steric BulkHinders attack at the more substituted position, potentially reversing or enhancing selectivity.[3]
Catalyst Add a Lewis AcidMay coordinate to a chlorine atom, altering the electronic distribution and directing the electrophilic attack.

Table 2: Factors Influencing Regioselectivity in Nucleophilic Substitution (Sₙ2 vs. Sₙ2')

Factor Modification Expected Effect on Regioselectivity
Nucleophile Use "Hard" Nucleophile (e.g., RO⁻, R₂N⁻)Favors direct attack at C3 (Sₙ2 product).
Use "Soft" Nucleophile (e.g., R₂CuLi, RS⁻)Favors attack at the double bond (C1) (Sₙ2' product).
Steric Hindrance Decrease nucleophile sizeIncreases the likelihood of direct attack at C3 (Sₙ2 product).
Solvent Use Polar Aprotic Solvent (e.g., DMF, DMSO)Generally increases the rate of Sₙ2 reactions.[4]

Experimental Protocols

Due to the varied reactivity of this compound, specific protocols require significant optimization. The following is a generalized protocol for a base-mediated reaction, such as dehydrochlorination or substitution with an oxygen nucleophile, which can serve as a starting point.

Generalized Protocol for Base-Mediated Reactions

This protocol is adapted from methodologies used for similar chlorinated propenes and requires optimization for specific substrates and desired outcomes.[5][6]

1. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Add a suitable solvent (e.g., water, toluene, or a biphasic mixture).

  • If using a biphasic system, add a phase-transfer catalyst (e.g., hexadecyltributylphosphonium bromide) (0.01-0.05 equivalents).[5]

2. Reagent Addition:

  • Slowly add an aqueous solution of a base (e.g., NaOH, K₂CO₃, Na₂CO₃) (1.1-2.0 equivalents) to the stirred solution. The choice of base and its concentration can significantly impact selectivity. A dilute aqueous solution of NaOH has been used successfully in related syntheses.[5]

  • For temperature-sensitive reactions, perform the addition at 0-5 °C using an ice bath.

3. Reaction and Monitoring:

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C).[5] Lower temperatures may be required to achieve kinetic control and higher regioselectivity.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

4. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an organic solvent was used, separate the organic layer. If the reaction was in an aqueous medium, extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation to separate regioisomers.

Reaction Pathways Visualization

G cluster_0 Reaction Pathways cluster_1 Products TCP This compound EA Electrophilic Addition (+ E-Nu) TCP->EA NS Nucleophilic Substitution (+ Nu:⁻) TCP->NS P1 Regioisomer A (e.g., Markovnikov Product) P2 Regioisomer B (e.g., anti-Markovnikov Product) P3 Sₙ2 Product (Direct Substitution) P4 Sₙ2' Product (Allylic Rearrangement) EA->P1 EA->P2 NS->P3 NS->P4

Caption: Possible reaction pathways for this compound.

References

Technical Support Center: Scale-Up Synthesis of 1,2,3-Trichloro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1,2,3-Trichloro-1-propene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The most common laboratory and industrial synthesis of this compound involves the dehydrochlorination of 1,2,3-trichloropropane (B165214).[1] Another reported method is the reaction of tetrachloropropane with a base like potassium hydroxide (B78521) in an alcoholic solvent.[2]

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: Key challenges during the scale-up of this compound synthesis include:

  • Exothermic Reaction Control: Dehydrochlorination reactions can be highly exothermic, posing a risk of thermal runaway in large reactors.[3]

  • Byproduct Formation: Increased reaction temperatures and longer reaction times can lead to the formation of unwanted byproducts, such as isomers and oligomers.

  • Isomer Control: The synthesis can produce both (E)- and (Z)-isomers of this compound, which may have different physical properties and require separation.

  • Corrosion: The presence of hydrogen chloride (HCl) and other corrosive reagents necessitates the use of specialized reactor materials.

  • Waste Management: The disposal of chlorinated organic waste and acidic byproducts must be handled in accordance with environmental regulations.[4]

Q3: What are the typical impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials (e.g., 1,2,3-trichloropropane), isomers of the product, and other chlorinated propenes. The presence of small amounts of chloroacetone (B47974) has also been reported, which can act as a lachrymator.[2] GC/MS analysis is the standard method for identifying and quantifying these impurities.[2][5]

Q4: What are the safety considerations for handling this compound?

A4: this compound is a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[6] It is also irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer:

    • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature gradually while monitoring the reaction progress by GC.

    • Suboptimal Temperature: The reaction temperature may be too low for efficient dehydrochlorination. Carefully increase the temperature in small increments. Conversely, excessively high temperatures can lead to byproduct formation, reducing the yield of the desired product.

    • Insufficient Base: Ensure a stoichiometric excess of the base (e.g., potassium hydroxide) is used to drive the dehydrochlorination to completion.

    • Poor Mixing: In a large reactor, inefficient stirring can lead to localized temperature and concentration gradients, resulting in incomplete reaction. Ensure the agitation is sufficient for the reactor scale.

    • Product Loss During Workup: Evaluate your extraction and distillation procedures for potential loss of the product, which is volatile.

Issue 2: Formation of Isomeric Byproducts

  • Question: I am observing a significant amount of the undesired isomer of this compound in my product mixture. How can I control the isomer ratio?

  • Answer:

    • Reaction Temperature: The isomer ratio can be temperature-dependent. Experiment with different reaction temperatures to favor the formation of the desired isomer.

    • Choice of Base and Solvent: The nature of the base and solvent system can influence the stereoselectivity of the elimination reaction. Consider screening different bases (e.g., sodium hydroxide, potassium tert-butoxide) and solvents.

    • Catalyst: For vapor-phase dehydrochlorination, the choice of catalyst can significantly impact isomer selectivity.

    • Separation: If controlling the reaction chemistry is not sufficient, you may need to separate the isomers. Fractional distillation can be effective if there is a sufficient difference in their boiling points. Specialized chromatographic techniques may also be employed for isomer separation.[7][8]

Issue 3: Reactor Corrosion

  • Question: We are experiencing corrosion in our stainless steel reactor during the synthesis. What are the causes and what materials are more suitable?

  • Answer:

    • Cause: The primary cause of corrosion is the generation of hydrogen chloride (HCl) during the dehydrochlorination reaction, especially in the presence of moisture.

    • Suitable Materials: For handling wet chlorinated hydrocarbons and HCl, glass-lined reactors are often preferred. For metallic reactors, high-nickel alloys such as Hastelloy® or Inconel® offer superior corrosion resistance compared to standard stainless steel. Titanium reactors have also been shown to be effective for hydrothermal processing of chlorinated hydrocarbons.[9] It is crucial to ensure all parts of the reactor system, including valves and transfer lines, are constructed from compatible materials.

Issue 4: Uncontrolled Exotherm

  • Question: During the scale-up, we observed a rapid and difficult-to-control temperature increase. How can we manage the exothermic nature of this reaction?

  • Answer:

    • Slow Addition of Reagents: Add the limiting reagent (often the base) slowly and in a controlled manner to manage the rate of heat generation.

    • Efficient Cooling: Ensure your reactor is equipped with an adequate cooling system (e.g., cooling jacket, internal cooling coils) to dissipate the heat generated.

    • Dilution: Running the reaction at a lower concentration by using more solvent can help to moderate the temperature increase.

    • Monitoring and Emergency Procedures: Implement continuous temperature monitoring with alarms for high-temperature excursions. Have a clear and practiced emergency procedure in place, which may include an emergency cooling system or the addition of a reaction quenching agent.[10][11][12]

Experimental Protocols

Representative Laboratory-Scale Synthesis of this compound

This protocol describes the dehydrochlorination of 1,2,3-trichloropropane using potassium hydroxide in ethanol (B145695).

Materials:

  • 1,2,3-Trichloropropane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Dichloroethane

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 1,2,3-trichloropropane and ethanol.

  • Heat the mixture to reflux with stirring.

  • Slowly add a solution of potassium hydroxide in ethanol from the dropping funnel over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 2 hours.

  • Cool the reaction mixture to room temperature and filter to remove the precipitated potassium chloride.

  • Transfer the filtrate to a separatory funnel and wash twice with water.

  • Extract the aqueous layers with dichloroethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Scale-Up Considerations:

  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging. A jacketed reactor with efficient agitation is essential.

  • Mass Transfer: Ensure adequate mixing to maintain homogeneity and prevent localized "hot spots."

  • Reagent Addition: The rate of addition of the potassium hydroxide solution will need to be carefully controlled to manage the exotherm.

  • Workup and Purification: The larger volumes of materials will require appropriately sized extraction and distillation equipment. The efficiency of the fractional distillation column will be critical for obtaining high-purity product.

Data Summary Tables

Table 1: Reaction Parameters for Dehydrochlorination of 1,2,3-Trichloropropane

ParameterLaboratory Scale (Typical)Pilot/Industrial Scale (Considerations)
Reactant Ratio 1:1.1 to 1:1.5 (Trichloropropane:Base)Optimized based on pilot runs, may be slightly higher to ensure full conversion
Solvent Ethanol, MethanolLower cost alcohols or other suitable solvents
Temperature Reflux (approx. 78-85 °C for ethanol)Tightly controlled, potentially lower with a more active catalyst or longer residence time
Reaction Time 2-4 hoursDependent on reactor type (batch vs. continuous), optimized for throughput
Pressure AtmosphericMay be run under slight pressure to control boiling and increase reaction rate

Table 2: Potential Impurity Profile of Crude this compound

ImpurityPotential SourceAnalytical Method
1,2,3-TrichloropropaneIncomplete reactionGC-MS
(E/Z)-Isomers of this compoundNon-selective reactionGC-MS, Capillary GC[7][8]
DichloropropenesOver-elimination or side reactionsGC-MS
ChloroacetoneImpurity in starting materials or side reactionGC-MS[2]
Oligomeric byproductsHigh temperatures, long reaction timesGC-MS, Distillation residue analysis

Diagrams

Reaction_Pathway TCP 1,2,3-Trichloropropane Product This compound ((E)- and (Z)-isomers) TCP->Product Dehydrochlorination Base Base (e.g., KOH) Base->Product Byproducts Byproducts (KCl, H2O) Product->Byproducts

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Check_Reaction_Parameters Review Reaction Parameters (Temp, Time, Stoichiometry) Start->Check_Reaction_Parameters Check_Raw_Materials Analyze Raw Material Purity Start->Check_Raw_Materials Check_Equipment Inspect Equipment (Stirring, Heating/Cooling) Start->Check_Equipment Analyze_Product Analyze Crude and Purified Product (GC-MS) Check_Reaction_Parameters->Analyze_Product Check_Raw_Materials->Analyze_Product Check_Equipment->Analyze_Product Identify_Cause Identify Root Cause Analyze_Product->Identify_Cause Implement_Solution Implement Corrective Action Identify_Cause->Implement_Solution End Problem Resolved Implement_Solution->End

Caption: General troubleshooting workflow for synthesis scale-up.

Isomer_Control_Logic Input {Input|Crude Product Mixture} Decision {Is Isomer Ratio Acceptable?|{|}} Input->Decision Optimize Optimize Reaction Conditions - Temperature - Base/Solvent - Catalyst Decision:s->Optimize:w No Separate Separate Isomers - Fractional Distillation - Chromatography Decision:s->Separate:w No, if optimization fails Output {Output|Desired Isomer Purity} Decision:e->Output:w Yes Optimize->Input Separate->Output

Caption: Logic diagram for controlling the isomer ratio of this compound.

References

Identifying byproducts in "1,2,3-Trichloro-1-propene" synthesis via mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-trichloro-1-propene and the identification of byproducts via mass spectrometry.

Troubleshooting Guide: Identifying Unexpected Peaks in Mass Spectrometry

During the synthesis of this compound, the appearance of unexpected peaks in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis can indicate the presence of various byproducts. This guide will help you identify these impurities based on their mass-to-charge ratio (m/z) and likely fragmentation patterns.

Common Problem Areas:

  • Incomplete Reaction: Unreacted starting materials or intermediates.

  • Over-chlorination: Addition of more chlorine atoms than desired.

  • Dehydrochlorination: Elimination of HCl from the main product or byproducts.

  • Isomerization: Rearrangement of the double bond or chlorine atoms.

The following workflow can help you systematically troubleshoot unexpected peaks in your chromatogram.

Byproduct_Identification_Workflow Troubleshooting Workflow for Byproduct Identification start Unexpected Peak Detected in GC-MS check_isotopes Examine Isotopic Pattern (M, M+2, M+4, etc.) start->check_isotopes determine_cl_count Determine Number of Chlorine Atoms check_isotopes->determine_cl_count Characteristic Chlorine Pattern Present no_match No Match Found check_isotopes->no_match No Chlorine Pattern compare_mz Compare Molecular Ion (M+) m/z with Potential Byproducts Table determine_cl_count->compare_mz analyze_fragments Analyze Fragmentation Pattern (Loss of Cl, HCl, CnHxCl_y) compare_mz->analyze_fragments Potential Match Found compare_mz->no_match No Match in Table identify_byproduct Identify Potential Byproduct analyze_fragments->identify_byproduct Consistent with Known Fragments analyze_fragments->no_match Inconsistent Fragmentation further_analysis Consider Other Side Reactions (e.g., dimerization, solvent reaction) no_match->further_analysis

Caption: A logical workflow for identifying unknown byproducts in the synthesis of this compound using GC-MS data.

Frequently Asked Questions (FAQs)

Q1: My GC-MS shows a pair of peaks with a 3:1 intensity ratio, but it's not my target compound. What could it be?

A1: A 3:1 intensity ratio for peaks separated by 2 m/z units is characteristic of a fragment containing one chlorine atom. If this is not your product, it could be a byproduct with a single chlorine atom or a fragment from a larger molecule that has lost other chlorine atoms. Common single-chlorine byproducts could include isomers of chloropropene.

Q2: I am observing peaks with molecular ions higher than that of this compound. What are the likely culprits?

A2: Peaks with higher molecular weights suggest over-chlorination. Common byproducts include tetrachloropropanes, tetrachloropropenes, and even pentachloropropanes. The isotopic pattern will be crucial for identification. For example, a compound with four chlorine atoms will show a complex isotopic cluster for the molecular ion (M, M+2, M+4, M+6, M+8).

Q3: My reaction mixture seems to have several isomers of dichloropropene. How can I differentiate them?

A3: While isomers of dichloropropene will have the same molecular weight (m/z 110 for the molecular ion with two 35Cl), their fragmentation patterns and GC retention times will differ. For example, 2,3-dichloro-1-propene (B165496) will likely show a prominent peak corresponding to the loss of a chlorine atom to form a stabilized allyl cation. Comparing your spectra to a library of known compounds is the most effective way to distinguish between them.

Q4: Can byproducts be formed from the dehydrochlorination of tetrachloropropane intermediates?

A4: Yes, this is a common side reaction. Tetrachloropropane intermediates can undergo dehydrochlorination to yield various isomers of trichloropropene, including your target compound, but also other isomers that will act as impurities in your final product.

Data Presentation: Potential Byproducts in this compound Synthesis

The following table summarizes potential byproducts, their molecular formulas, and their expected molecular ion (M+) peaks in mass spectrometry, considering the most abundant isotopes (12C, 1H, 35Cl).

Compound Name Molecular Formula Molecular Weight ( g/mol ) Expected Molecular Ion (M+) m/z (35Cl) Key Isotopic Peaks (m/z)
Target Product
This compoundC₃H₃Cl₃145.41144144, 146, 148
Starting Materials / Intermediates
Propyne (B1212725)C₃H₄40.0640N/A
1,2-DichloropropeneC₃H₄Cl₂110.97110110, 112, 114
2,3-Dichloro-1-propeneC₃H₄Cl₂110.97110110, 112, 114
1,3-Dichloro-1-propeneC₃H₄Cl₂110.97110110, 112, 114
Over-chlorination Byproducts
1,1,2,2-TetrachloropropaneC₃H₄Cl₄181.87180180, 182, 184, 186
1,2,2,3-TetrachloropropaneC₃H₄Cl₄181.87180180, 182, 184, 186
1,1,2,3-TetrachloropropeneC₃H₂Cl₄179.86178178, 180, 182, 184
1,1,2,3,3-PentachloropropaneC₃H₃Cl₅216.32214214, 216, 218, 220, 222

Experimental Protocols

Synthesis of this compound (Illustrative)

This protocol is based on the general principles of alkyne chlorination. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a thermometer, place a suitable solvent such as 1,1,2,2-tetrachloropropane.

  • Reaction Conditions: Heat the solvent to 60-80°C.

  • Reactant Addition: Bubble a mixture of propyne gas and chlorine gas (in a molar ratio of approximately 1:2 to 1:3) through the heated solvent. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Work-up: Once the desired conversion is achieved, stop the gas flow and allow the reaction mixture to cool to room temperature. The crude product can be purified by fractional distillation under reduced pressure.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless inlet at 250°C.

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.[1]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[1]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature: 230°C.[1]

    • Mass Range: Scan from m/z 35 to 300.

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential reaction pathways leading to the formation of this compound and its byproducts from propyne.

Reaction_Pathways Potential Reaction Pathways in this compound Synthesis propyne Propyne dichloropropene Dichloropropene Isomers propyne->dichloropropene + Cl2 trichloropropene This compound (Target Product) dichloropropene->trichloropropene + Cl2, -HCl tetrachloropropane Tetrachloropropane Isomers dichloropropene->tetrachloropropane + Cl2 pentachloropropane Pentachloropropane Isomers trichloropropene->pentachloropropane + Cl2 tetrachloropropane->trichloropropene - HCl tetrachloropropene Tetrachloropropene Isomers tetrachloropropane->tetrachloropropene - HCl

Caption: A simplified diagram showing the formation of the target product and potential byproducts through chlorination and dehydrochlorination reactions.

References

Stability of "1,2,3-Trichloro-1-propene" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,2,3-trichloro-1-propene under acidic and basic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at neutral pH?

Based on information for the closely related saturated compound, 1,2,3-trichloropropane, which has a hydrolysis half-life of approximately 44 years at pH 7, it can be inferred that this compound is also relatively stable in neutral aqueous solutions at ambient temperature.[1][2] However, the presence of the double bond may influence its reactivity.

Q2: How does this compound behave under acidic conditions?

Currently, there is limited specific data on the degradation of this compound under acidic conditions. Generally, chlorinated alkenes show greater stability in acidic to neutral environments compared to basic environments. Significant degradation under mild acidic conditions is not expected.

Q3: What happens to this compound under basic conditions?

This compound is expected to be unstable under basic conditions.[3] It will likely undergo degradation through mechanisms such as nucleophilic substitution and elimination reactions. The hydroxide (B78521) ion (OH⁻) can act as a nucleophile, attacking the carbon atoms bonded to chlorine.

Q4: What are the potential degradation products of this compound in a basic solution?

While specific studies on this compound are scarce, based on the reactions of similar chlorinated hydrocarbons, potential degradation products could include:

  • Allylic substitution products: Formation of chloro-allyl alcohols.

  • Elimination products: Further dehydrochlorination to form di- and monochlorinated propadienes or propynes.

  • Complete hydrolysis products: Under harsher conditions (e.g., high temperature and high base concentration), it might hydrolyze to form propionic acid or other oxygenated species. For instance, 1,1,1-trichloropropane reacts with aqueous potassium hydroxide to form propionic acid.

Q5: Are there any specific safety precautions I should take when working with this compound under basic conditions?

Yes. Due to its reactivity with bases, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood.[4] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction can be exothermic, so it is advisable to control the addition of base and to cool the reaction mixture if necessary. Be aware that the degradation can produce toxic fumes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly rapid degradation of this compound in a supposedly neutral solution. The solution may have become basic due to contamination or interaction with basic glassware.Check the pH of your solution. Ensure all glassware is thoroughly rinsed and neutralized before use. Use buffered solutions to maintain a stable pH.
Formation of multiple unknown products in a reaction under basic conditions. Complex degradation pathways, including substitution, elimination, and rearrangement reactions, are occurring simultaneously.Optimize reaction conditions (temperature, concentration of base, solvent) to favor the desired pathway. Use a lower temperature to reduce the rate of side reactions. Consider using a weaker base or a non-nucleophilic base if only elimination is desired.
Inconsistent reaction rates or product profiles between experiments. The stability of this compound can be sensitive to minor variations in experimental conditions. Water content in solvents can also affect the reaction.Standardize all experimental parameters, including temperature, stirring speed, and the rate of addition of reagents. Use dry solvents if water is suspected to interfere with the reaction.
Difficulty in analyzing the degradation products by GC-MS. The degradation products may be thermally unstable or not volatile enough for GC analysis. Some products might co-elute with the parent compound or other species.Use a derivatization agent to make the products more volatile and thermally stable. Optimize the GC temperature program and select a different column to improve separation. Consider using alternative analytical techniques like LC-MS.

Quantitative Data on Stability

Compound Condition Rate Constant Half-life Reference
1,2,3-TrichloropropaneNeutral (pH 7, 25 °C)1.8 x 10⁻⁶ hour⁻¹44 years[1][2]
1,2,3-TrichloropropaneBasic (pH > 9, 25 °C)9.9 x 10⁻⁴ M⁻¹ hour⁻¹Dependent on OH⁻ concentration[1][2]

Note: The presence of a double bond in this compound is expected to make it more susceptible to degradation, especially under basic conditions, compared to its saturated analog, 1,2,3-trichloropropane. Therefore, the actual half-life under basic conditions is likely to be significantly shorter.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Solutions

This protocol outlines a general procedure to determine the hydrolysis rate of this compound at different pH values.

1. Materials:

  • This compound (of known purity)

  • Buffered aqueous solutions (e.g., phosphate (B84403) buffers for pH 5, 7, and 9)

  • High-purity water

  • Quenching solution (e.g., a suitable acid to neutralize basic samples)

  • Internal standard for GC analysis (e.g., a stable chlorinated hydrocarbon not present in the sample)

  • Extraction solvent (e.g., hexane (B92381) or dichloromethane)

  • Glass vials with PTFE-lined septa

2. Procedure:

  • Prepare stock solutions of this compound in a water-miscible solvent (e.g., methanol) at a high concentration.

  • In separate temperature-controlled reaction vessels, add the buffered solutions.

  • Spike the buffered solutions with the this compound stock solution to achieve the desired initial concentration (typically in the low mg/L range).

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution (if necessary) and the internal standard.

  • Extract the this compound from the aqueous sample using the extraction solvent.

  • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound.

3. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time.

  • If the reaction follows first-order kinetics, the plot will be linear. The pseudo-first-order rate constant (k_obs) can be determined from the slope of the line (slope = -k_obs).

  • The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k_obs.

Visualizations

degradation_pathway_basic cluster_substitution Nucleophilic Substitution cluster_elimination Elimination (Dehydrochlorination) TCP This compound chloro_allyl_alcohol Chloro-allyl alcohol TCP->chloro_allyl_alcohol SN2' or SN2 dichloro_propadiene Dichloro-propadiene TCP->dichloro_propadiene E2 OH OH⁻ H2O H₂O experimental_workflow start Prepare buffered solutions (pH 5, 7, 9) spike Spike with this compound start->spike incubate Incubate at constant temperature spike->incubate sample Withdraw aliquots at time intervals incubate->sample quench Quench reaction and add internal standard sample->quench extract Extract with organic solvent quench->extract analyze Analyze by GC-MS extract->analyze end Determine rate constant and half-life analyze->end

References

Technical Support Center: Quenching Procedures for Reactions Involving 1,2,3-Trichloro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2,3-trichloro-1-propene. Given its hazardous properties, proper quenching and workup procedures are critical for safety and experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is an amber liquid that is flammable and may be absorbed through the skin.[1] Vapors are heavier than air, and contact with the liquid or vapor may cause irritation or burns.[1] It is incompatible with strong oxidizing and reducing agents, many amines, alkali metals, and bases.[1] Heating to decomposition can produce toxic fumes.[1] Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4]

Q2: My reaction involves a strong nucleophile (e.g., an amine, alkoxide, or organometallic reagent) with this compound. How should I quench the excess nucleophile?

A2: The choice of quenching agent depends on the nature of the nucleophile and the stability of your product.

  • For basic, non-protic nucleophiles (e.g., Grignard reagents, organolithiums): A common method is the slow, dropwise addition of a proton source at low temperature (e.g., 0 °C or -78 °C). Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is a standard choice for quenching organometallic reagents.[5] For less reactive nucleophiles, water or dilute acids can be used.

  • For basic, protic nucleophiles (e.g., amines, alkoxides): Quenching can often be achieved by adding water or a dilute aqueous acid solution (e.g., 1M HCl).[6] This will protonate the nucleophile, forming a salt that is typically soluble in the aqueous phase and can be removed during extraction.[5]

Q3: How do I safely handle and dispose of unreacted this compound after the reaction?

A3: Unreacted this compound must be treated as hazardous waste. The workup procedure should be designed to remove it from the product mixture. If the compound is in excess, it will be partitioned into the organic layer during aqueous extraction. This organic layer, along with any subsequent waste containing the compound, should be disposed of in an authorized hazardous or special waste collection container.[2] Do not dispose of it down the drain or in regular trash.[3]

Q4: An emulsion formed during the aqueous workup. How can I resolve this?

A4: Emulsions are common when working with chlorinated solvents or when basic solutions are used. To break an emulsion, try one of the following:

  • Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help force the separation of layers.[6]

  • Allow the mixture to stand for a longer period.

  • Gently swirl the separatory funnel instead of vigorous shaking.

  • If the emulsion persists, filter the mixture through a pad of Celite.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Violent or Exothermic Quench Quenching agent added too quickly; Reaction was not sufficiently cooled; Highly reactive unconsumed reagent.Always cool the reaction mixture (typically to 0 °C) before quenching. Add the quenching agent slowly and dropwise with vigorous stirring. Ensure adequate cooling capacity is available.
Product is Water-Soluble The product has polar functional groups (e.g., amines, carboxylic acids) that become charged at certain pH values.Adjust the pH of the aqueous layer to suppress the ionization of your product before extraction. For example, if your product is an amine, make the aqueous layer basic to extract it into the organic phase. If it's a carboxylic acid, make the aqueous layer acidic.
Low Product Yield After Workup Product degradation by quenching agent; Incomplete extraction; Emulsion formation leading to loss of material.Choose a quenching agent that is not reactive towards your product (e.g., use a mild acid like NH₄Cl instead of a strong acid). Perform multiple extractions (3x with smaller volumes is better than 1x with a large volume). Address emulsion issues as described in the FAQ.
Persistent Impurities in Product Ineffective washing during workup; Byproducts have similar solubility to the product.Use a sequence of washes to remove different types of impurities. A standard sequence is: 1) Water or dilute acid/base to remove salts and reactive reagents, 2) Water wash, 3) Brine wash to remove bulk water.[7] If impurities persist, further purification (e.g., column chromatography, distillation) is necessary.

Experimental Protocols

Protocol 1: General Quenching & Workup for Nucleophilic Substitution Reactions

This protocol provides a general guideline for a reaction where this compound is the electrophile and a nucleophile (e.g., an amine) is used.

  • Cooling: Once the reaction is deemed complete by monitoring (e.g., TLC, LC-MS), cool the reaction vessel in an ice-water bath to 0 °C.

  • Quenching: Slowly add a quenching solution dropwise with efficient stirring. For quenching excess amine, a dilute aqueous solution of HCl (e.g., 1M) is suitable.[6] Monitor for any temperature increase.

  • Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent for extraction (e.g., diethyl ether, ethyl acetate).

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (2x) to remove the protonated amine.[6]

      • Saturated aqueous sodium bicarbonate (NaHCO₃) (1x) to neutralize any remaining acid. Vent the separatory funnel frequently as CO₂ gas may be generated.[6]

      • Brine (1x) to remove dissolved water.[6]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

  • Purification: Further purify the crude product as necessary (e.g., column chromatography, distillation).

Visual Workflows

Decision Tree for Quenching Agent Selection

Quenching_Decision_Tree start Identify Excess Reagent reagent_type What is the nature of the excess reagent? start->reagent_type nucleophile Strong Nucleophile (e.g., R-MgX, R-Li, Amine) reagent_type->nucleophile Nucleophilic electrophile Excess this compound reagent_type->electrophile Electrophilic quench_nuc Quench with a proton source (e.g., sat. aq. NH4Cl, H2O, dilute acid) nucleophile->quench_nuc quench_elec Quench with a nucleophile (e.g., dilute aq. Na2S2O3, NaHSO3) electrophile->quench_elec

Caption: Decision process for selecting a suitable quenching agent.

General Experimental Workflow for Reaction Quenching

Quenching_Workflow start Reaction Complete cool Cool Reaction to 0 °C start->cool quench Slowly Add Quenching Agent cool->quench extract Dilute & Perform Aqueous Extraction quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Filter & Concentrate (Rotary Evaporator) dry->concentrate purify Purify Crude Product concentrate->purify end Isolated Product purify->end

Caption: Standard workflow from reaction completion to product isolation.

References

Validation & Comparative

Reactivity Showdown: 1,2,3-Trichloro-1-propene vs. Allyl Chloride in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated organic compounds is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides an in-depth comparison of the reactivity of 1,2,3-trichloro-1-propene and allyl chloride, focusing on nucleophilic substitution reactions. By examining their structural differences and the available experimental data, this document aims to provide a clear and objective resource for predicting and controlling their chemical behavior.

Executive Summary

Allyl chloride, a well-characterized monofunctional electrophile, exhibits significantly higher reactivity in nucleophilic substitution reactions compared to this compound. This heightened reactivity is attributed to the presence of a single, highly activated allylic chloride. In contrast, this compound possesses a more complex structure with both a less reactive allylic chloride (due to electronic effects of adjacent chlorine atoms) and two unreactive vinylic chlorides. While direct comparative kinetic data is scarce for this compound, its reactivity can be inferred from established principles of organic chemistry. This guide will delve into the structural and electronic factors governing their reactivity, present available experimental data, and provide detailed experimental protocols for representative nucleophilic substitution reactions.

Structural and Electronic Factors Influencing Reactivity

The reactivity of an alkyl halide in nucleophilic substitution reactions is primarily dictated by the nature of the carbon-halogen bond, the stability of the resulting carbocation intermediate (in SN1 reactions), and the steric hindrance around the reaction center (in SN2 reactions).

Allyl Chloride (3-chloro-1-propene):

  • Structure: Features a chlorine atom attached to an sp³-hybridized carbon adjacent to a carbon-carbon double bond. This arrangement is known as an allylic halide.

  • Reactivity: Allyl chloride is highly reactive towards both SN1 and SN2 reactions.

    • SN1 Reactivity: The carbocation intermediate formed upon departure of the chloride ion is an allyl cation, which is resonance-stabilized. This delocalization of the positive charge significantly lowers the activation energy for ionization.[1][2]

    • SN2 Reactivity: The transition state of an SN2 reaction involving an allylic halide is stabilized by the overlap of the p-orbitals of the incoming nucleophile and the leaving group with the π-system of the double bond.[3][4] This stabilization leads to a faster reaction rate compared to its saturated analog, n-propyl chloride.[1] In fact, allyl chloride reacts over 800 times faster than propyl chloride in SN2 reactions.[3]

This compound:

  • Structure: This molecule contains three chlorine atoms: one on an sp³-hybridized carbon (allylic position) and two on sp²-hybridized carbons (vinylic positions).

  • Reactivity: The reactivity of this compound is more complex due to the presence of different types of C-Cl bonds.

    • Vinylic Chlorides: The two chlorine atoms attached to the double bond are vinylic halides. Vinylic halides are generally unreactive in both SN1 and SN2 reactions.[3] The C-Cl bond is stronger due to the sp² hybridization of the carbon, and the formation of a vinylic carbocation is energetically unfavorable.

    • Allylic Chloride: The chlorine atom at the C-3 position is an allylic chloride. However, its reactivity is expected to be lower than that of allyl chloride due to the electronic effects of the two vinylic chlorine atoms. These electron-withdrawing groups can destabilize the developing positive charge in the transition state of both SN1 and SN2 reactions, thereby increasing the activation energy and slowing down the reaction rate.

The following diagram illustrates the key structural differences and their implications for reactivity.

G cluster_allyl Allyl Chloride Reactivity cluster_trichloro This compound Reactivity Allyl Allyl Chloride (CH₂=CHCH₂Cl) SN1_A Resonance-Stabilized Allyl Cation Allyl->SN1_A SN1 Pathway SN2_A Stabilized Transition State Allyl->SN2_A SN2 Pathway HighReactivity_A High Reactivity in Nucleophilic Substitution SN1_A->HighReactivity_A SN2_A->HighReactivity_A Trichloro This compound (ClCH=CClCH₂Cl) Allylic_Cl Allylic Chlorine (Reactive Site) Trichloro->Allylic_Cl Vinylic_Cl Vinylic Chlorines (Unreactive Sites) Trichloro->Vinylic_Cl ReducedReactivity Reduced Reactivity of Allylic Chloride Allylic_Cl->ReducedReactivity EWG Electron-Withdrawing Effect of Vinylic Chlorines Vinylic_Cl->EWG EWG->Allylic_Cl destabilizes transition state

Figure 1. Factors influencing the reactivity of Allyl Chloride and this compound.

Quantitative Data Comparison

PropertyAllyl ChlorideThis compoundReference(s)
Molecular Formula C₃H₅ClC₃H₃Cl₃[5],[6]
Molar Mass 76.52 g/mol 145.41 g/mol [5],[6]
Boiling Point 45 °C142 °C[5],[6]
Structure CH₂=CHCH₂ClClCH=CClCH₂Cl[5],[6]
Type of Halides Allylic1 Allylic, 2 Vinylic[3]
Reactivity in SN reactions HighLow (at the allylic position)[3],[1]
Metabolic Activation Hydrolytic-oxidative pathwayHydrolytic-oxidative and epoxidative pathways[6]

Experimental Protocols

Detailed experimental protocols for nucleophilic substitution reactions of allyl chloride are well-documented. For this compound, a representative protocol is provided based on general procedures for less reactive alkyl halides.

Hydrolysis of Allyl Chloride

This protocol is adapted from a patented procedure for the hydrolysis of allyl halides.[7]

Objective: To synthesize allyl alcohol from allyl chloride via hydrolysis.

Materials:

  • Allyl chloride

  • Aqueous sodium carbonate solution (e.g., 5 wt%)

  • Reaction vessel equipped with a reflux condenser, stirrer, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Charge the reaction vessel with the aqueous sodium carbonate solution.

  • Heat the solution to a temperature between 80-100°C.

  • Slowly add allyl chloride to the heated solution via the dropping funnel while stirring vigorously to ensure good mixing.

  • Maintain the reaction mixture at the specified temperature and continue stirring for a period of 3 to 6 hours.[7] The progress of the reaction can be monitored by measuring the formation of chloride ions in the aqueous phase.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the organic layer, which contains the allyl alcohol, from the aqueous layer using a separatory funnel.

  • The crude allyl alcohol can be purified by distillation.

Expected Outcome: The patent reports that under similar conditions (though with a wetting agent), 84% of the allyl chloride reacted after 3 hours to form a solution containing 9% allyl alcohol.[7]

Hypothetical Nucleophilic Substitution of this compound with Sodium Methoxide (B1231860)

This hypothetical protocol is designed for comparative purposes and is based on standard procedures for SN2 reactions with less reactive substrates.

Objective: To synthesize 3-methoxy-1,2-dichloro-1-propene from this compound.

Materials:

  • This compound

  • Sodium methoxide

  • Anhydrous methanol (B129727) (solvent)

  • Reaction flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound in anhydrous methanol.

  • Add sodium methoxide to the solution. Due to the expected lower reactivity, a molar excess of the nucleophile may be required.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., 12-24 hours), monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction has reached completion (or no further conversion is observed), cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Resuspend the residue in diethyl ether and wash with water to remove any remaining sodium methoxide and other inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Outcome: The reaction is expected to proceed slower than the corresponding reaction with allyl chloride. The primary product would be the result of substitution at the allylic position, yielding 3-methoxy-1,2-dichloro-1-propene. Due to the deactivating effect of the vinylic chlorines, forcing conditions (higher temperature, longer reaction time, and excess nucleophile) would likely be necessary to achieve a reasonable yield.

G cluster_allyl_exp Experimental Workflow: Hydrolysis of Allyl Chloride cluster_trichloro_exp Hypothetical Workflow: Methoxylation of this compound start_A Start: Allyl Chloride + Aqueous Na₂CO₃ heat_A Heat to 80-100°C start_A->heat_A react_A React for 3-6 hours heat_A->react_A cool_A Cool to RT react_A->cool_A separate_A Separate Layers cool_A->separate_A distill_A Distill to Purify separate_A->distill_A end_A End: Allyl Alcohol distill_A->end_A start_T Start: this compound + NaOCH₃ in Methanol reflux_T Reflux for 12-24 hours start_T->reflux_T evaporate_T Evaporate Solvent reflux_T->evaporate_T extract_T Aqueous Workup evaporate_T->extract_T purify_T Column Chromatography extract_T->purify_T end_T End: 3-methoxy-1,2-dichloro-1-propene purify_T->end_T

Figure 2. Comparative experimental workflows for nucleophilic substitution.

Conclusion

References

A Comparative Guide to the Synthesis of 1,2,3-Trichloro-1-propene and 1,1,3-Trichloro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic routes to two constitutional isomers of trichloropropene: 1,2,3-trichloro-1-propene and 1,1,3-trichloro-1-propene. While both are chlorinated alkenes with applications as chemical intermediates, their synthesis presents distinct pathways, starting materials, and challenges, particularly concerning regioselectivity. This document summarizes available experimental data, details key synthetic protocols, and visualizes the reaction workflows.

Introduction

This compound and 1,1,3-trichloro-1-propene are isomers with the molecular formula C₃H₃Cl₃. Their distinct chlorine substitution patterns on the propene backbone result in different chemical properties and reactivities, influencing their utility in organic synthesis. This compound is utilized as an intermediate in the production of herbicides, while 1,1,3-trichloro-1-propene serves as a precursor in the synthesis of fluorocarbons. This guide explores the common synthetic methodologies for each isomer, providing a basis for selecting the appropriate compound and synthetic strategy for specific research and development needs.

Data Presentation: Synthesis Comparison

The following table summarizes the key differences in the synthesis of this compound and 1,1,3-trichloro-1-propene based on available literature.

ParameterThis compound1,1,3-Trichloro-1-propene
Primary Starting Material 1,2,3-Trichloropropane (B165214)1,1,1,3-Tetrachloropropane (B89638)
Alternative Starting Material Propyne3,3,3-Trichloro-1-propene (via isomerization)
General Reaction Type DehydrochlorinationDehydrochlorination, Isomerization
Key Challenge Achieving high regioselectivity to avoid formation of other isomers like 2,3-dichloro-1-propene (B165496).Controlling side reactions, such as the formation of higher boiling point compounds.
Reported Yield Variable, with potential for mixtures of products. A related reaction to produce 2,3-dichloro-1-propene reports up to 88% yield.[1]Up to 96.4% selectivity with high conversion (88.9 mol%).[2] Minimum 78% yield from isomerization.

Experimental Protocols

Synthesis of 1,1,3-Trichloro-1-propene via Dehydrochlorination of 1,1,1,3-Tetrachloropropane

This protocol is based on a liquid-phase dehydrochlorination method.

Materials:

  • 1,1,1,3-Tetrachloropropane (HCC-250fb)

  • Ferric chloride (FeCl₃), anhydrous

  • Deionized water

  • Hastelloy shaker tube or similar pressure reactor

  • Gas chromatograph-mass spectrometer (GC/MS) for analysis

Procedure:

  • Charge a Hastelloy shaker tube with 1,1,1,3-tetrachloropropane (e.g., 100.3 g).

  • Add a catalytic amount of anhydrous ferric chloride (e.g., 0.076 g).

  • To improve selectivity and inhibit the formation of high-boiling byproducts, a small amount of deionized water (e.g., 0.11 g) can be added.

  • Seal the reactor and heat to a temperature of at least 175°C while shaking or stirring.

  • Maintain the reaction at this temperature for a sufficient time to achieve the desired conversion (e.g., 6 hours for ~89% conversion).

  • Cool the reactor to room temperature.

  • Carefully vent the hydrogen chloride (HCl) gas produced during the reaction.

  • The resulting organic product mixture is washed with water.

  • Analyze the organic phase by GC/MS to determine the conversion of the starting material and the selectivity for 1,1,3-trichloro-1-propene.

Expected Outcome: Following a similar procedure, a conversion of 88.9 mol% of 1,1,1,3-tetrachloropropane was achieved with a selectivity of 96.4 mol% for 1,1,3-trichloro-1-propene.[2]

Synthesis of this compound via Dehydrochlorination of 1,2,3-Trichloropropane

Detailed, high-yield, and highly selective protocols for the synthesis of this compound are less explicitly documented in readily available literature, with challenges in controlling regioselectivity. The following is a general procedure based on the principle of dehydrochlorination.

Materials:

  • 1,2,3-Trichloropropane

  • A suitable base (e.g., sodium hydroxide, potassium hydroxide, or an amine)

  • A suitable solvent (e.g., ethanol, or a phase-transfer catalyst system)

Procedure:

  • Dissolve 1,2,3-trichloropropane in a suitable solvent.

  • Add the base to the reaction mixture. The choice of base and reaction conditions (temperature, reaction time) is crucial for maximizing the yield of the desired isomer.

  • Heat the reaction mixture to promote the elimination of HCl.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC).

  • Upon completion, cool the mixture, neutralize any excess base, and extract the product with an organic solvent.

  • Wash the organic layer with water and dry it over an anhydrous salt (e.g., MgSO₄).

  • Purify the product by distillation.

Note: The dehydrochlorination of 1,2,3-trichloropropane can potentially yield a mixture of isomers, including this compound, 2,3-dichloro-1-propene, and others.[1] Optimization of the reaction conditions is necessary to achieve high selectivity for this compound.

Mandatory Visualization

Synthesis Pathways of Trichloropropene Isomers

Synthesis_Pathways TCP_1113 1,1,1,3-Tetrachloropropane TCP_113 1,1,3-Trichloro-1-propene TCP_1113->TCP_113 Dehydrochlorination (FeCl₃, heat) TCP_333 3,3,3-Trichloro-1-propene TCP_333->TCP_113 Isomerization TCP_123 1,2,3-Trichloropropane TCP_123_propene This compound TCP_123->TCP_123_propene Dehydrochlorination (Base) Propyne Propyne Propyne->TCP_123_propene Chlorination Logical_Relationship cluster_113 Synthesis of 1,1,3-Trichloro-1-propene cluster_123 Synthesis of this compound precursor_1113 1,1,1,3-Tetrachloropropane product_113 1,1,3-Trichloro-1-propene precursor_1113->product_113 Dehydrochlorination precursor_333 3,3,3-Trichloro-1-propene precursor_333->product_113 Isomerization precursor_123 1,2,3-Trichloropropane product_123 This compound precursor_123->product_123 Dehydrochlorination precursor_propyne Propyne precursor_propyne->product_123 Chlorination

References

Navigating Stereoselectivity in Addition Reactions: A Comparative Guide for 1,2,3-Trichloro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemical outcomes of chemical reactions is paramount. The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. This guide provides a comparative analysis of the stereoselectivity in addition reactions of 1,2,3-trichloro-1-propene, an electron-deficient alkene, benchmarked against simpler alkenes. We delve into the governing principles of electrophilic and free-radical additions, supported by established mechanistic pathways and comparative data.

Executive Summary

Addition reactions to the carbon-carbon double bond of this compound are characterized by distinct stereochemical and regiochemical outcomes, largely influenced by the strong electron-withdrawing effects of the chlorine substituents. In contrast to simple alkenes like propene, the electronic nature of this compound dictates the stability of intermediates, leading to predictable, yet often different, stereoselective pathways. This guide will explore these differences through the lens of common addition reactions, providing a framework for predicting and controlling the stereochemistry of the resulting products.

Comparison of Stereoselectivity in Key Addition Reactions

The stereoselectivity of an addition reaction—whether it proceeds via syn-addition (addition to the same face of the double bond), anti-addition (addition to opposite faces), or a mixture of both—is determined by the reaction mechanism. The electronic properties of the alkene substrate play a crucial role in influencing this mechanism.

ReactionReagentsTypical Alkene (e.g., Propene)This compound (Predicted)Stereoselectivity Rationale
Electrophilic Halogenation Br₂, Cl₂Predominantly anti-additionPredominantly anti-additionFormation of a cyclic halonium ion intermediate blocks one face of the alkene, forcing the nucleophilic halide to attack from the opposite side.[1][2]
Electrophilic Hydrohalogenation HCl, HBrMixture of syn- and anti-additionLikely a mixture of syn- and anti-addition, with regioselectivity being the dominant factor.The reaction proceeds through a carbocation intermediate which is planar, allowing for attack from either face.[3] For 1,2,3-trichloropropene, the stability of the carbocation is significantly influenced by the inductive effects of the chlorine atoms.
Free-Radical Addition of HBr HBr, ROOR (peroxide)Not stereoselective; mixture of syn- and anti-additionNot stereoselective; mixture of syn- and anti-additionThe reaction proceeds through a planar radical intermediate, which can be attacked from either face with similar probability.[4][5]

In-Depth Analysis of Reaction Mechanisms and Stereochemical Control

Electrophilic Halogenation: A Case for Anti-Addition

The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) to alkenes is a classic example of a stereospecific reaction. The generally accepted mechanism involves the formation of a cyclic halonium ion intermediate.

  • For a simple alkene like propene: The bromine molecule becomes polarized as it approaches the electron-rich double bond. The π electrons of the alkene attack the electrophilic bromine atom, displacing a bromide ion and forming a bridged bromonium ion. This intermediate shields one face of the original double bond. The subsequent nucleophilic attack by the bromide ion occurs from the opposite face (back-side attack), resulting in overall anti-addition.[1][2]

  • For this compound: The same principle of a cyclic halonium ion intermediate is expected to apply. The electron-withdrawing chlorine atoms decrease the nucleophilicity of the double bond, which may slow down the reaction rate compared to simple alkenes. However, the fundamental mechanism leading to anti-addition is anticipated to remain the same. The result would be the formation of a pair of enantiomers if the starting alkene is chiral, or a meso compound if the product has a plane of symmetry.

Experimental Workflow: Electrophilic Bromination

Below is a generalized experimental protocol for the bromination of an alkene.

experimental_workflow Reactants Alkene (e.g., this compound) + Bromine (Br₂) in an inert solvent (e.g., CCl₄) ReactionMixture Reaction Mixture (Stirred at controlled temperature) Reactants->ReactionMixture Workup Aqueous Workup (e.g., with Na₂S₂O₃ to quench excess Br₂) ReactionMixture->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer (e.g., with MgSO₄) Extraction->Drying Purification Purification (e.g., Column Chromatography or Distillation) Drying->Purification Analysis Stereochemical Analysis (NMR, GC-MS, Chiral HPLC) Purification->Analysis

Caption: Generalized workflow for electrophilic bromination of an alkene.

Electrophilic Hydrohalogenation: The Influence of Carbocation Stability

The addition of hydrogen halides (HX) to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. This is due to the formation of the more stable carbocation intermediate.

  • For propene: The addition of HBr proceeds through a secondary carbocation intermediate, which is more stable than the alternative primary carbocation. Since the carbocation is planar, the bromide ion can attack from either face, leading to a mixture of syn- and anti-addition products, resulting in a racemic mixture if a new stereocenter is formed.[3]

  • For this compound: The situation is more complex due to the powerful electron-withdrawing inductive effect of the chlorine atoms. A carbocation adjacent to a chlorine-bearing carbon would be significantly destabilized. For the related compound, 3,3,3-trichloropropene, the addition of HCl proceeds via an anti-Markovnikov fashion.[1] This is because the formation of a carbocation at the carbon adjacent to the CCl₃ group is highly unfavorable. A similar effect is expected for this compound, where the regioselectivity will be dictated by the formation of the least unstable carbocation. The stereoselectivity is still expected to be a mixture of syn and anti addition due to the planar nature of the carbocation intermediate.

Logical Pathway: Electrophilic Addition of HX to a Substituted Propene

logical_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Alkene R-CH=CH₂ Carbocation1 R-C⁺H-CH₃ (More Stable) Alkene->Carbocation1 Protonation (Favored) Carbocation2 R-CH₂-C⁺H₂ (Less Stable) Alkene->Carbocation2 Protonation (Disfavored) HX H-X Product_Major R-CHX-CH₃ (Major Product) Carbocation1->Product_Major Nucleophilic Attack by X⁻ Product_Minor R-CH₂-CH₂X (Minor Product) Carbocation2->Product_Minor Nucleophilic Attack by X⁻

Caption: Formation of carbocation intermediates in HX addition.

Free-Radical Addition of HBr: A Non-Stereoselective Pathway

In the presence of peroxides, the addition of HBr to alkenes proceeds via a free-radical mechanism, leading to anti-Markovnikov regioselectivity.

  • For propene: The reaction is initiated by the formation of a bromine radical, which then adds to the double bond to form the more stable radical intermediate (a secondary radical in this case). This radical then abstracts a hydrogen atom from HBr to give the final product. The intermediate radical is planar, and therefore, the subsequent hydrogen abstraction can occur from either face, leading to a mixture of syn- and anti-addition products and thus no overall stereoselectivity.[4][5]

  • For this compound: The free-radical addition of HBr is also expected to be non-stereoselective for the same reason. The regioselectivity will be determined by the stability of the intermediate radical, which is influenced by the chlorine substituents. The bromine radical will add to the double bond to form the most stable carbon radical.

Conclusion

The stereoselectivity of addition reactions to this compound is a nuanced interplay of reaction mechanism and the electronic properties of the substrate. While electrophilic halogenation is predicted to proceed with a high degree of anti-stereoselectivity, mirroring the behavior of simple alkenes, hydrohalogenation and free-radical addition of HBr are expected to be non-stereoselective. The pronounced electron-withdrawing nature of the chloro-substituents primarily governs the regiochemical outcome of these reactions, a critical consideration for synthetic planning. For professionals in drug development and chemical research, a thorough understanding of these principles is essential for the rational design and synthesis of complex molecules with defined stereochemistry. Further experimental investigation is warranted to quantify the diastereomeric and enantiomeric ratios for these reactions, providing a more detailed and predictive model for the reactivity of this versatile substrate.

References

Efficacy of "1,2,3-Trichloro-1-propene" as a synthetic building block versus other C3 synthons

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, C3 synthons, which introduce a three-carbon unit, are fundamental components in the synthesis of a wide array of organic molecules, including pharmaceuticals and materials. This guide provides a comparative analysis of the efficacy of 1,2,3-trichloro-1-propene as a C3 synthon against other commonly employed three-carbon building blocks, namely acrolein and acrylic acid derivatives.

This compound is a halogenated alkene whose reactivity is characterized by the presence of three electron-withdrawing chlorine atoms. This electronic feature renders the double bond electron-deficient, making it a potent electrophile in various reactions. Its utility is particularly notable in cycloaddition reactions for the formation of carbo- and heterocyclic frameworks, as well as in nucleophilic substitution reactions. This guide will delve into a data-driven comparison of its performance, present detailed experimental protocols for key transformations, and visualize the underlying reaction pathways.

Comparative Analysis of C3 Synthons

The utility of a synthetic building block is best assessed through a direct comparison of its performance in key chemical transformations against established alternatives. This section provides a quantitative comparison of this compound with acrolein and methyl acrylate (B77674), a representative acrylic acid derivative.

Physical and Chemical Properties

A fundamental understanding of the physical and chemical properties of a synthon is crucial for its effective application in synthesis. The following table summarizes key properties of the C3 synthons under comparison.

PropertyThis compoundAcroleinMethyl Acrylate
Molecular Formula C₃H₃Cl₃[1][2]C₃H₄OC₄H₆O₂
Molecular Weight 145.41 g/mol [1][2]56.06 g/mol 86.09 g/mol
Boiling Point 142 °C52.7 °C80 °C
Density 1.414 g/cm³0.839 g/cm³0.956 g/cm³
Solubility Insoluble in water; soluble in ethanol (B145695) and chloroform.Soluble in water, ethanol, and ether.Sparingly soluble in water; soluble in most organic solvents.
Key Reactive Feature Electron-deficient alkene, allylic chlorideα,β-Unsaturated aldehydeα,β-Unsaturated ester
Performance in [4+2] Cycloaddition (Diels-Alder) Reactions

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The electron-deficient nature of all three C3 synthons makes them excellent dienophiles. The table below presents a comparative overview of their performance in a representative Diels-Alder reaction with cyclopentadiene.

Note: Specific experimental data for the Diels-Alder reaction of this compound is limited in the readily available literature. The data presented here is based on the reactivity of the closely related and similarly electron-deficient 1,1,3,3-tetrachloroprop-1-ene (B94948) as a predictive measure.[3]

DieneC3 Synthon (Dienophile)Reaction ConditionsPredicted Yield (%)Predicted Regio/Stereoselectivity
Cyclopentadiene1,1,3,3-Tetrachloroprop-1-eneToluene, 110-130 °C, 24-48 h[3]70-90[3]Predominantly endo[3]
CyclopentadieneAcroleinNeat, room temperature~90Predominantly endo
CyclopentadieneMethyl AcrylateNeat, room temperature to 100 °C~85Predominantly endo
Performance in [3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are a cornerstone for the synthesis of five-membered heterocycles. The electrophilic nature of the C3 synthons makes them suitable dipolarophiles. The following table compares their reactivity with a representative 1,3-dipole, such as a nitrile oxide.

Note: The data for the trichloropropene derivative is based on studies with the analogous 3,3,3-trichloro-1-nitroprop-1-ene, which exhibits similar electrophilicity.[4]

1,3-DipoleC3 Synthon (Dipolarophile)Reaction ConditionsYield (%)Regioselectivity
Aryl Nitrile Oxide3,3,3-Trichloro-1-nitroprop-1-eneToluene, room temperature~45[4]High[4]
Benzonitrile OxideAcroleinEther, room temperature~80High
Benzonitrile OxideMethyl AcrylateBenzene, reflux~85High
Performance in Nucleophilic Addition/Substitution Reactions

The presence of an allylic chloride in this compound allows for nucleophilic substitution, while the α,β-unsaturated carbonyl system in acrolein and methyl acrylate facilitates Michael (1,4-conjugate) addition.

NucleophileC3 SynthonReaction TypeReaction ConditionsProduct TypeYield (%)
Benzylamine2-Chloro-3-(2-methoxyphenyl)-1-propeneNucleophilic SubstitutionAcetonitrile, room temp, 12-24h[5]Allylic amineGood (Specific yield not provided)[5]
PiperidineAcroleinMichael AdditionEthanol, 0 °C to room temperatureβ-Amino aldehyde>90
Sodium thiophenoxideMethyl AcrylateMichael AdditionMethanol, room temperatureβ-Thioether ester~95

Experimental Protocols

This section provides detailed methodologies for the key reactions discussed above. These protocols are intended as a general guide and may require optimization for specific substrates.

Protocol 1: General Procedure for a [4+2] Cycloaddition (Diels-Alder) Reaction

Objective: To synthesize a six-membered ring via a Diels-Alder reaction between a diene and a C3 synthon (dienophile).

Materials:

  • Diene (e.g., cyclopentadiene, freshly cracked) (1.0 eq)

  • Dienophile (this compound, acrolein, or methyl acrylate) (1.1 eq)

  • Solvent (e.g., toluene, dichloromethane, or neat)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Stirring apparatus

  • Cooling bath (if necessary)

  • Apparatus for workup and purification (separatory funnel, rotary evaporator, chromatography equipment)

Procedure:

  • In a clean, dry reaction vessel, dissolve the diene in the chosen solvent (if not running neat).

  • If the reaction is exothermic, cool the solution in an ice bath.

  • Slowly add the dienophile to the stirred solution of the diene.

  • Allow the reaction to stir at the appropriate temperature (from room temperature to reflux, depending on the reactivity of the reactants) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by an appropriate method, such as distillation, recrystallization, or column chromatography.

Protocol 2: General Procedure for a [3+2] Cycloaddition Reaction

Objective: To synthesize a five-membered heterocycle via a [3+2] cycloaddition between a 1,3-dipole and a C3 synthon (dipolarophile).

Materials:

  • 1,3-dipole (e.g., an in situ generated nitrile oxide from an oxime and an oxidizing agent) (1.0 eq)

  • Dipolarophile (this compound, acrolein, or methyl acrylate) (1.2 eq)

  • Solvent (e.g., toluene, chloroform, or diethyl ether)

  • Base (if generating the dipole in situ, e.g., triethylamine)

  • Reaction vessel

  • Standard workup and purification equipment

Procedure:

  • Dissolve the precursor to the 1,3-dipole (e.g., an aldoxime) and the dipolarophile in the reaction solvent.

  • Add the base or oxidizing agent dropwise to the stirred solution to generate the 1,3-dipole in situ.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, filter off any precipitated salts.

  • Wash the filtrate with water and brine in a separatory funnel.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography or recrystallization.

Protocol 3: General Procedure for a Nucleophilic Substitution/Michael Addition Reaction

Objective: To perform a nucleophilic attack on the C3 synthon.

Materials:

  • Nucleophile (e.g., an amine, thiol, or enolate) (1.0 eq)

  • C3 Synthon (this compound for substitution; acrolein or methyl acrylate for Michael addition) (1.1 eq)

  • Solvent (e.g., acetonitrile, ethanol, or THF)

  • Base (if necessary, e.g., potassium carbonate or triethylamine)

  • Reaction vessel

  • Standard workup and purification equipment

Procedure for Nucleophilic Substitution with this compound:

  • Dissolve this compound and the nucleophile in the chosen solvent.

  • Add a base if required to deprotonate the nucleophile.

  • Stir the reaction at an appropriate temperature (room temperature to reflux) and monitor by TLC.

  • After completion, perform an aqueous workup to remove salts and excess reagents.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the product by chromatography or distillation.

Procedure for Michael Addition:

  • Dissolve the Michael acceptor (acrolein or methyl acrylate) in the solvent and cool in an ice bath.

  • Slowly add the nucleophile to the cooled solution. A catalyst (base or acid) may be required.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated ammonium (B1175870) chloride solution).

  • Perform an aqueous workup, extract the product, dry the organic layer, and concentrate.

  • Purify the 1,4-adduct as required.

Visualizing Reaction Pathways

To further understand the utility of these C3 synthons, it is instructive to visualize their behavior in key reactions. The following diagrams, generated using the DOT language, illustrate a general experimental workflow and the mechanisms of [3+2] cycloaddition and nucleophilic attack.

G cluster_workflow Experimental Workflow for Cycloaddition reagents Prepare Reactants (Diene/Dipole + C3 Synthon) dissolve Dissolve in Solvent reagents->dissolve reaction Reaction (Stirring, Heating/Cooling) dissolve->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor workup Aqueous Workup monitor->workup extract Extract Product workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify Product (Chromatography, etc.) concentrate->purify product Isolated Product purify->product

A generalized experimental workflow for cycloaddition reactions.

G cluster_mechanism Mechanism of [3+2] Cycloaddition reactants 1,3-Dipole + Dipolarophile (e.g., this compound) ts Transition State (Concerted, Asynchronous) reactants->ts Polar Interaction cycloadduct Five-membered Heterocycle ts->cycloadduct Bond Formation

The concerted, polar mechanism of a [3+2] cycloaddition reaction.

G cluster_nucleophilic_attack Modes of Nucleophilic Attack cluster_trichloropropene This compound cluster_acrolein Acrolein tcp Cl-CH=C(Cl)-CH2Cl sn2 SN2 Product tcp->sn2 Direct Attack sn2prime SN2' Product tcp->sn2prime Allylic Rearrangement acr CH2=CH-CHO michael Michael Adduct (1,4-Addition) acr->michael

Comparison of nucleophilic attack on this compound versus acrolein.

References

Validating the Structure of 1,2,3-Trichloro-1-propene Derivatives: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. The structural characterization of halogenated alkenes, such as derivatives of 1,2,3-trichloro-1-propene, is critical in fields ranging from synthetic chemistry to materials science. The potential for various isomers (e.g., E/Z stereoisomers and regioisomers) adds a layer of complexity to their analysis. While several analytical techniques provide structural information, 2D Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the most powerful and definitive method for unambiguous structural assignment in solution.[1][2]

This guide provides an objective comparison of 2D NMR with alternative analytical techniques, supported by illustrative data and detailed experimental protocols for the structural elucidation of this compound derivatives.

Comparison of Analytical Techniques

While techniques like Mass Spectrometry (MS) and X-ray Crystallography provide valuable data, they have limitations compared to 2D NMR for the complete structural elucidation of solution-state molecules. MS provides molecular weight information but offers limited insight into the specific arrangement of atoms and stereochemistry.[3] X-ray crystallography yields high-resolution structural data but is entirely dependent on the ability to grow high-quality single crystals, which can be a significant bottleneck.[3][4] 2D NMR, however, excels at defining the complete covalent framework and relative stereochemistry of molecules in the solution phase, which is often more relevant to their behavior in biological systems.[3][5]

Feature2D NMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Primary Information Atomic connectivity (through-bond correlations), spatial proximity (through-space correlations), 3D structure in solution.[3][6]Molecular weight, elemental composition, fragmentation patterns.[3]High-resolution 3D structure in the solid state.[4]
Sample Requirements 5-10 mg dissolved in deuterated solvent (non-destructive).[1][3]Microgram to nanogram quantities (often destructive).[3]High-quality single crystal required.
Stereochemistry Excellent for determining relative stereochemistry (E/Z, cis/trans) via NOESY.[7]Generally not suitable for determining stereochemistry.Provides absolute stereochemistry in the solid state.
Isomer Distinction Unambiguously distinguishes between constitutional isomers and stereoisomers.Can distinguish isomers by fragmentation, but often challenging.Distinguishes all isomers if they crystallize separately.
Analysis Time Hours to days per sample.[3]Minutes per sample.[3]Days to weeks (including crystal growth).

Unraveling Molecular Connectivity with 2D NMR

Two-dimensional NMR experiments resolve the overlapping signals often found in complex 1D spectra by spreading them across a second frequency dimension.[6][8] This allows for the precise mapping of correlations between different nuclei, providing a clear picture of the molecular structure. For a substituted this compound, the following experiments are indispensable.

2D NMR ExperimentInformation Provided
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled through 2-3 bonds (nJHH), revealing the proton spin systems within the molecule.[1][6]
HSQC (Heteronuclear Single Quantum Coherence)Correlates each proton directly to the carbon it is attached to (1JCH), providing a definitive C-H assignment.[6][9]
HMBC (Heteronuclear Multiple Bond Correlation)Reveals correlations between protons and carbons over 2-4 bonds (nJCH), crucial for connecting different spin systems and identifying quaternary carbons.[6][9]
NOESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close to each other in space (< 5 Å), regardless of bonding. This is essential for determining stereochemistry, such as the E/Z configuration of the double bond.[3][7]

Illustrative Data: Hypothetical (E)-1,2,3-trichloro-4,4-dimethyl-1-pentene

To demonstrate the power of these techniques, let's consider the hypothetical molecule (E)-1,2,3-trichloro-4,4-dimethyl-1-pentene.

Structure:

Predicted ¹H and ¹³C NMR Data:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C16.5128.0
C25.9135.0
C34.875.0
C4-40.0
C5 (and equivalents)1.130.0

Summary of Key 2D NMR Correlations:

Correlation TypeFromToExpected ResultStructural Information
COSY H1 (6.5 ppm)H2 (5.9 ppm)Cross-peakH1 and H2 are on adjacent carbons (vicinal coupling).
H2 (5.9 ppm)H3 (4.8 ppm)Cross-peakH2 and H3 are on adjacent carbons.
HSQC H1 (6.5 ppm)C1 (128.0 ppm)Cross-peakH1 is directly attached to C1.
H2 (5.9 ppm)C2 (135.0 ppm)Cross-peakH2 is directly attached to C2.
H3 (4.8 ppm)C3 (75.0 ppm)Cross-peakH3 is directly attached to C3.
H5 (1.1 ppm)C5 (30.0 ppm)Cross-peakThe methyl protons are attached to the methyl carbons.
HMBC H1 (6.5 ppm)C2, C3Cross-peaksConnects the C1-H1 group to the rest of the carbon backbone.
H3 (4.8 ppm)C2, C4, C5Cross-peaksConfirms the connectivity around the chiral center and links it to the t-butyl group.
H5 (1.1 ppm)C3, C4Cross-peaksConfirms the position of the t-butyl group relative to C3.
NOESY H1 (6.5 ppm)H3 (4.8 ppm)Strong Cross-peakIndicates that H1 and H3 are on the same side of the double bond, confirming the E-isomer configuration.

Experimental Protocols

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Ensure the solution is homogeneous. Vortex briefly if necessary.

2. NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum to determine the chemical shift range and assess sample concentration and purity.

    • Optimize spectral width (SW), number of scans (NS), and relaxation delay (d1).

  • COSY (Correlation Spectroscopy):

    • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

    • Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals identified in the 1D spectrum.

    • Typically, acquire 256-512 increments in the t1 dimension.

    • Set the number of scans per increment (e.g., 4-16) to achieve an adequate signal-to-noise ratio.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Set the F2 (¹H) spectral width as determined from the 1D proton spectrum.

    • Set the F1 (¹³C) spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).

    • The experiment is optimized for one-bond C-H coupling constants (¹JCH), typically around 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set the F2 (¹H) and F1 (¹³C) spectral widths as for the HSQC experiment.

    • The key parameter is the long-range coupling delay, which is optimized for a range of coupling constants (nJCH), typically set to a value corresponding to 8-10 Hz.[9]

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction to obtain the final 2D spectrum.

Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of piecing together the structural puzzle using various NMR data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_analysis Data Analysis & Structure Determination Sample Purified Derivative (5-10 mg) NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Exp1D 1D NMR (¹H, ¹³C) Spectrometer->Exp1D Exp2D 2D NMR (COSY, HSQC, HMBC, NOESY) Spectrometer->Exp2D Processing Data Processing (FT, Phasing) Exp1D->Processing Exp2D->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Final Validated Structure Interpretation->Structure

Caption: Experimental workflow for 2D NMR analysis.

logical_relationship cluster_inputs Experimental Data cluster_deductions Structural Deductions H1_NMR ¹H NMR (Chemical Shifts, Multiplicity) Fragments Identify Spin Systems & C-H Pairs H1_NMR->Fragments C13_NMR ¹³C NMR (Chemical Shifts) C13_NMR->Fragments COSY COSY (H-H Connectivity) COSY->Fragments defines H-H chains HSQC HSQC (Direct C-H Attachment) HSQC->Fragments links C to H HMBC HMBC (Long-Range C-H Connectivity) Backbone Assemble Carbon Backbone & Connect Fragments HMBC->Backbone connects fragments NOESY NOESY (Through-Space H-H Proximity) Stereochem Determine Relative Stereochemistry NOESY->Stereochem defines E/Z config. Fragments->Backbone Final_Structure Unambiguous 3D Structure Backbone->Final_Structure Stereochem->Final_Structure

Caption: Logical workflow for structural elucidation.

Conclusion

For the definitive structural validation of this compound derivatives, 2D NMR spectroscopy is an unparalleled analytical tool.[1][8] The synergistic use of COSY, HSQC, HMBC, and NOESY experiments provides a complete and detailed picture of atomic connectivity and three-dimensional arrangement in solution. This level of detail is essential for confirming synthetic outcomes, understanding reaction mechanisms, and ensuring the structural integrity of novel chemical entities in research and development. While other techniques provide complementary information, 2D NMR stands as the gold standard for the comprehensive structural elucidation of complex organic molecules.

References

Comparative analysis of the toxicity of different trichloropropene isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of various trichloropropene isomers. Due to the limited availability of public data for some isomers, this document focuses on the most well-studied compounds, particularly 1,2,3-trichloropropane (B165214), and presents available data for other isomers to the extent possible. All quantitative data is summarized for ease of comparison, and detailed experimental protocols for key toxicity assays are provided.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for different trichloropropene isomers. It is important to note that there are significant data gaps for several isomers, preventing a complete direct comparison.

IsomerCAS NumberOral LD50 (Rat)Inhalation ToxicityDermal LD50GenotoxicityCarcinogenicity
1,1,2-Trichloropropene 598-77-6Data not availableLCLo (rat) = 3,500 ppm/6hr[1]Data not availableData not availableData not available
1,1,3-Trichloropropene 2567-14-8"Harmful if swallowed" (GHS Category 4)[2] - No specific value found.Data not availableData not availablePositive in human lymphocytes (micronucleus test)Data not available
1,2,3-Trichloropropene 96-19-5Data not availableIrritant, caused somnolence in rats at 36 ppm for 6 hours[3]Data not availableData not availableData not available
2,3,3-Trichloropropene 2039-86-3Data not availableData not availableData not availableData not availableData not available
3,3,3-Trichloropropene 2233-00-3"Harmful if swallowed" (GHS Category 4)[4] - No specific value found.Data not availableData not availableData not availableData not available
1,2,3-Trichloropropane 96-18-4150 - 505 mg/kg[5][6][7][8]LC50 (rat) ≈ 500 ppm (4-6 hours)[7]836 mg/kg (rat)[7], 2,458 mg/kg (rabbit)[7]Positive in various in vitro and in vivo assaysReasonably anticipated to be a human carcinogen[3]

Note: 1,2,3-Trichloropropane is included as a structurally related and well-studied compound for reference.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) for acute oral toxicity testing.

Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

This method is used to estimate the LD50 of a substance with a smaller number of animals compared to traditional methods.

1. Principle: A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased by a constant factor. If the animal dies, the dose for the next animal is decreased by the same factor. This sequential dosing continues until a stopping criterion is met, allowing for the calculation of the LD50 using the maximum likelihood method.

2. Test Animals:

  • Species and Strain: Typically, young adult rats of a commonly used laboratory strain are employed.

  • Sex: Usually, females are used as they are often slightly more sensitive.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature and humidity for at least 5 days to acclimatize.

3. Dosing and Administration:

  • Fasting: Animals are fasted (food, but not water) overnight before dosing.

  • Vehicle: The test substance is dissolved or suspended in a suitable vehicle (e.g., corn oil, water). If a vehicle other than water is used, its potential toxicity should be known.

  • Administration: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume administered is generally kept low (e.g., not exceeding 1 mL/100g body weight for rodents).

4. Observation:

  • Duration: Animals are observed for at least 14 days.

  • Frequency: Special attention is given during the first 4 hours after dosing, with periodic observations during the first 24 hours, and daily thereafter.

  • Parameters: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior patterns. The time of death, if it occurs, is recorded. Body weight is measured weekly.

5. Data Analysis: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes at the different dose levels.

Visualizations

Metabolic Pathway of 1,2,3-Trichloropropane

The following diagram illustrates the proposed metabolic pathways of 1,2,3-trichloropropane, which involve both cytochrome P450 oxidation and glutathione (B108866) conjugation, leading to the formation of reactive intermediates and subsequent detoxification products.

TCP 1,2,3-Trichloropropane P450 Cytochrome P450 Oxidation TCP->P450 Oxidative Dehalogenation GST Glutathione-S-Transferase (GST) TCP->GST Conjugation Dichloroacetone 1,3-Dichloroacetone P450->Dichloroacetone Dichloropropanol 2,3-Dichloropropanol P450->Dichloropropanol GSH_conjugate Glutathione Conjugate GST->GSH_conjugate Episulfonium Reactive Episulfonium Ion GSH_conjugate->Episulfonium Mercapturic_acid Mercapturic Acid Derivatives GSH_conjugate->Mercapturic_acid DNA_adducts DNA Adducts Episulfonium->DNA_adducts Excretion Urinary Excretion Mercapturic_acid->Excretion Toxicity Toxicity / Carcinogenicity DNA_adducts->Toxicity

Proposed metabolic pathways of 1,2,3-trichloropropane.
Experimental Workflow for Acute Oral Toxicity (OECD 425)

This diagram outlines the decision-making process in the Up-and-Down Procedure for acute oral toxicity testing.

start Start: Dose first animal (best estimate of LD50) observe Observe animal for 48h start->observe outcome Outcome? observe->outcome stopping_criteria Stopping criteria met? observe->stopping_criteria increase_dose Increase dose for next animal outcome->increase_dose Survival decrease_dose Decrease dose for next animal outcome->decrease_dose Death next_animal Dose next animal increase_dose->next_animal decrease_dose->next_animal next_animal->observe stopping_criteria->next_animal No calculate Calculate LD50 (Maximum Likelihood Method) stopping_criteria->calculate Yes

Workflow for the Acute Oral Toxicity Up-and-Down Procedure (OECD 425).

Summary of Toxic Effects

  • 1,2,3-Trichloropropane: This is the most studied compound among its isomers and is a multisite carcinogen in rodents.[3] It is genotoxic and causes a range of non-cancer health effects, including damage to the liver, kidneys, and respiratory system.[9] Acute oral toxicity is high, with LD50 values in rats ranging from 150 to 505 mg/kg.[5][6][7][8]

  • 1,1,2-Trichloropropene: Limited data suggests it is toxic upon inhalation, with a lowest published lethal concentration (LCLo) of 3,500 ppm for 6 hours in rats.[1]

  • 1,1,3-Trichloropropene: Classified as "Harmful if swallowed," indicating moderate acute oral toxicity.[2] It has also been shown to be genotoxic in an in vitro study using human lymphocytes.

  • 1,2,3-Trichloropropene: This isomer is described as an irritant and may cause burns upon contact.[3] Inhalation exposure in rats caused somnolence.[3]

  • 2,3,3-Trichloropropene and 3,3,3-Trichloropropene: There is a significant lack of publicly available toxicity data for these isomers. 3,3,3-Trichloropropene is classified as "Harmful if swallowed".[4]

Conclusion

The available data clearly indicate that 1,2,3-trichloropropane is a potent toxicant and carcinogen. Other trichloropropene isomers for which data exists also show evidence of toxicity, including inhalation toxicity and genotoxicity. However, the significant data gaps for several isomers preclude a comprehensive comparative analysis of their acute toxicity. Further research, particularly standardized acute oral toxicity studies, is needed to fully characterize and compare the toxicological profiles of all trichloropropene isomers. Researchers and drug development professionals should handle all trichloropropene isomers with caution, assuming a degree of toxicity in the absence of complete data.

References

A Comparative Analysis of Synthetic Routes to 1,2,3-Trichloro-1-propene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide benchmarking the synthesis of 1,2,3-trichloro-1-propene against alternative methods has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective comparison of various synthetic pathways, supported by available experimental data, to aid in methodology selection and process optimization.

The synthesis of this compound, a valuable chlorinated hydrocarbon intermediate, can be approached through several routes, each presenting distinct advantages and challenges in terms of yield, purity, and reaction conditions. This report details the primary methods for its synthesis and compares them with pathways for producing its isomers, which are often co-products or synthesized via related chemistry.

Comparative Performance of Synthesis Methods

The selection of a synthetic pathway for trichloropropenes is often a trade-off between starting material availability, desired isomer, and process efficiency. The following table summarizes quantitative data from published literature on various synthetic approaches.

ParameterMethod 1: Chlorination of Propyne (B1212725)Method 2: Dehydrochlorination of 1,1,1,3-Tetrachloropropane (B89638)Method 3: Isomerization of 3,3,3-trichloro-1-propene
Product(s) This compound (in a mixture)1,1,3-Trichloro-1-propene & 3,3,3-Trichloro-1-propene1,1,3-Trichloro-1-propene
Starting Material(s) Propyne (Methylacetylene), Chlorine1,1,1,3-Tetrachloropropane, Base3,3,3-Trichloro-1-propene
Reaction Type AdditionElimination (Dehydrochlorination)Isomerization
Catalyst/Reagent None specifiedAlkali metal hydroxide (B78521), Phase-transfer catalyst or Iron (vapor phase)Metal catalyst
Temperature 60-80°C30-50°C (liquid, PTC) or ≥ 175°C (liquid/vapor)Not specified
Yield 15 mole% in product mixtureTotal yield of isomers can be improved; Selectivity for 1,1,3-isomer can be ≥90-95%≥ 78%
Purity of Target Low (part of a complex mixture)High for the mixture of isomersHigh
Key Advantages Direct route to the 1,2,3-isomerGood yields and selectivity for other isomers are achievable.Efficiently converts a less stable isomer to a more stable one.
Key Disadvantages Low concentration of the desired product in the final mixture.Does not directly produce the 1,2,3-isomer.Requires the prior synthesis of the starting isomer.

Synthesis Pathways Overview

The following diagram illustrates the logical relationships between the different starting materials and the resulting trichloropropene isomers.

Synthesis_Pathways Propyne Propyne TCP_123_propene This compound Propyne->TCP_123_propene Chlorination TCP_123 1,2,3-Trichloropropane (B165214) Dichloropropene 2,3-Dichloroprop-1-ene TCP_123->Dichloropropene Dehydrochlorination TCP_1113 1,1,1,3-Tetrachloropropane TCP_113_propene 1,1,3-Trichloro-1-propene TCP_1113->TCP_113_propene Dehydrochlorination TCP_333_propene 3,3,3-Trichloro-1-propene TCP_1113->TCP_333_propene Dehydrochlorination TCP_333_propene->TCP_113_propene Isomerization

Caption: Synthetic routes to trichloropropene isomers.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Method 1: Synthesis of this compound via Chlorination of Propyne

This method involves the direct chlorination of propyne (methylacetylene).

  • Reaction Setup: A 100 ml solvent mixture of 50/50 mole% of 1,1,2,2-tetrachloropropane (B80383) and 1,2,2,3-tetrachloropropane (B86103) is heated in a water bath to maintain a temperature of 60-80°C. The reactor is equipped with a stirrer and a reflux column.

  • Procedure: Chlorine gas and methylacetylene gas, at a molar ratio of 4:1, are sparged into the heated solvent for 30 minutes. The reflux column is used to return the solvent, unreacted chlorine, and product to the reaction vessel.

  • Product Mixture: The resulting product mixture is expected to contain approximately 15 mole% this compound, 20 mole% 1,2,2,3-tetrachloropropane, and 65 mole% 1,1,2,2-tetrachloropropane. Further purification is required to isolate the desired product.

Method 2: Synthesis of 1,1,3-Trichloro-1-propene and 3,3,3-Trichloro-1-propene via Dehydrochlorination of 1,1,1,3-Tetrachloropropane

This process yields a mixture of trichloropropene isomers through the elimination of hydrogen chloride.

  • Liquid-Phase Dehydrochlorination with Phase-Transfer Catalyst:

    • Reaction Setup: A reaction vessel is charged with 1,1,1,3-tetrachloropropane and a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) or phosphonium (B103445) salt).

    • Procedure: The mixture is heated to a temperature between 30°C and 50°C. An aqueous solution of a base, such as an alkali metal hydroxide (e.g., NaOH or KOH), is then added while maintaining the temperature. The use of a phase-transfer catalyst facilitates the reaction between the organic substrate and the aqueous base.[1]

    • Work-up: The resulting mixture, containing 1,1,3-trichloro-1-propene and 3,3,3-trichloro-1-propene, can be washed with an acid and then water to remove the base and catalyst.[1]

  • High-Temperature Liquid-Phase Dehydrochlorination:

    • Reaction Setup: A suitable reactor (e.g., a Hastelloy shaker tube) is charged with 1,1,1,3-tetrachloropropane.

    • Procedure: The sealed reactor is heated to at least 175°C for a minimum of one hour. After the reaction, the vessel is cooled, and the byproduct, HCl gas, is vented.[2]

    • Product Profile: This method can achieve a high selectivity of over 90-95% for 1,1,3-trichloro-1-propene.[2]

Method 3: Synthesis of 1,1,3-Trichloro-1-propene via Isomerization

This method converts 3,3,3-trichloro-1-propene to the more stable 1,1,3-trichloro-1-propene.

  • Procedure: The mixture containing 3,3,3-trichloro-1-propene, obtained from the dehydrochlorination of 1,1,1,3-tetrachloropropane, is brought into contact with a metal catalyst to facilitate the isomerization to 1,1,3-trichloro-1-propene.[1] One study has reported that the experimental conditions for this type of isomerization have been optimized to achieve a minimum yield of 78% for this step.[3]

Concluding Remarks

The synthesis of this compound remains a challenge in terms of achieving high yield and purity directly. The chlorination of propyne offers a direct route but results in a complex mixture requiring significant downstream processing. In contrast, the synthesis of its isomers, particularly 1,1,3-trichloro-1-propene, is well-documented and can be achieved with high selectivity and yield through the dehydrochlorination of 1,1,1,3-tetrachloropropane, followed by isomerization if necessary. For researchers requiring this compound, further investigation into optimizing the chlorination of propyne or exploring novel catalytic dehydrochlorination routes from 1,2,3-trichloropropane may be warranted. For applications where other trichloropropene isomers are acceptable, the dehydrochlorination of 1,1,1,3-tetrachloropropane presents a more established and efficient synthetic strategy.

References

A Comparative Guide to 1,2,3-Trichloro-1-propene and Other Chlorinated Solvents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical parameter in chemical synthesis, capable of significantly influencing reaction outcomes. This guide provides a comparative overview of 1,2,3-trichloro-1-propene against other common chlorinated solvents—dichloromethane (B109758) (DCM), chloroform (B151607), and carbon tetrachloride—in various reaction types. The information presented is intended to assist researchers in making informed decisions for solvent selection based on physical properties, performance, and safety considerations.

Physicochemical Properties

A fundamental understanding of a solvent's physical properties is the first step in determining its suitability for a specific reaction. The following table summarizes key physicochemical data for this compound and other commonly used chlorinated solvents.

PropertyThis compoundDichloromethane (DCM)ChloroformCarbon Tetrachloride
Molecular Formula C₃H₃Cl₃CH₂Cl₂CHCl₃CCl₄
Molecular Weight ( g/mol ) 145.41[1]84.93[2]119.38[3]153.82[4]
Boiling Point (°C) 142[5]39.6[2][6]61.2[7][8]76.72[4]
Melting Point (°C) --96.7[2][6]-63.5[8]-22.92[4]
Density (g/cm³ at 20°C) 1.414[5]1.3266[2][6]1.48[7]1.5867[4]
Solubility in Water Insoluble[5]Slightly solubleSlightly soluble[7][8][9]Insoluble[10]
Vapor Pressure (mmHg at 20°C) -350[11]158.4[3]91.3[12]

Performance in Specific Reaction Types

Due to a lack of direct comparative studies in the scientific literature, this section provides an overview of the general applicability of these solvents in key reaction classes. The information is collated from various sources and aims to provide a logical basis for solvent selection.

Free-Radical Reactions

Free-radical reactions are often carried out in inert solvents that do not readily participate in the reaction. Carbon tetrachloride has historically been a common solvent for free-radical chlorinations due to its inertness. However, its high toxicity and environmental concerns have led to a significant decline in its use.

Dichloromethane and chloroform can also be used, but their C-H bonds are susceptible to abstraction by highly reactive radicals, which can lead to the formation of byproducts.

This compound, with its higher boiling point, could be advantageous for reactions requiring elevated temperatures to initiate radical formation. Its allylic protons might be susceptible to abstraction, a factor to consider depending on the specific radical species involved.

Experimental Protocol: General Procedure for Free-Radical Chlorination

A solution of the alkane substrate in the chosen chlorinated solvent (e.g., carbon tetrachloride, historically) is prepared in a reaction vessel equipped with a reflux condenser and a light source (e.g., a UV lamp) to initiate the reaction. A source of chlorine, such as chlorine gas or N-chlorosuccinimide (NCS), is added portion-wise or bubbled through the solution. The reaction mixture is irradiated and heated to reflux for a specified period. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The product is then purified by distillation or chromatography.

Electrophilic Additions

In electrophilic addition reactions to alkenes, the solvent can play a crucial role in stabilizing the carbocation intermediate. More polar solvents can stabilize the charged intermediate, potentially increasing the reaction rate.

Dichloromethane and chloroform are common solvents for these reactions due to their moderate polarity and ability to dissolve a wide range of organic compounds. Their relative inertness under many electrophilic conditions is also an advantage.

This compound's polarity is expected to be in a similar range to other chlorinated hydrocarbons. Its higher boiling point could be beneficial for reactions that are sluggish at the boiling points of DCM or chloroform.

Experimental Protocol: General Procedure for Electrophilic Bromination of an Alkene

The alkene is dissolved in the chlorinated solvent of choice (e.g., dichloromethane) in a flask protected from light. A solution of bromine in the same solvent is added dropwise to the alkene solution at a controlled temperature (often 0 °C or room temperature). The reaction is monitored by the disappearance of the bromine color. Upon completion, the reaction mixture is typically washed with an aqueous solution of sodium thiosulfate (B1220275) to remove excess bromine, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed in vacuo to yield the crude product, which can be further purified by recrystallization or chromatography.

Nucleophilic Substitutions

The polarity of the solvent is a key factor in nucleophilic substitution reactions. Polar aprotic solvents are known to accelerate Sₙ2 reactions, while polar protic solvents favor Sₙ1 reactions by stabilizing the carbocation intermediate.

Chlorinated solvents like dichloromethane and chloroform are considered polar aprotic and are frequently used for Sₙ2 reactions. They are good at dissolving the substrates and many nucleophiles, while not strongly solvating the nucleophile, thus maintaining its reactivity.

The suitability of this compound for nucleophilic substitution reactions would depend on its polarity and its potential to react with the nucleophile, given the presence of a reactive allyl chloride moiety in its structure.

Experimental Protocol: General Procedure for an Sₙ2 Reaction

The substrate (e.g., an alkyl halide) is dissolved in a polar aprotic solvent such as dichloromethane. The nucleophile is added to the solution, and the mixture is stirred at an appropriate temperature (from room temperature to reflux) until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). The work-up procedure typically involves washing the reaction mixture with water and brine, drying the organic layer, and removing the solvent. The product is then purified.

Safety and Toxicity

Safety is a paramount concern in solvent selection. All chlorinated solvents should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The table below summarizes key toxicity data.

SolventToxicity and Hazards
This compound Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[5] Toxic, with a stimulating effect on the human lung and stomach.[5]
Dichloromethane (DCM) Probable human carcinogen.[2] Neurotoxin, causing damage to the central nervous system.[2] Can cause skin irritation and burns.[13]
Chloroform Probable human carcinogen.[9][14][15] Can cause damage to the liver, kidneys, and central nervous system.[9][14][16] Harmful if swallowed and toxic if inhaled.[16]
Carbon Tetrachloride Probable human carcinogen.[4][12] Potent hepatotoxin (toxic to the liver).[4][10] Can cause kidney and central nervous system damage.[12]

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable chlorinated solvent for a given chemical reaction.

SolventSelection A Define Reaction Requirements (Temperature, Polarity, Reactant Solubility) B Consult Physicochemical Properties Table A->B C Consider Reaction Type B->C D Free-Radical Reaction C->D Yes E Electrophilic Addition C->E No G Evaluate Solvent Inertness (Potential for side reactions) D->G F Nucleophilic Substitution E->F No E->G F->G H Assess Safety and Toxicity Profile G->H J High Temperature? H->J I Select Optimal Solvent K This compound J->K Yes L DCM / Chloroform J->L No K->I L->I

Caption: A flowchart for selecting a chlorinated solvent.

Conclusion

While this compound is not as extensively studied or utilized as a solvent compared to dichloromethane, chloroform, or carbon tetrachloride, its distinct physical properties, particularly its higher boiling point, may offer advantages in specific synthetic applications requiring elevated temperatures. However, the lack of comprehensive comparative data necessitates careful consideration and small-scale trials by researchers before implementation on a larger scale. The choice of a chlorinated solvent should always be a balance of its performance in a given reaction, its physical properties, and, most importantly, its safety and environmental impact. The information provided in this guide serves as a starting point for this critical decision-making process.

References

Cross-reactivity studies of "1,2,3-Trichloro-1-propene" in complex reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reactivity and analytical differentiation of 1,2,3-trichloro-1-propene in complex reaction mixtures. It is intended for researchers, scientists, and drug development professionals who work with chlorinated hydrocarbons and require a deeper understanding of their potential for cross-reactivity and interference in analytical measurements. The following sections detail common reaction pathways, compare analytical methodologies for distinguishing isomers, and provide standardized experimental protocols.

Understanding the Reactivity of this compound

This compound is a chlorinated alkene that can exist as two geometric isomers, (E) and (Z). Its reactivity is primarily dictated by the double bond and the presence of chlorine atoms, which can participate in a variety of chemical transformations. In complex mixtures, such as in manufacturing streams or environmental samples, its reactivity can lead to the formation of numerous byproducts, complicating analysis and purification processes.

A significant reaction pathway for this compound is its dehydrochlorination to form dichloropropynes. This reaction is particularly relevant in the synthesis of other chemicals where this compound is a starting material or an intermediate. For instance, the reaction of this compound with a base can yield 1,3-dichloro-1-propyne.

Furthermore, this compound can be formed as a byproduct in the production of other chlorinated compounds. For example, it is a known component in the waste streams from the production of tetrachloroethylene (B127269) and carbon tetrachloride. Its presence in these mixtures necessitates robust analytical methods to ensure product purity and to monitor for environmental contamination.

Isomer Differentiation: A Key Analytical Challenge

A primary challenge in the analysis of this compound is its differentiation from other isomers of trichloropropene, such as 1,1,2-trichloro-1-propene and 2,3,3-trichloro-1-propene. These isomers often co-exist in reaction mixtures and can exhibit similar physical and chemical properties, leading to co-elution in chromatographic methods and similar fragmentation patterns in mass spectrometry.

The table below compares the performance of common analytical techniques in distinguishing between this compound and its isomers.

Analytical TechniquePrincipleResolution of IsomersDetection LimitKey AdvantagesKey Limitations
Gas Chromatography (GC) Separation based on boiling point and polarityGood to Excellent with appropriate columnLow ppbHigh resolution, well-established methodCo-elution can occur with some isomers
GC-Mass Spectrometry (GC-MS) Separation by GC, identification by mass fragmentationExcellentLow ppb to pptHigh specificity and sensitivityFragmentation patterns can be similar for isomers
Nuclear Magnetic Resonance (NMR) Differentiation based on chemical shifts of protons and carbonsExcellentppm to high ppbProvides structural informationLower sensitivity compared to GC-MS

Experimental Protocols

Protocol 1: Isomer Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the separation and identification of this compound and its isomers in a complex mixture.

1. Sample Preparation:

  • Dilute the sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration within the calibrated range of the instrument.
  • Add an internal standard (e.g., 1,2-dichlorobenzene-d4) for quantification.

2. GC-MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms).
  • Oven Program: Initial temperature of 40°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
  • Injector: Splitless mode at 250°C.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.

3. Data Analysis:

  • Identify isomers based on their retention times and comparison of their mass spectra to a reference library (e.g., NIST).
  • Quantify each isomer by integrating the peak area of a characteristic ion and comparing it to the internal standard.

Visualizing Reaction and Analytical Workflows

The following diagrams illustrate key processes related to the reactivity and analysis of this compound.

ReactionPathway This compound This compound Dehydrochlorination Dehydrochlorination This compound->Dehydrochlorination Base Base Base->Dehydrochlorination 1,3-Dichloro-1-propyne 1,3-Dichloro-1-propyne Dehydrochlorination->1,3-Dichloro-1-propyne HCl HCl Dehydrochlorination->HCl

Caption: Dehydrochlorination of this compound.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Internal_Standard Add Internal Standard Dilution->Internal_Standard GC_Separation Gas Chromatography (Separation) Internal_Standard->GC_Separation MS_Detection Mass Spectrometry (Detection) GC_Separation->MS_Detection Identification Identification MS_Detection->Identification Quantification Quantification Identification->Quantification

Caption: GC-MS workflow for isomer analysis.

A Roadmap for Elucidating the Reaction Mechanisms of 1,2,3-Trichloro-1-propene: A DFT Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Reaction Mechanisms for 1,2,3-Trichloro-1-propene

Based on general chemical principles and experimental observations of similar molecules, three primary reaction pathways are proposed for this compound:

  • Oxidation (Epoxidation): In biological systems and in the presence of oxidizing agents, the double bond of this compound is a likely site for epoxidation. This pathway is significant as epoxides are often reactive intermediates that can lead to toxic effects.

  • Reductive Dechlorination: Similar to its saturated analog, 1,2,3-trichloropropane, this compound is expected to undergo reductive dechlorination. This can proceed through various mechanisms, including hydrogenolysis (replacement of a chlorine atom with hydrogen) and β-elimination.

  • Base-Induced Dehydrochlorination: The presence of allylic protons and vicinal chlorine atoms suggests that this compound will be susceptible to dehydrochlorination in the presence of a base, leading to the formation of dichloropropynes or other unsaturated species.

Comparative Data from Proposed DFT Studies

A comprehensive DFT study would provide valuable quantitative data to compare the feasibility and kinetics of these proposed pathways. The following tables outline the key data points that should be calculated and compared.

Oxidation (Epoxidation) Pathway Calculated Parameter Significance
Reactant: this compound + OxidantGibbs Free Energy of Activation (ΔG‡)Determines the kinetic feasibility of the reaction.
Intermediate: EpoxideGibbs Free Energy of Reaction (ΔG_rxn)Indicates the thermodynamic favorability of epoxide formation.
Product: Ring-opened productsBond Lengths and AnglesCharacterizes the geometry of the transition state and intermediates.
Vibrational FrequenciesConfirms the nature of stationary points (minima or transition states).
Reductive Dechlorination Pathways Calculated Parameter Significance
Pathway A: Hydrogenolysis
Reactant + Reducing AgentΔG‡ for C-Cl bond cleavageCompares the activation barriers for the removal of different chlorine atoms.
Intermediate Radical SpeciesΔG_rxn for each stepAssesses the stability of the radical intermediates formed.
Pathway B: β-Elimination
Reactant + Reducing AgentΔG‡ for concerted eliminationDetermines the kinetic viability of the concerted pathway.
Product: DichloropropeneΔG_rxn for the overall processCompares the overall thermodynamic driving force of different reduction pathways.
Base-Induced Dehydrochlorination Calculated Parameter Significance
Reactant + BaseΔG‡ for proton abstractionIdentifies the most acidic proton and the kinetic barrier for its removal.
Intermediate Carbanion/Concerted TSΔG_rxn for HCl eliminationDetermines the thermodynamic favorability of the dehydrochlorination reaction.
Product: Dichloropropyne/AlleneProduct Distribution PredictionThe relative energies of the transition states can predict the major product.

Experimental and Computational Protocols

To validate the computational predictions, a combined experimental and theoretical approach is essential.

Experimental Protocol: Dehydrochlorination of this compound
  • Reaction Setup: A solution of this compound in a suitable solvent (e.g., ethanol) is treated with a base (e.g., potassium hydroxide) at a controlled temperature.

  • Monitoring: The reaction progress is monitored over time by taking aliquots and analyzing them using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the reactants, intermediates, and products.

  • Kinetics: The rate of disappearance of the reactant and the formation of products is measured to determine the experimental reaction rate constant.

  • Product Identification: The major products are isolated and their structures are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Computational Protocol: DFT Study of Dehydrochlorination
  • Software: All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or NWChem.

  • Method: The M06-2X functional with a basis set such as 6-311+G(d,p) is a suitable level of theory for geometry optimizations and frequency calculations of all stationary points (reactants, intermediates, transition states, and products). Solvation effects can be included using a continuum solvation model like the SMD model.

  • Calculations:

    • Geometry Optimization: The geometries of all species are optimized to find the lowest energy structures.

    • Frequency Analysis: Vibrational frequency calculations are performed to confirm that reactants, intermediates, and products are true minima (no imaginary frequencies) and that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

    • Transition State Search: Transition states are located using methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method.

    • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition states connect the correct reactants and products.

    • Energetics: Single-point energy calculations at a higher level of theory (e.g., CCSD(T)) can be performed on the optimized geometries to obtain more accurate energies. Gibbs free energies are calculated to determine the thermodynamics and kinetics of the reaction.

Visualizing the Proposed Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed reaction mechanisms.

Oxidation_Pathway Reactant This compound + [O] TS1 Transition State Reactant->TS1 Epoxidation Intermediate Epoxide Intermediate TS1->Intermediate Products Ring-Opened Products Intermediate->Products Nucleophilic Attack

Caption: Proposed oxidation pathway of this compound.

Reduction_Pathways cluster_A Pathway A: Hydrogenolysis cluster_B Pathway B: β-Elimination Reactant_A This compound + 2e- + H+ TS_A Transition State (C-Cl Cleavage) Reactant_A->TS_A Intermediate_A Radical Intermediate TS_A->Intermediate_A Product_A Dichloropropene Intermediate_A->Product_A + H. Reactant_B This compound + 2e- TS_B Concerted Transition State Reactant_B->TS_B Product_B Dichloropropene + Cl- TS_B->Product_B

Caption: Proposed reductive dechlorination pathways.

Dehydrochlorination_Pathway Reactant This compound + Base TS Transition State (Proton Abstraction) Reactant->TS Intermediate Carbanion Intermediate TS->Intermediate Product Dichloropropyne + Base-H+ + Cl- Intermediate->Product Elimination of Cl-

Caption: Proposed base-induced dehydrochlorination pathway.

This guide provides a comprehensive framework for initiating in-depth DFT studies on the reaction mechanisms of this compound. The proposed pathways, combined with detailed computational and experimental protocols, offer a clear roadmap for researchers to unravel the complex chemistry of this important molecule. The resulting data will be invaluable for applications in environmental science, toxicology, and synthetic chemistry.

Navigating Isotopic Labeling: A Comparative Guide for 1,2,3-Trichloro-1-propene and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, isotopic labeling is a critical tool for elucidating metabolic pathways, reaction mechanisms, and the fate of molecules. While a versatile technique, the choice of substrate for labeling is paramount. This guide provides a comparative analysis of the potential for isotopic labeling of 1,2,3-trichloro-1-propene against commonly used chlorinated alkene alternatives, supported by experimental data and detailed methodologies.

Currently, there is a notable lack of published research on the specific isotopic labeling of this compound. However, based on established principles of organic chemistry and isotopic labeling techniques, we can outline hypothetical strategies and compare them with proven methods for structurally similar compounds. This guide will focus on the introduction of deuterium (B1214612) (²H), carbon-13 (¹³C), and carbon-14 (B1195169) (¹⁴C) isotopes.

The primary alternatives to this compound that are frequently utilized in isotopic labeling studies include trichloroethylene (B50587) (TCE), tetrachloroethylene (B127269) (PCE), 1,2-dichloroethene, and vinyl chloride. These compounds, due to their industrial relevance and simpler structures, have been more extensively studied, providing a basis for comparison.

Comparison of Isotopic Labeling Strategies

The feasibility and efficiency of isotopic labeling are highly dependent on the molecular structure and the desired isotope. The following sections detail potential and established methods for labeling this compound and its alternatives.

Deuterium Labeling

Deuterium labeling is often employed to study kinetic isotope effects and to create internal standards for mass spectrometry.

Hypothetical Deuterium Labeling of this compound:

Direct catalytic deuteration of the double bond in this compound to yield deuterated 1,2,3-trichloropropane (B165214) is a plausible approach. This would likely involve a heterogeneous catalyst such as palladium on carbon (Pd/C) and a deuterium source like deuterium gas (D₂) or deuterated solvents. The regioselectivity of deuterium addition would be a key consideration.

Established Deuterium Labeling of Alternatives:

For simpler alkenes like 1,2-dichloroethene, catalytic deuteration is a well-established method. The choice of catalyst and reaction conditions can influence the stereochemistry of the deuterated product.

CompoundLabeling MethodIsotopic Purity (%)Yield (%)Reference
1,2-DichloroetheneCatalytic Deuteration (cis/trans mix)98Not SpecifiedCommercial Source

Experimental Protocol: Catalytic Deuteration of 1,2-Dichloroethene (General Procedure)

A solution of 1,2-dichloroethene in a suitable solvent (e.g., ethyl acetate) is placed in a reaction vessel. A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C) is added. The vessel is then purged with deuterium gas and the reaction is stirred under a deuterium atmosphere at a specified temperature and pressure until the reaction is complete. The catalyst is removed by filtration, and the deuterated product is isolated and purified.

Carbon-13 (¹³C) Labeling

Carbon-13 is a stable isotope used extensively in NMR spectroscopy to probe molecular structures and in metabolic flux analysis.

Hypothetical ¹³C Labeling of this compound:

The synthesis of ¹³C-labeled this compound would likely involve a multi-step synthesis starting from a simple ¹³C-labeled precursor, such as [¹³C]acetylene or [¹³C]acetic acid. The synthetic route would need to be designed to incorporate the ¹³C label at a specific position in the final molecule.

Established ¹³C Labeling of Alternatives:

The synthesis of ¹³C-labeled tetrachloroethylene has been reported, often starting from ¹³C-labeled carbon tetrachloride or ethylene (B1197577) derivatives.

CompoundStarting MaterialIsotopic Enrichment (%)Yield (%)Reference
Tetrachloroethylene-¹³C₁¹³C-labeled carbon tetrachlorideNot SpecifiedNot SpecifiedGeneral Method
Tetrachloroethylene-¹³C₂¹³C₂-labeled precursors99Not SpecifiedCommercial Source

Experimental Protocol: Synthesis of Tetrachloroethylene-¹³C₂ (Conceptual)

The synthesis could involve the oxychlorination of [¹³C₂]ethylene. In this process, [¹³C₂]ethylene would be reacted with chlorine and oxygen over a catalyst to produce tetrachloroethylene-¹³C₂. The reaction conditions, including temperature, pressure, and catalyst, would need to be carefully controlled to maximize yield and isotopic purity.

Carbon-14 (¹⁴C) Labeling

Carbon-14 is a radioisotope used as a tracer in metabolic studies, environmental fate analysis, and drug development due to its long half-life and the sensitivity of detection methods.

Hypothetical ¹⁴C Labeling of this compound:

Similar to ¹³C labeling, the synthesis of [¹⁴C]-1,2,3-trichloro-1-propene would necessitate a synthetic route starting from a commercially available ¹⁴C-labeled precursor, such as Ba¹⁴CO₃ or Na¹⁴CN. The challenge lies in efficiently incorporating the radiolabel in the final steps of the synthesis to maximize radiochemical yield.

Established ¹⁴C Labeling of Alternatives:

The use of [¹⁴C]vinyl chloride has been documented in polymerization and metabolic studies. Its synthesis would likely start from [¹⁴C]acetylene.

CompoundApplicationSpecific Activity (mCi/mmol)Radiochemical Purity (%)Reference
[¹⁴C]Vinyl ChloridePolymerization studiesNot specifiedNot specifiedGeneral Knowledge

Experimental Protocol: Synthesis of [¹⁴C]Vinyl Chloride (Conceptual)

[¹⁴C]Acetylene, which can be generated from Ba¹⁴CO₃, would be reacted with hydrogen chloride in the presence of a mercuric chloride catalyst. The resulting [¹⁴C]vinyl chloride would then be purified for subsequent use. Due to the radioactivity of ¹⁴C, all manipulations would need to be performed in a specialized radiochemistry laboratory with appropriate safety precautions.

Visualizing the Pathways

To better understand the proposed and established isotopic labeling strategies, the following diagrams illustrate the conceptual workflows.

Deuterium_Labeling_Comparison cluster_Target Hypothetical: this compound-d cluster_Alternative Alternative: 1,2-Dichloroethene-d TCP This compound TCP_d Deuterated 1,2,3-Trichloropropane TCP->TCP_d Catalytic Deuteration (e.g., D2, Pd/C) DCE 1,2-Dichloroethene DCE_d Deuterated 1,2-Dichloroethane DCE->DCE_d Catalytic Deuteration (Established)

Caption: Comparison of deuterium labeling workflows.

Carbon13_Labeling_Comparison cluster_Target Hypothetical: this compound-¹³C cluster_Alternative Alternative: Tetrachloroethylene-¹³C C13_precursor_1 ¹³C-Precursor (e.g., [¹³C]acetylene) TCP_13C [¹³C]-1,2,3-Trichloro-1-propene C13_precursor_1->TCP_13C Multi-step Synthesis C13_precursor_2 ¹³C-Precursor (e.g., [¹³C₂]ethylene) PCE_13C [¹³C₂]Tetrachloroethylene C13_precursor_2->PCE_13C Oxychlorination (Established) Carbon14_Labeling_Comparison cluster_Target Hypothetical: this compound-¹⁴C cluster_Alternative Alternative: Vinyl Chloride-¹⁴C C14_precursor_1 ¹⁴C-Precursor (e.g., Ba¹⁴CO₃) TCP_14C [¹⁴C]-1,2,3-Trichloro-1-propene C14_precursor_1->TCP_14C Multi-step Radiosynthesis C14_precursor_2 ¹⁴C-Precursor (e.g., [¹⁴C]acetylene) VC_14C [¹⁴C]Vinyl Chloride C14_precursor_2->VC_14C Hydrochlorination (Established)

Safety Operating Guide

Proper Disposal of 1,2,3-Trichloro-1-propene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Proper handling of 1,2,3-Trichloro-1-propene is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This substance is expected to be a flammable liquid and vapor, and harmful if inhaled, swallowed, or in contact with skin.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Wear chemical-resistant gloves (e.g., Viton®, nitrile rubber may have limited resistance; consult glove manufacturer's compatibility charts).

  • Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If there is a risk of exposure above the occupational exposure limit, a NIOSH-approved respirator with an organic vapor cartridge is required.

Engineering Controls:

  • Work in a well-ventilated area, preferably a chemical fume hood with a face velocity of 80-120 feet per minute.

  • Ensure safety showers and eyewash stations are readily accessible.

  • Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical and lighting equipment.

Spill and Leak Procedures

In the event of a spill or leak, immediate action is necessary to contain the substance and protect personnel.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

  • Contain: For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

  • Collect: Carefully collect the absorbed material and contaminated soil into a sealable, properly labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials for disposal as hazardous waste.

  • Report: Report the spill to your institution's EHS department immediately.

Step-by-Step Disposal Protocol

Disposal of this compound must be handled as hazardous waste in accordance with all applicable regulations. Land treatment or burial are not recommended disposal methods and are subject to significant regulatory revisions.[1]

Phase 1: Waste Characterization and Collection

  • Waste Identification: this compound is a chlorinated hydrocarbon and should be treated as a hazardous waste. Its production and use may result in its release to the environment through various waste streams.[1]

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS department. Keep it separate from incompatible materials such as strong oxidizing agents.

  • Containerization: Collect liquid waste in a designated, leak-proof, and tightly sealed container. The container must be compatible with chlorinated hydrocarbons. Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).

Phase 2: Storage

  • Storage Location: Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage area.

  • Secondary Containment: Ensure the storage area has secondary containment to capture any potential leaks.

  • Temperature Control: Store in a cool, dry place away from direct sunlight and sources of heat or ignition.

Phase 3: Final Disposal

  • Contact EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department.

  • Licensed Contractor: The waste will be transported by a licensed hazardous waste disposal contractor to a permitted treatment, storage, and disposal facility (TSDF).

  • Disposal Method: The most common and environmentally responsible disposal method for chlorinated hydrocarbons is high-temperature incineration at a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.

Quantitative Data Summary

Due to the limited availability of specific data for this compound, the following table includes estimated and related data to inform safe handling and disposal.

PropertyValue/InformationSource
Chemical Formula C₃H₃Cl₃PubChem
CAS Number 13116-58-0 ((1E)-isomer)PubChem
Physical State Presumed to be a liquid-
Flammability Moderate fire hazard when exposed to heat or flames.[1]ECHEMI[1]
Vapor Pressure 4-7 mm Hg at 20 °CECHEMI[1]
Environmental Fate Expected to have high mobility in soil and to volatilize from water surfaces.[1]ECHEMI[1]
Toxicity Presumed to be toxic. Similar chlorinated hydrocarbons are classified as carcinogens.[2]-
Incompatibilities Strong oxidizing agents.-

Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Disposal Coordination cluster_3 Final Disposal A Waste this compound Generated B Segregate Waste Stream A->B C Collect in Labeled, Compatible Container B->C D Store in Secondary Containment C->D E Maintain Storage Log D->E F Contact Institutional EHS Office E->F G Arrange for Waste Pickup F->G H Licensed Hazardous Waste Contractor Transports Waste G->H I High-Temperature Incineration at Permitted Facility H->I

References

Personal protective equipment for handling 1,2,3-Trichloro-1-propene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1,2,3-trichloro-1-propene was not available at the time of this writing. The following guidance is based on information for structurally similar chlorinated hydrocarbons and general chemical safety principles. It is imperative to consult a certified safety professional and the specific SDS for the exact isomer you are using before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The content is designed to offer immediate, procedural, and step-by-step guidance to ensure safe laboratory operations and proper disposal.

Immediate Safety Information

This compound is an amber liquid with vapors that are heavier than air.[1] It may be absorbed through the skin and contact with the liquid or its vapors can cause burns and irritation.[1] Due to its chemical nature as a chlorinated hydrocarbon, it should be handled with extreme caution, assuming it to be flammable, toxic, and a potential carcinogen.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE. Always inspect PPE for integrity before use.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldMust be worn to protect against splashes and vapors. Standard safety glasses are not sufficient.
Skin Protection
GlovesChemical-resistant gloves (e.g., Neoprene, Butyl Rubber, or Viton®)Nitrile gloves may offer splash protection but are not suitable for prolonged contact with chlorinated hydrocarbons.[2] Double gloving is recommended. Regularly check for signs of degradation or permeation.
Body ProtectionFlame-retardant lab coat and a chemical-resistant apronA lab coat should be worn at all times. An apron provides an additional barrier against spills.
FootwearClosed-toe, chemical-resistant shoesShoes should be made of a non-porous material to prevent skin contact in case of spills.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridgeTo be used in a well-ventilated area, preferably within a chemical fume hood. If exposure levels are unknown or may exceed permissible limits, a supplied-air respirator is required.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to disposal.

1. Preparation:

  • Hazard Assessment: Before starting any work, conduct a thorough hazard assessment for the specific experiment.

  • Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly.

  • Spill Kit: Have a spill kit readily accessible. The kit should contain absorbent materials suitable for chlorinated solvents, and appropriate PPE.

  • Emergency Equipment: Locate the nearest emergency shower and eyewash station and ensure they are unobstructed.

2. Handling:

  • Personal Protective Equipment: Don the appropriate PPE as detailed in the table above before handling the chemical.

  • Dispensing: Handle this compound exclusively within a chemical fume hood. Use a syringe or a calibrated dispensing pump for transferring the liquid to minimize vapor release.

  • Container Handling: Keep containers of this compound tightly sealed when not in use. Ground all containers when transferring the chemical to prevent static discharge.[3]

  • Avoid Incompatibilities: Keep away from strong oxidizing and reducing agents, amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1]

3. Immediate First Aid Measures:

Exposure Route First Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing.[4] Wash the affected area with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing has stopped, provide artificial respiration.[6] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

4. Disposal Plan:

  • Waste Collection: Collect all waste containing this compound in a dedicated, labeled, and sealed container. Do not mix with other waste streams.

  • Contaminated Materials: Any materials that come into contact with this compound, such as gloves, absorbent pads, and disposable labware, must be treated as hazardous waste.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3]

Workflow for Safe Handling of this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep1 Conduct Hazard Assessment prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Don Appropriate PPE prep4->handle1 handle2 Work in Fume Hood handle1->handle2 emergency Emergency Occurs handle1->emergency handle3 Dispense Carefully handle2->handle3 handle2->emergency handle4 Keep Containers Sealed handle3->handle4 handle3->emergency disp1 Collect Chemical Waste handle4->disp1 handle4->emergency disp2 Segregate Contaminated Materials disp1->disp2 disp3 Dispose via EHS disp2->disp3 end_node End disp3->end_node start Start start->prep1 first_aid Administer First Aid emergency->first_aid first_aid->end_node Seek Medical Attention

Caption: Workflow for the safe handling of this compound.

References

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1,2,3-Trichloro-1-propene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.